9-Octadecenoic acid (9Z)-, dodecyl ester
Description
The CIR Expert Panel concluded that the alkyl esters, listed subsequently, are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating.
Structure
2D Structure
Properties
IUPAC Name |
dodecyl octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h16-17H,3-15,18-29H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPCWUWUWIWSGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36078-10-1 | |
| Record name | 9-Octadecenoic acid (9Z)-, dodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Foundational & Exploratory
What are the physical properties of 9-Octadecenoic acid (9Z)-, dodecyl ester?
An In-depth Technical Guide to the Physical Properties of 9-Octadecenoic acid (9Z)-, dodecyl ester
Introduction
This compound, commonly known as dodecyl oleate or lauryl oleate, is a long-chain wax ester. It is synthesized from the esterification of oleic acid, a monounsaturated omega-9 fatty acid, and dodecanol (lauryl alcohol).[1][2] This compound is recognized for its lubricating and emollient properties, leading to its widespread application in the cosmetics, personal care, and pharmaceutical industries.[1][2] In cosmetic formulations, it functions as a skin-conditioning agent, emulsifier, and thickener, enhancing product texture and stability.[1][2] It is typically a colorless to slightly yellow liquid at room temperature.[1][2][3]
This technical guide provides a comprehensive overview of the key physical properties of this compound, presents standardized experimental methodologies for their determination, and illustrates its chemical identity through a logical relationship diagram.
Data Presentation: Physical and Chemical Properties
The quantitative physical and chemical properties of this compound are summarized in the table below. The data has been compiled from various chemical databases and supplier specifications. It is important to note that some values are predicted based on computational models and are indicated as such.
| Property | Value |
| CAS Number | 36078-10-1[4][5][6][7] |
| Molecular Formula | C₃₀H₅₈O₂[1][2][4][6][8] |
| Molecular Weight | 450.78 g/mol [1][4][8] |
| Appearance | Colorless to slightly yellow liquid[1][2][3] |
| Melting Point | 14.5 °C[4][8][9] |
| Boiling Point | 519.6 ± 29.0 °C at 760 mmHg (Predicted)[4][6][8] |
| Density | 0.865 ± 0.06 g/cm³ (Predicted)[4][6][8] |
| Refractive Index | 1.46[4][6] |
| Flash Point | 71.3 °C[4][6][9] |
| Vapor Pressure | 6.75 x 10⁻¹¹ mmHg at 25 °C[4][6][9] |
| Octanol/Water Partition Coefficient (LogP) | 13.623 (Estimated)[8] |
| Solubility | Low solubility in water[1][2] |
| Storage Temperature | Room Temperature, sealed in a dry place[8][9] or -20°C for long-term storage[1][2] |
Experimental Protocols
While specific experimental documentation for this compound is not detailed in the provided search results, the physical properties listed are determined by well-established, standardized methods. Below are general protocols for key properties, applicable to long-chain fatty acid esters.
1. Melting Point Determination (Capillary Method - OECD TG 102)
-
Principle: This method involves heating a small, powdered sample in a capillary tube within a calibrated apparatus and observing the temperature range over which the substance melts.
-
Methodology:
-
A small amount of the substance is introduced into a capillary tube, which is then placed in the heating block of a melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.
-
2. Boiling Point Determination (Ebulliometer Method - OECD TG 103)
-
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. An ebulliometer measures this temperature precisely.
-
Methodology:
-
The liquid is placed in the ebulliometer, which is equipped with a heating element, a condenser, and a calibrated temperature sensor.
-
The liquid is heated to a steady boil, and the temperature of the vapor-liquid equilibrium is recorded.
-
The measured boiling point is corrected to standard atmospheric pressure (760 mmHg). The values cited are often computationally predicted due to the high boiling point of this compound, which can lead to decomposition.
-
3. Density Measurement (Oscillating U-tube Method - OECD TG 109)
-
Principle: This method measures the density of a liquid by relating the oscillation frequency of a U-shaped tube to the mass of the liquid contained within it.
-
Methodology:
-
A digital density meter with an oscillating U-tube is calibrated using reference standards (e.g., dry air and pure water).
-
The liquid sample is injected into the U-tube, which is maintained at a constant, specified temperature (e.g., 20 °C).
-
The instrument measures the period of oscillation of the tube containing the sample and calculates the density.
-
4. Refractive Index Measurement (Refractometer - ASTM D1218)
-
Principle: The refractive index is a dimensionless number that describes how fast light propagates through a material. It is a characteristic property of a substance.
-
Methodology:
-
An Abbe refractometer is calibrated using a standard of known refractive index.
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is thermostatically controlled to a specific temperature (e.g., 25 °C).
-
Light is passed through the sample, and the operator adjusts the instrument to find the critical angle, from which the refractive index is read directly from the scale.
-
Mandatory Visualization
The following diagram illustrates the logical relationships defining the chemical identity of this compound.
Caption: Chemical identity map for Dodecyl Oleate.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. Dodecyl oleate | 36078-10-1 - BuyersGuideChem [buyersguidechem.com]
- 6. chemnet.com [chemnet.com]
- 7. Lauryl Oleate | C30H58O2 | CID 6437535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Lauryl oleate|lookchem [lookchem.com]
Chemical structure of dodecyl oleate.
An In-depth Technical Guide to the Chemical Structure of Dodecyl Oleate
Introduction
Dodecyl oleate, also known as lauryl oleate, is a wax ester formed from the esterification of oleic acid and dodecanol (lauryl alcohol)[1][2]. It belongs to the class of long-chain fatty acid esters and finds extensive application in the cosmetics, personal care, and pharmaceutical industries as an emollient, skin-conditioning agent, and lubricant[1][3][4]. Its physicochemical properties, such as good lubricity and stability, make it a valuable ingredient in various formulations[1]. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of dodecyl oleate for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
Dodecyl oleate is the ester resulting from the formal condensation of the carboxyl group of oleic acid with the hydroxyl group of dodecanol. The oleic acid component is an 18-carbon monounsaturated fatty acid with a cis-double bond at the C-9 position. The dodecanol component is a 12-carbon saturated fatty alcohol.
The key identifiers and structural details of dodecyl oleate are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | dodecyl (Z)-octadec-9-enoate | [3] |
| Synonyms | Lauryl oleate, Oleic acid dodecyl ester, (Z)-9-Octadecenoic acid dodecyl ester | [5][6] |
| CAS Number | 36078-10-1 | [3][5] |
| Molecular Formula | C₃₀H₅₈O₂ | [1][3][5][6] |
| Molecular Weight | 450.78 g/mol | [5][6] |
| InChIKey | OXPCWUWUWIWSGI-MSUUIHNZSA-N | [3] |
The general chemical reaction for the formation of dodecyl oleate is depicted below.
Caption: General esterification reaction for the synthesis of dodecyl oleate.
Physicochemical Properties
Dodecyl oleate is typically a colorless to slightly yellow liquid at room temperature[1]. Its long hydrocarbon chains contribute to its oily nature and low water solubility. Quantitative physicochemical data are crucial for its application in formulation development.
| Property | Value | Unit | Reference |
| Density | 0.865 | g/cm³ | [6] |
| Boiling Point | 519.6 | °C (at 760 mmHg) | [6] |
| Flash Point | 71.3 | °C | [6] |
| Refractive Index | 1.46 | - | [6] |
Experimental Protocols
The synthesis of dodecyl oleate can be achieved through several methods, primarily involving the esterification of oleic acid with dodecanol. The choice of catalyst and reaction conditions influences the reaction rate, yield, and purity of the final product.
Synthesis Methodologies
Protocol 1: Lipase-Mediated Synthesis This enzymatic method offers high selectivity and mild operating conditions.
-
Reactants : Oleic acid and dodecanol.
-
Enzyme : Candida rugosa lipase.
-
Medium : A solvent-free aqueous foam system is prepared with the substrates.
-
Procedure : a. The pH of the reaction medium is adjusted using appropriate buffers (e.g., acetate for pH 4-7, Tris for pH 7-9)[7]. b. Lipase (e.g., 2 mg) is added to the substrate mixture[7]. c. The reaction is maintained at a controlled temperature, connected to a water bath[7]. d. The reaction progress is monitored over time. A conversion of 80% can be achieved within 2 hours[7].
-
Kinetics : The activation energy for this reaction has been calculated to be 24.4 kJ/mol[7].
Protocol 2: Low-Temperature Acid-Catalyzed Esterification This protocol utilizes a sulfonic acid catalyst to achieve high conversion rates at mild temperatures, making it an efficient method for producing liquid wax esters[8].
-
Reactants : Oleic acid and lauryl alcohol (dodecanol).
-
Catalyst : 4-dodecylbenzenesulfonic acid (DBSA).
-
Procedure : a. Mix oleic acid and lauryl alcohol in a molar ratio of 1.3:1 in a reaction vessel[9]. b. Add the DBSA catalyst, corresponding to 10 mol% of the alcohol[9]. c. Heat the solvent-free mixture to 40°C[9]. d. Maintain the reaction for 4 hours with stirring[9]. e. A conversion rate exceeding 90% can be expected under these conditions[8].
Protocol 3: Dicyclohexylcarbodiimide (DCC) Mediated Synthesis DCC is a common coupling agent used for ester formation in organic synthesis.
-
Reactants : Oleic acid and dodecanol.
-
Catalyst/Coupling Agent : Dicyclohexylcarbodiimide (DCC).
-
Solvent : Dichloromethane.
-
Procedure : a. Dissolve oleic acid and dodecanol in dichloromethane. b. Add DCC to the solution to facilitate the esterification reaction[7]. c. The reaction proceeds, forming dodecyl oleate and dicyclohexylurea (DCU) as a byproduct. d. Upon completion, the DCU precipitate is filtered off. e. The filtrate containing the product is collected for purification.
Purification and Analysis
Following synthesis, dodecyl oleate must be purified and its identity confirmed. The workflow below illustrates a typical process.
Caption: Experimental workflow for the purification and analysis of dodecyl oleate.
Protocol 4: Purification by Column Chromatography
-
Stationary Phase : Silica gel is packed into a chromatography column.
-
Mobile Phase : A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically used.
-
Procedure : a. The crude product from synthesis (e.g., from Protocol 2 or 3) is concentrated and loaded onto the silica gel column[7]. b. The mobile phase is passed through the column to elute the components. c. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure dodecyl oleate.
Protocol 5: Analytical Characterization
-
Gas Chromatography (GC) : Used to determine the purity of the final product and to calculate the conversion rate during synthesis by comparing peak areas against a known standard[7][9].
-
Thin-Layer Chromatography (TLC) : A rapid method to confirm the purity of the synthesized ester[7].
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : Provides definitive structural confirmation. The characteristic proton signals for dodecyl oleate are:
-
¹H NMR (500 MHz, CDCl₃): δ = 5.33–5.35 (m, 2H, -CH=CH-), 4.05 (t, J=10 Hz, 2H, -O-CH₂-), 2.28 (t, 2H, -CH₂-COO-), 2.00 (t, 4H, -CH₂-CH=), 1.58–1.62 (m, 4H), 1.26 (d, 38H, chain -CH₂-), 0.86 (t, 6H, terminal -CH₃)[9].
-
Applications in Research and Development
Dodecyl oleate serves as a benchmark for a non-irritating emollient in dermatological and cosmetic formulations[3]. In drug development, it can be explored as a vehicle or solvent for lipophilic active pharmaceutical ingredients (APIs) in topical or transdermal delivery systems. Its well-defined chemical structure and properties make it a suitable candidate for studies on skin penetration enhancement and formulation stability.
References
- 1. chembk.com [chembk.com]
- 2. doublecheckvegan.com [doublecheckvegan.com]
- 3. Lauryl Oleate | C30H58O2 | CID 6437535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. OCTYLDODECYL OLEATE – Ingredient - COSMILE Europe [cosmileeurope.eu]
- 5. Dodecyl oleate | 36078-10-1 - BuyersGuideChem [buyersguidechem.com]
- 6. chemnet.com [chemnet.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Technical Guide to 9-Octadecenoic Acid (9Z)-, Dodecyl Ester for Researchers and Drug Development Professionals
An In-depth Overview of Synonyms, Properties, Synthesis, and Applications of a Versatile Excipient
Introduction
9-Octadecenoic acid (9Z)-, dodecyl ester, a monoester of oleic acid and dodecyl alcohol, is a compound of significant interest in the pharmaceutical and cosmetic industries. Its favorable physicochemical properties make it a versatile component in various formulations. This technical guide provides a comprehensive overview of its synonyms, chemical and physical data, experimental protocols for its synthesis and analysis, and its applications, particularly in the context of drug development.
Synonyms and Chemical Identifiers
For clarity and accurate identification in research and regulatory documentation, this compound is known by several synonyms.
| Systematic Name | This compound[1][2] |
| Common Names | Dodecyl oleate[1][2][3], Lauryl oleate[1][2][3] |
| CAS Number | 36078-10-1[1][2][3] |
| Molecular Formula | C₃₀H₅₈O₂[1][2][3][4][5] |
| Molecular Weight | 450.78 g/mol [2][3][4][5] |
| EINECS Number | 252-862-4[1][3] |
| InChIKey | OXPCWUWUWIWSGI-MSUUIHNZSA-N[2][3] |
| Other Synonyms | Oleic acid, lauryl ester[1]; NSC 332562[1][2]; dodecyl (9Z)-octadec-9-enoate[1][3] |
Physicochemical Data
The following table summarizes key physicochemical properties of this compound, which are crucial for formulation development.
| Property | Value | Reference |
| Appearance | Colorless to slightly yellow liquid | [4] |
| Melting Point | 14.5 °C | [5] |
| Boiling Point | 519.6 ± 29.0 °C (Predicted) | [5] |
| Density | 0.865 ± 0.06 g/cm³ (Predicted) | [1][5] |
| Flash Point | 71.3 °C | [1][5] |
| Refractive Index | 1.46 | [1][5] |
| Storage | Sealed in a dry place at room temperature or -20°C for long-term storage. | [4][5] |
Experimental Protocols
Synthesis Methodologies
Several methods are employed for the synthesis of this compound, with the choice of method often depending on the desired purity, scale, and environmental considerations.
1. Acid-Catalyzed Esterification:
This is a common method involving the direct reaction of oleic acid with lauryl alcohol in the presence of an acid catalyst.
-
Reactants: Oleic acid and lauryl alcohol (molar ratio can be optimized, e.g., 1:1 to 1:5).
-
Catalyst: Dry hydrogen-catalyzed resin (1-10% by mass of oleic acid) or other acid catalysts like sulfuric acid.
-
Procedure:
-
The catalyst is added to the reaction vessel.
-
Oleic acid and lauryl alcohol are added.
-
The mixture is heated to 130-200 °C under a nitrogen atmosphere for 1-10 hours.
-
Unreacted lauryl alcohol and water are removed by vacuum evaporation.
-
The product is cooled and filtered to yield lauryl oleate.
-
-
Notes: This method can achieve high conversion rates (over 98%) and avoids the oxidation and dark coloration associated with some direct esterification processes[6].
2. Lipase-Mediated Synthesis:
Enzymatic synthesis offers a milder and more specific alternative to chemical catalysis.
-
Enzyme: Lipase from Candida rugosa.
-
Substrates: Oleic acid and dodecanol.
-
Medium: Can be performed in aqueous foams or organic solvents like heptane.
-
Procedure:
-
The enzyme and substrates are combined in the chosen reaction medium.
-
The reaction is maintained at a controlled temperature and pH.
-
The formation of dodecyl oleate is monitored over time (e.g., 80% completion in 2 hours in foams).
-
-
Analysis: The extent of conversion can be calculated using gas chromatography (GC) by comparing with a standard curve of synthesized dodecyl oleate[7].
3. Transesterification:
This method involves the reaction of an existing oleate ester (e.g., methyl oleate) with lauryl alcohol.
-
Reactants: Methyl oleate and an excess of lauryl alcohol.
-
Catalyst: Alkali catalyst generated by reacting sodium metal with the alcohol.
-
Procedure:
-
The reaction is typically carried out at room temperature or with gentle heating for alcohols with longer chains.
-
The reaction proceeds for approximately 1.5 hours.
-
-
Notes: This method is useful for producing various oleate esters[8].
Purification and Analysis
Purification of the synthesized ester is critical to remove unreacted starting materials, catalysts, and byproducts. The purity is then confirmed using various analytical techniques.
1. Purification:
-
Column Chromatography: A common method for purification. For instance, silica gel column chromatography with a hexane/diethyl ether mixture (e.g., 80:20, v/v) can be used to obtain pure cetyl oleate, a similar wax ester[9].
-
Solid-Phase Extraction (SPE): A two-step SPE method has been developed for purifying fatty acid ethyl esters, which could be adapted for dodecyl oleate. This involves using an aminopropyl-silica column followed by an octadecylsilyl (ODS) column[10].
-
Urea Complexation: This technique is effective for separating saturated from unsaturated fatty acid esters[11][12].
2. Analysis:
-
Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and confirm the formation of the product[13].
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Essential for determining the purity of the ester and identifying any volatile impurities[7][9].
-
High-Performance Liquid Chromatography (HPLC): Can be used for the isolation and quantification of specific fatty acid esters[10].
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of the ester functional group, typically showing a characteristic carbonyl absorption peak around 1712-1740 cm⁻¹[13].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the synthesized ester[13].
Applications in Drug Development
This compound is primarily utilized as an excipient in pharmaceutical formulations due to its favorable properties.
-
Emollient and Skin Conditioning Agent: It softens and soothes the skin, making it a valuable component in topical and transdermal drug delivery systems[14][15].
-
Solubilizing Agent: Its amphiphilic nature allows it to dissolve poorly water-soluble drugs, which can enhance their bioavailability[14].
-
Penetration Enhancer: It can improve the absorption of active pharmaceutical ingredients (APIs) through the skin[14].
-
Drug Delivery Systems:
-
Nanoparticles: Lauryl oleate can be used in the preparation of nanoparticles to encapsulate drugs, potentially enabling targeted delivery and reducing side effects[14].
-
Oleogels: As an oil-phase component, it can be used to form oleogels, which are thermostable, versatile, and taste-masking dosage forms suitable for pediatric and geriatric populations[16].
-
Topical Formulations: It is used in creams, lotions, and ointments to improve texture, stability, and drug delivery[14].
-
Mandatory Visualizations
Synthesis and Purification Workflow
The following diagrams illustrate the general workflows for the synthesis and purification of this compound.
Conclusion
This compound is a well-characterized compound with multiple synonyms, most commonly known as lauryl oleate or dodecyl oleate. Its synthesis and purification are achievable through straightforward and scalable chemical and enzymatic methods. The physicochemical properties of this ester make it an excellent excipient for a wide range of pharmaceutical applications, particularly in topical and transdermal drug delivery, and in formulations for poorly soluble drugs. For researchers and drug development professionals, a thorough understanding of its properties and synthesis is essential for leveraging its full potential in creating safe and effective drug products.
References
- 1. chemnet.com [chemnet.com]
- 2. larodan.com [larodan.com]
- 3. Lauryl Oleate | C30H58O2 | CID 6437535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. CN101747191B - Preparation method of lauryl oleate - Google Patents [patents.google.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 9. mdpi.com [mdpi.com]
- 10. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. macbeth-project.eu [macbeth-project.eu]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. ikm.org.my [ikm.org.my]
- 14. Buy Lauryl oleate | 36078-10-1 [smolecule.com]
- 15. Lauryl oleate - Description [tiiips.com]
- 16. Development of oil-based gels as versatile drug delivery systems for pediatric applications - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number for dodecyl oleate.
An In-Depth Technical Guide to Dodecyl Oleate for Researchers, Scientists, and Drug Development Professionals
CAS Number: 36078-10-1
This guide provides a comprehensive overview of dodecyl oleate, a versatile oleochemical with significant applications in the pharmaceutical and cosmetic industries. It is intended for researchers, scientists, and professionals involved in drug development and formulation.
Chemical and Physical Properties
Dodecyl oleate, also known as lauryl oleate, is the ester of dodecanol and oleic acid.[1][2] Its lipophilic nature makes it an excellent emollient and vehicle for various active pharmaceutical ingredients (APIs). Below is a summary of its key physicochemical properties.
| Property | Value | Reference |
| CAS Number | 36078-10-1 | [1][2][3][4][5] |
| Synonyms | Lauryl oleate, Oleic acid dodecyl ester, (Z)-9-Octadecenoic acid dodecyl ester | [1][2][3][5] |
| Molecular Formula | C30H58O2 | [1][2][3][5] |
| Molecular Weight | 450.78 g/mol | [1][2][3] |
| Appearance | Liquid | [6] |
| Density | ~0.865 g/cm³ | [1] |
| Boiling Point | ~519.6 °C at 760 mmHg | [1] |
| Refractive Index | 1.46 | [1] |
| Solubility | Practically insoluble in water | [6][7] |
| Stability | Stable under normal conditions; can be hydrolyzed under strong acid or alkali conditions. | [6] |
Synthesis of Dodecyl Oleate
Dodecyl oleate is primarily synthesized through the esterification of oleic acid with dodecanol (lauryl alcohol). Various catalytic methods can be employed to enhance the reaction rate and yield.
Experimental Protocol: Chemical Esterification
This protocol describes a general method for the synthesis of dodecyl oleate using a chemical catalyst.
Materials:
-
Oleic acid
-
Dodecanol
-
Catalyst (e.g., solid superacid, stannous chloride, or 4-dodecylbenzenesulfonic acid)[3][8]
-
Nitrogen gas or vacuum source
-
Reaction vessel with heating and stirring capabilities
-
Purification apparatus (e.g., silica gel column chromatography)
Procedure:
-
Premixing: Mix oleic acid and dodecanol in a desired molar ratio (e.g., 1.3:1) in the reaction vessel.[8]
-
Catalyst Addition: Add the catalyst to the premix. The amount of catalyst can range from 3-10% of the premix mass for solid superacid or stannous chloride, or 10 mol% for 4-dodecylbenzenesulfonic acid.[3][8]
-
Reaction: Heat the mixture to a temperature between 160-280°C (or as low as 40°C with specific catalysts like 4-dodecylbenzenesulfonic acid) and allow the reaction to proceed for 2-12 hours with continuous stirring.[3][8] During the reaction, it is beneficial to remove water, a byproduct of esterification, by bubbling nitrogen through the mixture or applying a vacuum.[3]
-
Purification: After the reaction is complete, the crude dodecyl oleate can be purified using methods such as silica gel column chromatography to remove unreacted starting materials and the catalyst.[1][8]
-
Analysis: The purity of the final product can be confirmed using techniques like gas chromatography (GC) and nuclear magnetic resonance (NMR).[1][8]
Experimental Protocol: Lipase-Mediated Synthesis
An alternative, greener approach involves the use of lipases as biocatalysts.
Materials:
-
Oleic acid
-
Dodecanol
-
Lipase (e.g., Candida rugosa lipase)[1]
-
Heptane (or other suitable organic solvent)
-
Buffer solution (e.g., phosphate buffer, pH 7.2)
-
Shaker or incubator
Procedure:
-
Enzyme and Substrate Preparation: Prepare a solution of lipase in a suitable buffer. Dissolve oleic acid and dodecanol in an organic solvent like heptane.[1]
-
Reaction: Combine the enzyme solution with the substrate solution in a screw-capped tube and shake at a controlled temperature.[1] The reaction progress can be monitored by taking samples at different time intervals.
-
Analysis: The formation of dodecyl oleate can be quantified using gas chromatography (GC) by comparing the peak area to a standard curve.[1]
Caption: Workflow for Chemical and Enzymatic Synthesis of Dodecyl Oleate.
Applications in Drug Development
Dodecyl oleate's properties make it a valuable excipient in various drug delivery systems, particularly for transdermal and topical formulations.
Penetration Enhancer
Fatty acid esters like dodecyl oleate can act as penetration enhancers, facilitating the transport of drugs across the skin barrier (stratum corneum).[9] They are thought to work by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and permeability to drug molecules.[10][11]
Nanoemulsions for Drug Delivery
Dodecyl oleate can be used as the oil phase in the formulation of nanoemulsions.[12][13] Nanoemulsions are kinetically stable, submicron-sized droplets that can encapsulate lipophilic drugs, enhancing their solubility, stability, and bioavailability.[12][13][14]
Experimental Protocol: Preparation of a Dodecyl Oleate-Based Nanoemulsion
This protocol outlines a general method for preparing an oil-in-water (O/W) nanoemulsion using dodecyl oleate.
Materials:
-
Dodecyl oleate (oil phase)
-
Lipophilic drug
-
Surfactant (e.g., Tween 80, Span 80)[13]
-
Co-surfactant (e.g., ethanol, propylene glycol)[15]
-
Purified water (aqueous phase)
-
High-energy emulsification equipment (e.g., high-pressure homogenizer, ultrasonicator)
Procedure:
-
Oil Phase Preparation: Dissolve the lipophilic drug in dodecyl oleate.
-
Aqueous Phase Preparation: Disperse the surfactant and co-surfactant in purified water.
-
Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase while stirring at high speed to form a coarse pre-emulsion.
-
Nanoemulsification: Subject the pre-emulsion to a high-energy emulsification method to reduce the droplet size to the nanometer range.
-
Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The morphology can be observed using transmission electron microscopy (TEM).
Caption: Workflow for Nanoemulsion Formulation and Testing.
Safety and Toxicology
Dodecyl oleate is generally considered safe for use in cosmetic and pharmaceutical applications.[2] It is reported to be non-irritating and has a low potential for toxicity.[2] As with any excipient, formulation-specific safety assessments are necessary.
Conclusion
Dodecyl oleate is a well-characterized fatty acid ester with a favorable safety profile and versatile applications in drug development. Its role as a penetration enhancer and as an oil phase in nanoemulsions makes it a valuable tool for formulating poorly water-soluble drugs for topical and transdermal delivery. The experimental protocols and workflows provided in this guide offer a foundation for researchers to explore the potential of dodecyl oleate in their specific drug delivery systems.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Lauryl Oleate | C30H58O2 | CID 6437535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN111423328B - Preparation method of decyl oleate - Google Patents [patents.google.com]
- 4. ewg.org [ewg.org]
- 5. Octyldodecyl Oleate | C38H74O2 | CID 6436561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Octyldodecyl oleate - Surfactant - 表面活性剂百科 [surfactant.top]
- 7. specialchem.com [specialchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Examination of the mechanism of oleic acid-induced percutaneous penetration enhancement: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nanoemulsion‐Loaded Capsules for Controlled Delivery of Lipophilic Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 9-Octadecenoic acid (9Z)-, dodecyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Octadecenoic acid (9Z)-, dodecyl ester, commonly known as dodecyl oleate or lauryl oleate, is a versatile long-chain wax ester. It is synthesized from the esterification of oleic acid, a monounsaturated omega-9 fatty acid, and dodecanol (lauryl alcohol), a fatty alcohol. Its inherent properties as an emollient, skin-conditioning agent, and solvent make it a valuable excipient in a wide array of pharmaceutical and cosmetic formulations.[1][2][3] This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and applications, with a focus on its relevance in drug development.
Physicochemical Properties
Dodecyl oleate is a clear, colorless to pale yellow liquid characterized by its lipophilic nature.[1][4] A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 450.8 g/mol | [3] |
| Molecular Formula | C30H58O2 | [3] |
| Appearance | Clear, colorless to pale yellow liquid | [1][4] |
| Solubility | Practically insoluble in water | [2] |
| Boiling Point | 494-495°C (estimated) | [2] |
| CAS Number | 36078-10-1 | [3] |
Synthesis of Dodecyl Oleate
The synthesis of dodecyl oleate is primarily achieved through the esterification of oleic acid with dodecanol. Both chemical and enzymatic methods have been effectively employed.
Chemical Synthesis: Low-Temperature Esterification
A notable method involves the use of 4-dodecylbenzenesulfonic acid (DBSA) as a catalyst, which allows for the reaction to proceed at a mild temperature.[5][6]
Experimental Protocol:
-
Reactant Preparation: Combine oleic acid and cetyl alcohol (as a representative long-chain alcohol in the study) in a molar ratio of 1.3:1 in a reaction vessel.[5][6]
-
Catalyst Addition: Add 10 mol% of 4-dodecylbenzenesulfonic acid (DBSA) relative to the alcohol.[5][6]
-
Reaction Conditions: Heat the mixture to 40°C and maintain with stirring for 4 hours.[5][6]
-
Quenching: After the reaction, quench the mixture with a saturated sodium bicarbonate (NaHCO3) solution.
-
Extraction and Purification: Extract the product with n-hexane, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4). The final product can be further purified by silica gel column chromatography.[5]
A yield of approximately 90% can be expected for lauryl oleate under these conditions.[5]
Enzymatic Synthesis: Ultrasound-Assisted Esterification
An alternative, "green" chemistry approach utilizes an immobilized lipase under ultrasound irradiation in a solvent-free system.[7]
Experimental Protocol:
-
Reactant Mixture: Combine oleic acid and decanol in a 1:2 molar ratio.[7]
-
Enzyme Addition: Add 1.8% (w/w) of Fermase CALBTM10000 (immobilized lipase).[7]
-
Reaction Conditions: Maintain the reaction at 45°C with an agitation speed of 200 rpm.[7]
-
Ultrasound Application: Apply ultrasound irradiation at 22 kHz with a power input of 50 W and a 50% duty cycle for 25 minutes.[7]
This method has been reported to achieve a maximum yield of 97.14%.[7]
Experimental Workflow and Characterization
The general workflow for the synthesis and characterization of dodecyl oleate is depicted in the following diagram.
References
- 1. DECYL OLEATE - Ataman Kimya [atamanchemicals.com]
- 2. specialchem.com [specialchem.com]
- 3. Lauryl Oleate | C30H58O2 | CID 6437535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Octyldodecyl Oleate | Cosmetic Ingredients Guide [ci.guide]
- 5. Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility of Dodecyl Oleate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl oleate, the ester of dodecanol and oleic acid, is a lipophilic compound with the chemical formula C30H58O2.[1] It functions as an emollient and skin conditioning agent, finding widespread application in cosmetics, personal care products, and pharmaceuticals.[2] Its utility in these formulations is intrinsically linked to its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the solubility of dodecyl oleate, outlines a detailed experimental protocol for its determination, and presents a logical workflow for this process.
Core Concepts: Solubility of Wax Esters
Dodecyl oleate is classified as a wax ester.[3] The solubility of such long-chain esters is primarily governed by the principle of "like dissolves like." Due to its long hydrocarbon chains, dodecyl oleate is highly lipophilic and demonstrates excellent solubility in nonpolar organic solvents while being virtually insoluble in polar solvents like water.[4][5] Solvents with similar polarity and dispersion force characteristics to dodecyl oleate are effective at dissolving it. This includes hydrocarbons, ethers, and to a certain extent, alcohols.[4]
Quantitative Solubility Data
| Solvent | Chemical Formula | Polarity | Expected Solubility of Dodecyl Oleate |
| Nonpolar Solvents | |||
| Hexane | C6H14 | Nonpolar | High |
| Toluene | C7H8 | Nonpolar | High |
| Chloroform | CHCl3 | Nonpolar | High |
| Diethyl Ether | (C2H5)2O | Nonpolar | High |
| Polar Aprotic Solvents | |||
| Acetone | C3H6O | Polar Aprotic | Moderate to High |
| Ethyl Acetate | C4H8O2 | Polar Aprotic | Moderate to High |
| Polar Protic Solvents | |||
| Ethanol | C2H5OH | Polar Protic | Moderate |
| Methanol | CH3OH | Polar Protic | Low to Moderate |
| Water | H2O | Polar Protic | Insoluble |
Experimental Protocol: Determination of Dodecyl Oleate Solubility
The following protocol outlines a standard laboratory procedure for determining the solubility of dodecyl oleate in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials:
-
Dodecyl Oleate (high purity)
-
Selected Organic Solvent (e.g., Ethanol, Hexane)
-
Analytical Balance (readable to ±0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of dodecyl oleate in the chosen solvent at known concentrations.
-
These standards will be used to create a calibration curve for quantifying the dissolved dodecyl oleate.
-
-
Sample Preparation:
-
Add an excess amount of dodecyl oleate to a series of vials. The exact amount should be enough to ensure that undissolved solute remains after equilibration.
-
Accurately record the weight of dodecyl oleate added to each vial.
-
Add a known volume or weight of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials using a vortex mixer or shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved dodecyl oleate.
-
-
Sample Collection and Filtration:
-
Allow the vials to rest in the constant temperature bath for a short period to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved particles. This step is crucial to ensure only the dissolved solute is measured.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered saturated solution with the solvent in a volumetric flask.
-
Analyze the diluted sample using a suitable analytical method (HPLC or GC).
-
Use the calibration curve generated from the standard solutions to determine the concentration of dodecyl oleate in the saturated solution.
-
-
Calculation of Solubility:
-
Calculate the solubility of dodecyl oleate in the solvent at the experimental temperature. The solubility is typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of dodecyl oleate solubility.
References
A Technical Guide to the Natural Sources of 9-Octadecenoic acid (9Z)-, dodecyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of the precursors to 9-Octadecenoic acid (9Z)-, dodecyl ester, commonly known as dodecyl oleate or lauryl oleate. As direct large-scale extraction of dodecyl oleate from natural sources is not a common practice, this guide focuses on the abundant natural sources of its constituent molecules: oleic acid and dodecyl alcohol (lauryl alcohol). The document further details the laboratory synthesis of dodecyl oleate from these naturally derived precursors, providing comprehensive experimental protocols and quantitative data.
Natural Precursors of Dodecyl Oleate
Dodecyl oleate is an ester formed from the reaction of oleic acid and dodecyl alcohol. Both of these precursors are readily available from a variety of natural sources.
Oleic acid (9-Octadecenoic acid, 9Z) is a monounsaturated omega-9 fatty acid that is one of the most common fatty acids in nature. It is found in high concentrations in various vegetable oils.
Table 1: Quantitative Analysis of Oleic Acid in Various Vegetable Oils. The following table summarizes the percentage of oleic acid found in a range of commercially available vegetable oils. Data has been compiled from multiple sources to provide a comprehensive overview.
| Vegetable Oil | Oleic Acid (C18:1) Content (%) | Other Major Fatty Acids (%) |
| Olive Oil | 55 - 83[1] | Palmitic (7.5-20), Linoleic (3.5-21)[1] |
| High Oleic Sunflower Oil | 85[2] | Linoleic (5), Palmitic (4), Stearic (1.5)[2] |
| Canola Oil (low erucic) | 60[2] | Linoleic (20), α-Linolenic (11), Palmitic (4)[2] |
| Peanut Oil | 43[2] | Linoleic (36), Palmitic (10)[2] |
| Avocado Oil | 53.1 | Palmitic (16.9), Linoleic (11.1)[3] |
| Almond Oil | 62 - 86 | Linoleic (20-30), Palmitic (6-9) |
| Palm Oil | 40[2] | Palmitic (44), Linoleic (10), Stearic (4)[2] |
| Soybean Oil | 23[2] | Linoleic (54), Palmitic (10), α-Linolenic (7.5)[2] |
Dodecyl alcohol (1-dodecanol) is a fatty alcohol that can be obtained from the fatty acids of coconut oil and palm kernel oil.[4][5] These oils are rich in lauric acid (C12:0), which can be reduced to form dodecyl alcohol.
Table 2: Lauric Acid Content in Major Natural Sources. The table below indicates the significant concentration of lauric acid in coconut and palm kernel oil, the primary feedstocks for dodecyl alcohol production.
| Natural Source | Lauric Acid (C12:0) Content (%) | Other Major Fatty Acids (%) |
| Coconut Oil | 45 - 52[6][7] | Myristic (16-21), Palmitic (7-9), Caprylic (7-8)[7] |
| Palm Kernel Oil | 41 - 48[6][8] | Myristic (14-17), Oleic (13-19), Palmitic (6-9)[8] |
Experimental Protocols
This section provides detailed methodologies for the isolation of oleic acid and dodecyl alcohol from their natural sources, followed by the synthesis of dodecyl oleate.
The following protocol outlines a common laboratory method for obtaining oleic acid from a triglyceride source like olive oil.
Protocol 1: Saponification, Acidification, and Purification of Oleic Acid
-
Saponification (Hydrolysis of Triglycerides):
-
In a round-bottom flask, combine 100g of high-oleic vegetable oil (e.g., olive oil) with a solution of 40g of sodium hydroxide (NaOH) in 200mL of 95% ethanol.[9]
-
Add a few boiling chips and reflux the mixture for 1-2 hours with constant stirring. The reaction is complete when the oil is fully dissolved and a clear, homogenous solution is formed.[9]
-
-
Acidification to Free Fatty Acids:
-
After cooling, transfer the reaction mixture to a large beaker and add 500mL of distilled water.
-
Slowly add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) with stirring until the solution is acidic (pH 1-2, test with litmus paper). This will precipitate the free fatty acids.[10]
-
The fatty acids will form an oily layer on top of the aqueous layer.
-
-
Isolation and Washing:
-
Separate the fatty acid layer using a separatory funnel.
-
Wash the fatty acid layer with several portions of hot distilled water to remove any remaining mineral acid and glycerol. Continue washing until the washings are neutral to litmus paper.
-
-
Purification by Fractional Crystallization (Urea Complexation):
-
Dissolve 100g of the mixed fatty acids in 500mL of methanol at 60-70°C.
-
In a separate beaker, dissolve 200g of urea in 800mL of methanol at the same temperature.
-
While stirring vigorously, add the fatty acid solution to the urea solution.
-
Allow the mixture to cool slowly to room temperature and then place it in a refrigerator (4°C) overnight to allow for the formation of urea-saturated fatty acid adducts (crystals). Unsaturated fatty acids like oleic acid will remain in the liquid phase.
-
Filter the mixture to remove the crystallized urea-saturated fatty acid complexes.
-
Evaporate the methanol from the filtrate under reduced pressure to obtain a concentrate rich in oleic acid.
-
To further purify, the concentrated oleic acid can be chilled to a low temperature (e.g., -15°C) to crystallize out any remaining saturated fatty acids.[11]
-
Dodecyl alcohol is typically produced on an industrial scale via the hydrogenation of lauric acid or its methyl ester. The following is a representative laboratory-scale procedure.
Protocol 2: Reduction of Lauric Acid Methyl Ester to Dodecyl Alcohol
-
Transesterification to Lauric Acid Methyl Ester:
-
Combine 100g of coconut or palm kernel oil with 200mL of methanol.
-
Slowly add 2g of sodium methoxide (CH₃ONa) as a catalyst.
-
Reflux the mixture for 2-3 hours.
-
After cooling, the glycerol will separate as a lower layer. Remove the upper methyl ester layer and wash it with water to remove any remaining glycerol and catalyst.
-
Distill the methyl ester mixture under reduced pressure to isolate the methyl laurate fraction.
-
-
Reduction to Dodecyl Alcohol:
-
Caution: This step involves lithium aluminum hydride (LiAlH₄), which is a highly reactive and flammable reagent. It should be handled with extreme care in a fume hood and in the absence of water.
-
In a dry three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place a suspension of 10g of LiAlH₄ in 200mL of anhydrous diethyl ether or tetrahydrofuran (THF).[12][13]
-
Slowly add a solution of 50g of methyl laurate in 100mL of anhydrous ether or THF from the dropping funnel with stirring.
-
After the addition is complete, reflux the mixture for 2-4 hours.
-
Cool the reaction mixture in an ice bath and cautiously add ethyl acetate to decompose any excess LiAlH₄, followed by the slow addition of water and then 15% aqueous NaOH.
-
Filter the resulting mixture to remove the aluminum salts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to yield crude dodecyl alcohol.
-
The dodecyl alcohol can be further purified by distillation under reduced pressure.
-
Protocol 3: Fischer-Speier Esterification
-
Reaction Setup:
-
In a round-bottom flask, combine 0.1 mol of purified oleic acid and 0.12 mol of purified dodecyl alcohol.[14][15]
-
Add a catalytic amount of a strong acid, such as 0.5 mL of concentrated sulfuric acid (H₂SO₄) or a few crystals of p-toluenesulfonic acid (p-TsOH).[16][17]
-
Set up the apparatus for reflux with a Dean-Stark trap to remove the water formed during the reaction, which drives the equilibrium towards the ester product. Toluene can be used as a solvent to facilitate azeotropic removal of water.[14]
-
-
Reaction Execution:
-
Heat the mixture to reflux. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-8 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in a non-polar solvent like diethyl ether or hexane.
-
Wash the organic solution with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by washing with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and evaporate the solvent to obtain the crude dodecyl oleate.
-
The final product can be purified by vacuum distillation or column chromatography on silica gel.
-
Visualization of the Synthesis Pathway
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow for Oleic Acid Extraction and Purification.
Caption: Production of Dodecyl Alcohol from Natural Oils.
Caption: Synthesis of Dodecyl Oleate via Esterification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fediol.eu [fediol.eu]
- 3. Fatty acid composition of commercial vegetable oils from the French market analysed using a long highly polar column | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 4. ataman-chemicals.com [ataman-chemicals.com]
- 5. Dodecanol - Wikipedia [en.wikipedia.org]
- 6. LAURYL ALCOHOL (DODECANOL) - Ataman Kimya [atamanchemicals.com]
- 7. Coconut oil and palm oil's role in nutrition, health and national development: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US9546342B1 - Complete saponification and acidulation of natural oil processing byproducts - Google Patents [patents.google.com]
- 11. A highly efficient separation and physicochemical characteristics of saturated fatty acids from crude palm oil fatty acids mixture using methanol crystallisation method | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 12. Reduction of fatty acid methyl esters to fatty alcohols to improve volatility for isotopic analysis without extraneous carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 15. Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid [mdpi.com]
- 16. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 17. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Dodecyl Oleate: A Technical Guide to Safety and Handling
FOR IMMEDIATE RELEASE
This document provides an in-depth technical overview of the safety and handling protocols for Dodecyl Oleate (CAS No. 36078-10-1), intended for researchers, scientists, and professionals in the field of drug development. Dodecyl Oleate, an ester of dodecyl alcohol and oleic acid, is utilized in various formulations for its emollient properties. A thorough understanding of its safety profile is critical for its appropriate application in research and manufacturing.
Physicochemical and Toxicological Data
The following tables summarize the key physicochemical properties and toxicological data for dodecyl oleate, facilitating a clear comparison of its characteristics.
Table 1: Physicochemical Properties of Dodecyl Oleate
| Property | Value | Reference |
| Chemical Name | Dodecyl (9Z)-octadec-9-enoate | --INVALID-LINK-- |
| CAS Number | 36078-10-1 | --INVALID-LINK-- |
| Molecular Formula | C₃₀H₅₈O₂ | --INVALID-LINK-- |
| Molecular Weight | 450.8 g/mol | --INVALID-LINK-- |
| Boiling Point | 494-495°C | --INVALID-LINK-- |
| Melting Point | 14.5 °C | --INVALID-LINK-- |
| Solubility | Practically insoluble in water | --INVALID-LINK-- |
Table 2: Summary of Toxicological Data for Dodecyl Oleate
| Endpoint | Species | Result | Classification | Reference |
| Acute Oral Toxicity | Rat | LD₅₀ > 40.0 ml/kg | Not Classified | [1] |
| Acute Dermal Toxicity | Rabbit | LD₅₀ > 2000 mg/kg (Limit Test) | Not Classified | [2] |
| Primary Dermal Irritation | Rabbit | PII = 0.28 (100% conc.) | Non-irritant | [3] |
| Eye Irritation | Rabbit | Little to no irritation (100% conc.) | Not an eye irritant | [1] |
| Skin Sensitization | Guinea Pig | Not a sensitizer (15% conc.) | Not a sensitizer | [1] |
| Skin Sensitization | Human | No sensitization (1-5% RIPT) | Not a sensitizer | [1] |
| Aquatic Toxicity | Fish | LC₅₀ = 3200 mg/l (96h) | Not classified | --INVALID-LINK-- |
PII: Primary Irritation Index; RIPT: Repeated Insult Patch Test
Hazard Identification and Personal Protection
Dodecyl oleate is generally not classified as a hazardous substance.[3][4] However, prolonged or repeated exposure may cause mild skin and eye irritation.[5] Exposure may also aggravate pre-existing skin, eye, or respiratory conditions.
Exposure Controls and Personal Protective Equipment (PPE)
To ensure safe handling, the following personal protective equipment is recommended:
-
Eye Protection : Wear safety glasses with side shields where there is a potential for splashing.[1][5]
-
Hand Protection : For prolonged or repeated contact, chemical-resistant gloves (e.g., nitrile) should be worn.[3][5]
-
Skin and Body Protection : Standard laboratory clothing is typically sufficient. For tasks with a risk of significant exposure, additional protective clothing may be necessary.[5]
-
Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not required.[5] If vapors or mists are generated, use a NIOSH-approved respirator.
Handling, Storage, and Emergency Procedures
Proper handling and storage are essential to maintain the integrity of dodecyl oleate and ensure laboratory safety.
Handling and Storage
-
Handling : Avoid breathing vapors or mists and prevent prolonged contact with skin and eyes. Practice good industrial hygiene, including washing hands before breaks and at the end of the workday.[5]
-
Storage : Store in a cool, dry, and well-ventilated area.[1][5] Keep containers tightly closed and away from direct sunlight and incompatible materials such as strong acids, bases, and oxidizing agents.
First-Aid Measures
-
After Inhalation : Move the individual to fresh air. If breathing difficulties persist, seek medical attention.[4]
-
After Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.[4]
-
After Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4]
-
After Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek medical attention.[4]
Accidental Release Measures
For spills, contain the material using dikes or absorbents. Clean up spills immediately using an inert absorbent material (e.g., sand, earth) and place it in a suitable container for disposal.[1][3] Ensure the area is well-ventilated.
Experimental Protocols
The toxicological data presented are derived from studies conducted according to standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key safety assessment experiments.
Acute Oral Toxicity (Based on OECD Guideline 401)
The acute oral toxicity of dodecyl oleate was determined in Wistar rats.[1]
-
Principle : The test substance is administered by gavage in graduated doses to groups of fasted animals.[6]
-
Methodology :
-
Animals : Young, healthy Wistar rats (3 males and 2 females per dose group) were used.[1]
-
Fasting : Animals were fasted for 24 hours prior to dosing.[1]
-
Dosing : Dodecyl oleate was administered once by intragastric intubation at dose levels of 2.5, 5.0, 10.0, 20.0, and 40.0 ml/kg.[1]
-
Observation : Animals were observed for signs of toxicity and mortality at regular intervals for 14 days following administration.[1]
-
Endpoint : The LD₅₀ (the dose expected to cause mortality in 50% of the test animals) was determined. For dodecyl oleate, no deaths were recorded, establishing the LD₅₀ as greater than 40.0 ml/kg.[1]
-
Acute Dermal Irritation (Based on OECD Guideline 404)
This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.
-
Principle : A single dose of the test substance is applied to the skin of an animal, with untreated skin serving as a control. The degree of irritation is scored at specified intervals.[7]
-
Methodology :
-
Animals : Albino rabbits are typically used for this assay.
-
Preparation : Approximately 24 hours before the test, the fur on the animal's back is clipped.
-
Application : A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch.[7]
-
Exposure : The patch is held in place with semi-occlusive tape for a 4-hour exposure period.[7]
-
Observation : After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.[7]
-
Scoring : Skin reactions are graded on a scale of 0 (no effect) to 4 (severe effect). The Primary Irritation Index (PII) is calculated from these scores. A PII of less than 0.5 indicates a non-irritant.[1]
-
Skin Sensitization - Guinea Pig Maximization Test (GPMT)
This test assesses the potential of a substance to induce skin sensitization (allergic contact dermatitis).
-
Principle : The test involves an induction phase, where the animal is exposed to the test substance, followed by a challenge phase to determine if sensitization has occurred.
-
Methodology :
-
Animals : Young, healthy albino guinea pigs are used.
-
Induction Phase :
-
Day 0: Intradermal injections of the test substance (with and without adjuvant) are administered into the shoulder region.
-
Day 7: A topical application of the test substance is applied to the same site and covered with an occlusive patch for 48 hours.
-
-
Challenge Phase :
-
Day 21: A non-irritating concentration of the test substance is applied topically to a naive site on the flank and covered with an occlusive patch for 24 hours.
-
-
Observation : The challenge sites are observed for skin reactions (erythema and edema) at 24 and 48 hours after patch removal.
-
Endpoint : The incidence and severity of the skin reactions in the test group are compared to a non-sensitized control group. Dodecyl oleate was found not to be a sensitizer in guinea pigs at a 15% concentration.[1]
-
Visualized Workflows and Procedures
The following diagrams illustrate key logical and experimental workflows relevant to the safety and handling of dodecyl oleate.
References
An In-depth Technical Guide to the Thermal Properties of Dodecyl Oleate
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction: Dodecyl oleate, the ester of dodecanol and oleic acid, is a versatile compound with applications in various scientific and industrial fields, including pharmaceuticals and cosmetics. A thorough understanding of its thermal properties is crucial for formulation development, processing, and stability assessment. This technical guide provides a detailed overview of the key thermal characteristics of dodecyl oleate, including its melting point, boiling point, flash point, specific heat capacity, and thermal conductivity. The information is presented with a focus on quantitative data and detailed experimental methodologies to support advanced research and development.
Core Thermal Properties of Dodecyl Oleate
The thermal behavior of a substance dictates its physical state and energy transfer characteristics under varying temperature conditions. For dodecyl oleate, these properties are fundamental to its handling, application, and performance. The following table summarizes the available quantitative data for the primary thermal properties of dodecyl oleate. It is important to note that some of the cited values are predicted based on computational models.
| Thermal Property | Value | Notes |
| Melting Point | 14.5 °C | - |
| Boiling Point | 519.6 ± 29.0 °C | Predicted value |
| Flash Point | 71.3 °C | - |
| Specific Heat Capacity | Not available | See Experimental Protocols for determination methods. |
| Thermal Conductivity | Not available | See Experimental Protocols for determination methods. |
Experimental Protocols for Thermal Analysis
Accurate determination of thermal properties requires standardized and validated experimental procedures. This section outlines detailed methodologies for the key experiments used to characterize dodecyl oleate.
Determination of Melting Point (Slip Point Method)
The slip melting point is a common method for determining the melting point of fatty substances like dodecyl oleate. The procedure is based on established international standards.
Principle: A column of the solidified sample in a capillary tube is heated in a controlled manner. The temperature at which the column begins to rise due to the substance melting is recorded as the slip melting point.
Apparatus:
-
Capillary tubes (glass, open at both ends)
-
Thermometer with appropriate range and accuracy
-
Heating bath with a stirring mechanism
-
Sample container
Procedure:
-
Sample Preparation: Melt the dodecyl oleate sample to a completely liquid state.
-
Capillary Tube Filling: Dip the capillary tube into the molten sample to draw a column of approximately 10 mm in height.
-
Solidification: Cool the capillary tube to solidify the sample under controlled conditions. This may involve a specific temperature and time regimen to ensure consistent crystal structure.
-
Heating: Attach the capillary tube to the thermometer and immerse it in the heating bath.
-
Observation: Heat the bath at a slow, controlled rate (e.g., 1 °C/min).
-
Melting Point Determination: Record the temperature at which the column of dodecyl oleate is observed to start rising in the capillary tube.
Workflow for Melting Point Determination
Determination of Boiling Point
The boiling point of dodecyl oleate can be determined using methods outlined in international guidelines, which accommodate various substances.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This can be determined by observing the temperature of the vapor-liquid equilibrium under controlled heating.
Apparatus:
-
Ebulliometer or similar distillation apparatus
-
Heating mantle or oil bath
-
Thermometer or temperature probe
-
Pressure measurement device (barometer)
Procedure:
-
Apparatus Setup: Place a measured quantity of dodecyl oleate into the boiling flask of the ebulliometer.
-
Heating: Gradually heat the sample.
-
Equilibrium Observation: Observe for a steady stream of boiling and condensation. The temperature should stabilize at the boiling point.
-
Temperature and Pressure Recording: Record the stable temperature and the ambient atmospheric pressure.
-
Correction (if necessary): If the atmospheric pressure deviates significantly from standard pressure (101.3 kPa), a correction may be applied to the observed boiling point.
Workflow for Boiling Point Determination
Determination of Flash Point
The flash point is a critical safety parameter, indicating the lowest temperature at which a substance's vapors will ignite with an ignition source.
Principle: A sample is heated in a closed cup apparatus at a controlled rate. An ignition source is periodically introduced into the vapor space. The flash point is the lowest temperature at which a flash is observed.
Apparatus:
-
Closed-cup flash point tester (e.g., Pensky-Martens or Tag Closed Cup)
-
Heating source
-
Ignition source (flame or electric igniter)
-
Thermometer
Procedure:
-
Sample Introduction: Place the dodecyl oleate sample into the test cup of the apparatus.
-
Heating: Begin heating the sample at a specified, constant rate.
-
Ignition Testing: At regular temperature intervals, apply the ignition source to the vapor space above the sample.
-
Flash Point Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite momentarily.
-
Recording: Record the temperature at which the flash occurs.
Workflow for Flash Point Determination
Determination of Specific Heat Capacity
Differential Scanning Calorimetry (DSC) is a powerful technique for determining the specific heat capacity of materials like dodecyl oleate.
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature. This difference can be used to calculate the specific heat capacity of the sample.
Apparatus:
-
Differential Scanning Calorimeter
-
Sample pans (e.g., aluminum)
-
Reference material (e.g., an empty pan)
-
Purge gas (e.g., nitrogen)
Procedure:
-
Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards.
-
Baseline Measurement: Run a temperature program with empty sample and reference pans to establish a baseline.
-
Standard Measurement: Run the same temperature program with a known standard material (e.g., sapphire) to determine the instrument's response.
-
Sample Measurement: Accurately weigh a sample of dodecyl oleate into a sample pan and run the identical temperature program.
-
Calculation: The specific heat capacity is calculated by comparing the heat flow to the sample with the heat flow to the standard at a given temperature, taking into account the masses of the sample and standard.
Workflow for Specific Heat Capacity Determination
Determination of Thermal Conductivity
The transient hot-wire method is a common and accurate technique for measuring the thermal conductivity of liquids like dodecyl oleate.
Principle: A thin wire immersed in the liquid is heated by a constant electric current. The rate at which the wire's temperature increases is related to the thermal conductivity of the surrounding liquid.
Apparatus:
-
Thermal conductivity analyzer (transient hot-wire type)
-
Probe with a thin platinum wire
-
Temperature-controlled sample holder
-
Data acquisition system
Procedure:
-
Calibration: Calibrate the instrument using a liquid with a known thermal conductivity.
-
Sample Preparation: Place the dodecyl oleate sample in the temperature-controlled holder and allow it to reach thermal equilibrium.
-
Measurement: Immerse the hot-wire probe into the sample. Apply a constant current to the wire for a short period.
-
Data Acquisition: Record the temperature rise of the wire as a function of time.
-
Calculation: The thermal conductivity is calculated from the slope of the temperature rise versus the logarithm of time, based on the principles of transient heat conduction.
Workflow for Thermal Conductivity Determination
Conclusion
This technical guide provides essential data and methodologies for understanding the thermal properties of dodecyl oleate. The presented information is intended to support researchers, scientists, and drug development professionals in their work by offering a solid foundation for material characterization, process design, and formulation optimization. While some thermal properties of dodecyl oleate are not yet experimentally determined and reported in the literature, the outlined standard procedures provide a clear path for their accurate measurement.
Spectroscopic Profile of 9-Octadecenoic acid (9Z)-, dodecyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for 9-Octadecenoic acid (9Z)-, dodecyl ester, also known as dodecyl oleate or lauryl oleate. The information is compiled to assist researchers and professionals in drug development and related fields in the identification, characterization, and quantitative analysis of this long-chain wax ester.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~5.34 | m | -CH=CH- (Olefinic protons) |
| ~4.05 | t | -O-CH₂- (Ester methylene protons) |
| ~2.28 | t | -CH₂-COO- (α-Methylene protons to carbonyl) |
| ~2.01 | m | -CH₂-CH=CH-CH₂- (Allylic protons) |
| ~1.61 | p | -O-CH₂-CH₂- (β-Methylene protons to ester oxygen) |
| ~1.26 | br s | -(CH₂)n- (Methylene protons of fatty acid and alcohol chains) |
| ~0.88 | t | -CH₃ (Terminal methyl protons) |
Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~173.9 | C=O (Ester carbonyl) |
| ~130.0 | -CH=CH- (Olefinic carbons) |
| ~64.4 | -O-CH₂- (Ester methylene carbon) |
| ~34.4 | -CH₂-COO- (α-Carbonyl methylene) |
| ~31.9 - 22.7 | -(CH₂)n- (Methylene carbons of fatty acid and alcohol chains) |
| ~14.1 | -CH₃ (Terminal methyl carbons) |
Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.
Table 3: Mass Spectrometry (GC-MS) Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Fragmentation Interpretation |
| 450.8 | Variable | [M]⁺ (Molecular Ion) |
| 264 | Variable | [M - C₁₂H₂₅O]⁺ (Loss of dodecyloxy radical) |
| 282 | Variable | [C₁₈H₃₄O₂]⁺ (Oleic acid fragment) |
| 55, 69, 83, 97 | Abundant | Characteristic hydrocarbon fragments |
Note: Fragmentation patterns can be influenced by the ionization method.
Table 4: FTIR Spectral Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3005 | C-H stretch | =C-H (Olefinic) |
| ~2924 | C-H stretch (asymmetric) | -CH₂- |
| ~2854 | C-H stretch (symmetric) | -CH₂- |
| ~1740 | C=O stretch | Ester |
| ~1465 | C-H bend (scissoring) | -CH₂- |
| ~1165 | C-O stretch | Ester |
| ~722 | C-H bend (rocking) | -(CH₂)n- (n≥4) |
Experimental Protocols
Detailed experimental protocols are crucial for the reproduction and verification of spectroscopic data. The following sections outline typical methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 seconds
-
Pulse width: 30-45 degrees
-
Spectral width: -2 to 12 ppm
-
Temperature: 298 K
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or 125 MHz NMR spectrometer.
-
Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
Temperature: 298 K
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: The sample is typically diluted in a volatile organic solvent such as hexane or ethyl acetate to a concentration of approximately 1 mg/mL.
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for lipid analysis (e.g., HP-5MS, DB-5MS).
-
Injector: Split/splitless injector, operated at a temperature of 250-300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100-150 °C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 10-20 °C/min to a final temperature of 300-320 °C.
-
Final hold: 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.
Instrumentation and Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Mode: Transmission or ATR.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.
Mandatory Visualizations
The following diagrams illustrate the general structure and a typical experimental workflow for the spectroscopic analysis of this compound.
Dodecyl Oleate: A Technical Guide to its Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyl oleate, a long-chain fatty acid ester, has become a significant component in various industrial applications, most notably in the cosmetic and pharmaceutical industries. Valued for its emollient, lubricating, and solvent properties, its history is deeply rooted in the broader development of ester chemistry. This technical guide provides an in-depth exploration of dodecyl oleate, covering its historical context, synthesis, physicochemical properties, and applications. Detailed experimental protocols for its synthesis are provided, along with a summary of key quantitative data.
Introduction: The Genesis of a Synthetic Emollient
The "discovery" of dodecyl oleate is not a singular event but rather an outcome of the evolution of organic chemistry, specifically the understanding and application of esterification. The groundwork for the synthesis of esters like dodecyl oleate was laid in the 19th century. The concept of a fatty acid (acide gras) was first introduced by Michel Eugène Chevreul in 1813. This was followed by the seminal work of Emil Fischer and Arthur Speier in 1895, who described the acid-catalyzed esterification of carboxylic acids with alcohols, a reaction now famously known as Fischer-Speier esterification.
The 20th century saw a surge in the development of synthetic chemistry, driven by the demand for novel ingredients in burgeoning industries, including cosmetics. While natural oils and fats have been used as emollients for millennia, the advent of synthetic esters offered formulators greater control over properties like texture, stability, and skin feel. Dodecyl oleate, the ester of dodecanol (lauryl alcohol) and oleic acid, emerged as a valuable synthetic emollient, providing a non-greasy, smooth application profile. Its development is a testament to the shift from reliance on natural fats to the precision of synthetic organic chemistry in creating functional cosmetic ingredients.
Physicochemical Properties of Dodecyl Oleate
A comprehensive understanding of the physicochemical properties of dodecyl oleate is crucial for its application in various formulations. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C30H58O2 | [1] |
| Molecular Weight | 450.78 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Melting Point | 14.5 °C | [1][3] |
| Boiling Point | 519.6 ± 29.0 °C (Predicted) | [1][3] |
| Density | 0.865 ± 0.06 g/cm³ (Predicted) | [1][3] |
| Refractive Index | 1.46 | [1] |
| Flash Point | 71.3 °C | [4] |
| Vapor Pressure | 6.75E-11 mmHg at 25°C | [4] |
| Solubility | Practically insoluble in water; miscible with ethanol, methylene chloride, and light petroleum. | [5] |
Synthesis of Dodecyl Oleate: Experimental Protocols
The primary method for synthesizing dodecyl oleate is through the esterification of oleic acid with dodecanol. This reaction can be catalyzed by acids or enzymes.
Acid-Catalyzed Esterification (Fischer-Speier Esterification)
This classic method involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine oleic acid and dodecanol in a molar ratio of 1:1.2 (a slight excess of the alcohol is often used to drive the reaction to completion).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), typically 1-2% by weight of the oleic acid.
-
Reaction: Heat the mixture to a temperature of 120-140°C with continuous stirring. The water produced during the reaction is removed azeotropically using the Dean-Stark apparatus.
-
Monitoring: The reaction progress can be monitored by measuring the amount of water collected or by periodically taking samples and determining the acid value of the mixture. The reaction is considered complete when the acid value is below a certain threshold (e.g., < 1 mg KOH/g).
-
Work-up: After completion, cool the reaction mixture. Neutralize the acid catalyst with a base, such as sodium bicarbonate solution. Wash the organic layer with water to remove any remaining salts and unreacted alcohol.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and then filter. The final product, dodecyl oleate, can be further purified by vacuum distillation to remove any remaining impurities.
Enzymatic Esterification
Enzymatic synthesis offers a milder and more environmentally friendly alternative to acid catalysis. Lipases are commonly used enzymes for this purpose.
Experimental Protocol:
-
Reactant and Enzyme Preparation: In a temperature-controlled reactor, combine oleic acid and dodecanol in a solvent-free system or in the presence of a non-polar organic solvent. Add a lipase, such as Candida antarctica lipase B (CALB), typically at a concentration of 1-5% by weight of the substrates.
-
Reaction: Maintain the reaction mixture at a temperature of 40-60°C with constant agitation. The optimal temperature will depend on the specific lipase used.
-
Water Removal: The water produced can be removed by applying a vacuum, sparging with an inert gas, or using molecular sieves.
-
Monitoring: The progress of the reaction can be monitored by analyzing samples using gas chromatography (GC) or by measuring the decrease in the acid value.
-
Enzyme Removal and Product Purification: Once the desired conversion is achieved, the immobilized enzyme can be removed by filtration. The product, dodecyl oleate, is then purified, typically by vacuum distillation, to remove any unreacted starting materials.
Visualizing Key Processes
Synthesis Workflow
The following diagram illustrates the general workflow for the acid-catalyzed synthesis of dodecyl oleate.
Caption: Acid-catalyzed synthesis workflow for dodecyl oleate.
Emollient Function of Dodecyl Oleate
This diagram illustrates the mechanism by which dodecyl oleate acts as an emollient on the skin.
Caption: Mechanism of action of dodecyl oleate as a skin emollient.
Applications in Research and Development
Dodecyl oleate's primary applications are in the cosmetic and personal care industries, where it functions as an emollient, skin-conditioning agent, and solvent.[5] Its non-greasy feel and good spreadability make it a popular choice in moisturizers, lotions, and makeup removers.[5] It helps to soften and smooth the skin by forming a thin, protective film that reduces transepidermal water loss (TEWL).[6]
In the pharmaceutical industry, dodecyl oleate can be used as a component in topical drug delivery systems. Its ability to act as a solvent and penetration enhancer can facilitate the delivery of active pharmaceutical ingredients (APIs) through the skin.
For drug development professionals, understanding the properties and synthesis of esters like dodecyl oleate is valuable for the formulation of topical and transdermal products. Its biocompatibility and well-established safety profile make it a reliable excipient.
Conclusion
Dodecyl oleate is a synthetic ester with a rich history rooted in the fundamental principles of organic chemistry. Its development and widespread use in the cosmetic and pharmaceutical industries highlight the importance of synthetic chemistry in creating functional ingredients with tailored properties. This technical guide has provided a comprehensive overview of its history, synthesis, and key properties, offering valuable information for researchers, scientists, and drug development professionals working with this versatile compound. The detailed experimental protocols and data presented herein serve as a practical resource for the synthesis and application of dodecyl oleate.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. 36078-10-1 CAS MSDS (OLEIC ACID LAURYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. DECYL OLEATE - Ataman Kimya [atamanchemicals.com]
- 6. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
Dodecyl Oleate: A Technical Guide to Unlocking its Potential in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyl oleate, the ester of dodecanol and oleic acid, is a lipophilic compound widely utilized in the cosmetics industry for its emollient properties. Beyond its current applications, its chemical structure and physical characteristics suggest significant untapped potential in the pharmaceutical sciences. This technical guide provides an in-depth analysis of dodecyl oleate, summarizing its known attributes and exploring promising research avenues for its application in drug development. We delve into its potential as a skin penetration enhancer for transdermal delivery, a vehicle for poorly soluble drugs, and a bioactive agent in dermatological formulations. This document outlines detailed experimental protocols and presents key data in a structured format to facilitate further investigation by researchers and drug development professionals.
Introduction to Dodecyl Oleate
Dodecyl oleate (CAS No. 36078-10-1) is a wax ester that combines the long alkyl chain of dodecanol with the unsaturated fatty acid, oleic acid.[1] This structure imparts a unique set of physicochemical properties that make it an attractive candidate for various pharmaceutical applications.
Chemical Structure and Properties
Dodecyl oleate's molecular structure consists of a C12 alkyl chain linked via an ester bond to a C18 monounsaturated fatty acid chain. This combination results in a non-greasy, lightweight substance with good spreadability.[2]
Table 1: Physicochemical Properties of Dodecyl Oleate and Related Esters
| Property | Dodecyl Oleate | Decyl Oleate | Octyldodecyl Oleate |
| Molecular Formula | C30H58O2 | C28H54O2 | C38H74O2 |
| Molecular Weight | 450.78 g/mol | 422.73 g/mol | 562.99 g/mol |
| Appearance | Colorless to slightly yellow liquid[3] | Oily liquid | Clear, light yellow liquid[4] |
| Boiling Point | ~519.6 °C at 760 mmHg | - | 608.0±34.0 °C |
| Density | ~0.9 g/mL | - | 0.861±0.06 g/mL |
| Solubility | Low in water | - | - |
Synthesis of Dodecyl Oleate
Dodecyl oleate is typically synthesized through the esterification of oleic acid and dodecanol.[3] Both enzymatic and chemical catalysis methods have been explored for similar fatty acid esters.
Lipase-catalyzed esterification offers a green and specific method for synthesis.
-
Materials: Oleic acid, dodecanol, immobilized lipase (e.g., from Candida antarctica), solvent (e.g., heptane or solvent-free system).
-
Procedure:
-
Combine oleic acid and dodecanol in a desired molar ratio (e.g., 1:2) in a reaction vessel.[5]
-
Add the immobilized lipase (e.g., 1.8% w/w of total substrates).[5]
-
If using a solvent, add heptane. For a solvent-free system, proceed without a solvent.
-
Incubate the reaction mixture at a controlled temperature (e.g., 45°C) with agitation (e.g., 200 rpm).[5]
-
Monitor the reaction progress by measuring the decrease in acid value via titration.
-
Upon completion, deactivate the enzyme by filtration.
-
Purify the dodecyl oleate using column chromatography.
-
-
Optimization: The reaction can be intensified using ultrasound irradiation, which has been shown to significantly reduce reaction times.[5]
Acid-catalyzed esterification is a common chemical synthesis route.
-
Materials: Oleic acid, dodecanol, acid catalyst (e.g., 4-dodecylbenzenesulfonic acid - DBSA), solvent-free system.
-
Procedure:
-
Mix oleic acid and dodecanol in a specific molar ratio (e.g., 1.3:1).[6]
-
Add the DBSA catalyst (e.g., 10 mol% of the alcohol).[6]
-
Heat the mixture to a specific temperature (e.g., 40°C) under constant stirring for a set duration (e.g., 4 hours).[6]
-
Monitor the conversion rate using techniques like gas chromatography.
-
After the reaction, neutralize the catalyst and purify the product, for instance, through silica gel column chromatography.[6]
-
Current Applications
Currently, dodecyl oleate and its close analogs are primarily used in the cosmetic and personal care industries.
-
Emollient: It softens and smoothens the skin by forming a light, non-greasy film.
-
Skin Conditioning Agent: It helps to maintain the skin in good condition.
-
Solvent: It can be used as a carrier for other cosmetic ingredients.
Potential Research Areas in Drug Development
The physicochemical properties of dodecyl oleate suggest several promising avenues for research in drug development.
Transdermal Drug Delivery: A Penetration Enhancer
The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the absorption of most drugs.[7] Fatty acid esters, including oleates, are known to act as penetration enhancers by reversibly disrupting this barrier.[7][8]
Dodecyl oleate likely enhances skin penetration through a combination of mechanisms:
-
Lipid Fluidization: The kink in the cis-unsaturated oleic acid tail disrupts the highly ordered lipid lamellae of the stratum corneum, increasing its fluidity and facilitating drug diffusion.[8][9]
-
Phase Separation: Oleic acid and its esters can create separate, more fluid domains within the stratum corneum lipids, providing pathways for drug transport.[10]
-
Increased Partitioning: As a lipophilic molecule, dodecyl oleate can increase the partitioning of a drug from its vehicle into the stratum corneum.
Caption: Mechanism of Dodecyl Oleate as a Skin Penetration Enhancer.
Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[11][12] They offer several advantages for transdermal drug delivery, including enhanced drug solubility, improved stability, and increased skin permeation.[13] Dodecyl oleate, with its lipophilic nature, is an excellent candidate for the oil phase in oil-in-water (O/W) nanoemulsions.
References
- 1. Lauryl Oleate | C30H58O2 | CID 6437535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Update on Anti-Inflammatory Molecular Mechanisms Induced by Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of sucrose fatty acid esters in transdermal therapeutic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fabrication of Alginate-Based O/W Nanoemulsions for Transdermal Drug Delivery of Lidocaine: Influence of the Oil Phase and Surfactant [mdpi.com]
A Comprehensive Technical Guide to 9-Octadecenoic acid (9Z)-, dodecyl ester for Researchers and Drug Development Professionals
An In-depth Review of the Commercial Availability, Physicochemical Properties, and Biological Significance of a Key Wax Ester
Introduction
9-Octadecenoic acid (9Z)-, dodecyl ester, also commonly known as dodecyl oleate or lauryl oleate, is a wax ester of significant interest in various scientific and industrial fields, including cosmetics, pharmaceuticals, and material science. Its unique physicochemical properties, stemming from its composition of oleic acid and dodecanol, make it a valuable ingredient in formulations requiring emollience, lubrication, and enhanced delivery of active compounds. This technical guide provides a thorough overview of its commercial availability, key technical data, and known biological activities, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Commercial Availability and Supplier Information
This compound is readily available from a variety of chemical suppliers catering to research and industrial needs. The compound is typically offered at different purity levels, and it is crucial for researchers to select a grade appropriate for their specific application.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Product Name(s) | CAS Number | Purity | Notes |
| Larodan | Lauryl Oleate | 36078-10-1 | >99%[1] | Research grade lipids. |
| MedchemExpress | Lauryl oleate (Dodecyl oleate) | 36078-10-1 | Not specified | For life science research.[2] |
| CymitQuimica | Lauryl oleate | 36078-10-1 | 95% or >99% | Available in various quantities.[3][4][5] |
| Sigma-Aldrich | dodecyl oleate | 36078-10-1 | 95% | Marketed under the Achemblock brand.[6] |
| BuyersGuideChem | Dodecyl oleate | 36078-10-1 | Varies | A platform with multiple suppliers.[7] |
| LookChem | Lauryl oleate | 36078-10-1 | 99% or 95% | Lists various suppliers and purity levels.[8] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its effective formulation and application in experimental settings.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Chemical Identifiers | ||
| CAS Number | 36078-10-1 | [1][8][9] |
| Molecular Formula | C₃₀H₅₈O₂ | [1][8][9] |
| Molecular Weight | 450.78 g/mol | [1] |
| InChI Key | OXPCWUWUWIWSGI-MSUUIHNZSA-N | [1] |
| Physical Properties | ||
| Melting Point | 14.5 °C | [8] |
| Boiling Point | 519.6 °C at 760 mmHg | [8][9] |
| Density | 0.865 g/cm³ | [8][9] |
| Flash Point | 71.3 °C | [8][9] |
| Refractive Index | 1.46 | [9] |
| Safety Information | ||
| Hazard Classification | Not classified as hazardous | [10] |
Biological Activities and Mechanisms of Action
While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its biological activities are primarily associated with its role as a wax ester and the properties of its constituent oleic acid.
Role as a Percutaneous Absorption Enhancer
One of the most well-documented applications of oleic acid and its esters is as a penetration enhancer in transdermal drug delivery. The mechanism of action is believed to involve the fluidization of the stratum corneum lipids. The cis-double bond in the oleic acid chain disrupts the highly ordered structure of the lipids in the outermost layer of the skin, thereby increasing its permeability to drugs.[11][12][13]
Potential Involvement in Cellular Signaling
Although direct evidence for this compound is scarce, studies on oleic acid provide insights into potential areas of investigation:
-
LDL Receptor Activity: Oleic acid has been shown to increase low-density lipoprotein (LDL) receptor activity in cultured cells by enhancing the activity of acyl-CoA:cholesterol acyltransferase (ACAT).[1] This suggests that the oleic acid moiety, if liberated through hydrolysis of the ester, could influence cholesterol metabolism.
-
PPARα–FGF21 Pathway: In HepG2 cells, oleic acid-induced lipid accumulation can be alleviated by compounds that act via the PPARα–FGF21 pathway.[6] This indicates that the fatty acid component could be a ligand or modulator of nuclear receptors involved in lipid metabolism.
-
Hair Follicle Stem Cell Activation: Recent studies have shown that mild skin irritation can trigger the release of fatty acids from adipocytes, which in turn activate dormant hair follicle stem cells and promote hair growth.[14][15][16] While this research focused on free fatty acids, it opens an avenue for investigating the effects of topically applied fatty acid esters.
Experimental Protocols
Preparation of Dodecyl Oleate for In Vitro Cell Culture
Due to its lipophilic nature, this compound is insoluble in aqueous cell culture media. To prepare it for cell-based assays, it should be complexed with a carrier molecule, typically bovine serum albumin (BSA).
Protocol for BSA Conjugation:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a sterile, organic solvent such as ethanol.
-
BSA Solution Preparation: Prepare a sterile solution of fatty acid-free BSA in serum-free cell culture medium or a buffered salt solution (e.g., PBS).
-
Complexation: While vortexing the BSA solution, slowly add the dodecyl oleate stock solution.
-
Incubation: Incubate the mixture at 37°C for at least 30 minutes to allow for complex formation.
-
Sterilization and Use: Sterilize the final solution by passing it through a 0.22 µm filter. The complex can then be added to cell culture medium at the desired final concentration.
Conclusion
This compound is a commercially available wax ester with well-defined physicochemical properties. Its primary established biological role is as a skin penetration enhancer, attributed to the fluidizing effect of its oleic acid component on the stratum corneum. While direct evidence of its involvement in specific cellular signaling pathways is limited, research on oleic acid suggests potential avenues for investigation in areas of lipid metabolism and cellular regulation. The provided experimental framework for its use in cell culture offers a starting point for researchers aiming to elucidate the specific biological functions of this molecule. Further research is warranted to explore its potential applications in drug development beyond its role as an excipient.
References
- 1. Oleate and other long chain fatty acids stimulate low density lipoprotein receptor activity by enhancing acyl coenzyme A:cholesterol acyltransferase activity and altering intracellular regulatory cholesterol pools in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lipid - Waxes, Fatty Acids, Esters | Britannica [britannica.com]
- 4. Wax in Biochemistry: Structure, Function, and Comparison to Fats - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. (+)-Dehydrovomifoliol Alleviates Oleic Acid-Induced Lipid Accumulation in HepG2 Cells via the PPARα–FGF21 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Real-time monitoring of intracellular wax ester metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lauryl Oleate | C30H58O2 | CID 6437535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. actapharmsci.com [actapharmsci.com]
- 13. Examination of the mechanism of oleic acid-induced percutaneous penetration enhancement: an ultrastructural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. newatlas.com [newatlas.com]
- 15. economictimes.indiatimes.com [economictimes.indiatimes.com]
- 16. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
Purity Specifications for Research-Grade Dodecyl Oleate
An In-depth Technical Guide to Purity Standards for Research-Grade Dodecyl Oleate
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive overview of the purity standards, synthesis, and analytical methodologies for research-grade dodecyl oleate, a long-chain fatty acid ester increasingly utilized in various research and formulation applications.
Research-grade dodecyl oleate is expected to meet stringent purity requirements to ensure the reliability and reproducibility of experimental results. While specific requirements may vary between suppliers and applications, a typical set of specifications is summarized below. High purity, often exceeding 99%, is achievable through methods like silica gel column chromatography.[1]
| Parameter | Specification | Analytical Method |
| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection |
| Purity (Assay) | ≥ 99.0% | Gas Chromatography (GC-FID) |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
| Acid Value | ≤ 0.5 mg KOH/g | Titration |
| Residual Solvents | To be specified based on synthesis | Headspace GC-MS |
| Heavy Metals | ≤ 10 ppm | Inductively Coupled Plasma (ICP-MS) |
| Related Fatty Esters | To be specified (e.g., ≤ 0.5%) | Gas Chromatography (GC-FID) |
Synthesis and Purification of High-Purity Dodecyl Oleate
The synthesis of dodecyl oleate is typically achieved through the esterification of oleic acid with dodecanol.[2] Various catalysts, such as stannous chloride or 4-dodecylbenzenesulfonic acid, can be employed to enhance the reaction rate and yield.[1][2] Achieving research-grade purity necessitates a subsequent purification step, commonly column chromatography, to remove unreacted starting materials, catalyst residues, and by-products.
Analytical Methodologies for Purity Assessment
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization and purity verification of dodecyl oleate.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is the primary method for quantifying the purity of dodecyl oleate and detecting related fatty acid esters. A validated, derivatization-free GC-FID method allows for the direct analysis of oleic acid and related fatty acids, making it suitable for quality control.[3]
Experimental Protocol:
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: DB-FFAP (nitroterephthalic acid modified polyethylene glycol) capillary column (30 m x 0.32 mm I.D., 0.25 µm film thickness) is suitable for separating fatty acids.[3]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector: Split/splitless injector. A splitless injection mode can be used to increase sensitivity for trace impurities.[3]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 240°C.
-
Hold: 10 minutes at 240°C.
-
-
Detector Temperature: 260°C.
-
Sample Preparation: Prepare a solution of dodecyl oleate in a suitable solvent like isopropanol (e.g., 10 mg/mL).[3]
-
Analysis: The percentage purity is determined by the area percent of the dodecyl oleate peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of dodecyl oleate and to identify potential impurities.
Experimental Protocol:
-
Instrument: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Dissolve approximately 10-20 mg of dodecyl oleate in 0.6-0.7 mL of CDCl₃.
-
¹H NMR Analysis: Key expected signals include the vinyl protons of the oleate chain (~5.34 ppm), the triplet corresponding to the ester methylene group (~4.06 ppm), and the terminal methyl groups of both alkyl chains (~0.88 ppm).
-
¹³C NMR Analysis: Key expected signals include the carbonyl carbon (~173 ppm), the vinyl carbons (~130 ppm), and the ester methylene carbon (~64 ppm).
-
Purity Estimation: Integration of characteristic peaks can provide a semi-quantitative estimate of purity and the presence of impurities like residual dodecanol or oleic acid.
Potential Impurities and Their Characterization
The primary impurities in research-grade dodecyl oleate originate from the starting materials or are by-products of the synthesis.
-
Unreacted Starting Materials:
-
Oleic Acid: Can be detected by an increased acid value and by characteristic signals in ¹H and ¹³C NMR. The purity of the starting oleic acid is critical; commercial grades can be around 80% pure, while high-purity versions (>99%) are also available.[1][4]
-
Dodecanol: Can be identified by its distinct hydroxyl proton signal in ¹H NMR and by its retention time in GC analysis.
-
-
Related Fatty Acid Esters: If the starting oleic acid is not pure, other fatty acid esters (e.g., dodecyl palmitate, dodecyl stearate, dodecyl linoleate) will be present. These can be resolved and quantified using a high-resolution GC column.
-
Catalyst Residues: Metal-based catalysts (e.g., tin) can be quantified by ICP-MS. Acidic catalysts may be detected by an increased acid value.
-
Oxidation Products: As an unsaturated ester, dodecyl oleate can be susceptible to oxidation. Peroxide value testing may be employed if stability is a concern.
By adhering to these rigorous standards and employing the detailed analytical methodologies described, researchers can ensure the quality and consistency of dodecyl oleate for their scientific and developmental endeavors.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Dodecyl Oleate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dodecyl oleate, an ester of dodecanol and oleic acid, is a valuable compound with applications as an emollient, skin conditioning agent, and a potential vehicle in drug delivery systems. This document provides detailed protocols for the synthesis of dodecyl oleate via Fischer esterification, a direct and effective method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. Protocols using both a modern, highly efficient catalyst (4-dodecylbenzenesulfonic acid) and traditional acid catalysts (p-toluenesulfonic acid) are presented.
Introduction to Fischer Esterification
The Fischer-Speier esterification is a classic organic reaction that involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[1] The reaction is an equilibrium process, as shown below. To achieve high yields of the ester, the equilibrium must be shifted to the right. This is typically accomplished by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed during the reaction.[2][3]
Reaction Scheme:
Commonly used catalysts include strong Brønsted acids such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA), and more modern amphiphilic catalysts like 4-dodecylbenzenesulfonic acid (DBSA).[1][4]
Data Presentation: Reaction Parameters
The following tables summarize quantitative data for the synthesis of dodecyl oleate under different catalytic conditions.
Table 1: Optimal Conditions for DBSA-Catalyzed Synthesis of Oleic Acid-Based Wax Esters
| Parameter | Value | Reference |
| Catalyst | 4-Dodecylbenzenesulfonic Acid (DBSA) | [4] |
| Catalyst Loading | 10 mol% (relative to alcohol) | [4] |
| Substrate Molar Ratio | 1.3:1 (Oleic Acid : Dodecanol) | [4] |
| Temperature | 40 °C | [4] |
| Reaction Time | 4 hours | [4] |
| Solvent | Solvent-free | [4] |
| Conversion Rate | >90% | [4] |
Table 2: Typical Conditions for PTSA-Catalyzed Synthesis
| Parameter | General Range | Reference |
| Catalyst | p-Toluenesulfonic Acid (PTSA) | [1] |
| Catalyst Loading | 0.1 - 5.0 wt% (of total reactants) | [5] |
| Substrate Molar Ratio | 1:1 to 1:3 (Oleic Acid : Dodecanol) | [6] |
| Temperature | 60 - 110 °C (Reflux) | [1] |
| Reaction Time | 1 - 10 hours | [1] |
| Solvent | Toluene (for azeotropic water removal) | [1] |
| Expected Yield | Moderate to High (dependent on conditions) | [6] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Strong acids like DBSA, PTSA, and H₂SO₄ are corrosive and should be handled with extreme care.
Protocol 1: High-Efficiency Synthesis using 4-Dodecylbenzenesulfonic Acid (DBSA)
This protocol is based on a low-temperature, solvent-free method that provides high conversion rates.[4]
Materials:
-
Oleic Acid (Technical Grade, ~90%)
-
Dodecanol (Lauryl Alcohol, ≥98%)
-
4-Dodecylbenzenesulfonic acid (DBSA, ≥95%)
-
Diethyl ether or Hexane
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Charging: In a clean, dry round-bottom flask, combine oleic acid (1.3 molar equivalents) and dodecanol (1.0 molar equivalent). For example, add 1.5 mmol of oleic acid (0.42 g) and 1.0 mmol of dodecanol (0.186 g).
-
Catalyst Addition: Add DBSA (10 mol% relative to dodecanol). For a 1.0 mmol scale, this corresponds to 0.1 mmol (0.033 g) of DBSA.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to 40°C. Stir the mixture vigorously for 4 hours. The reaction is performed without solvent.
-
Work-up - Quenching and Extraction: After 4 hours, cool the reaction mixture to room temperature. Dilute the oily residue with diethyl ether or hexane (e.g., 50 mL). Transfer the solution to a separatory funnel.
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acid catalyst.[7] A gentle swirling is recommended to avoid emulsion formation. Cautiously vent the separatory funnel to release CO₂ gas produced during neutralization.
-
Washing: Wash the organic layer with brine (1 x 30 mL) to remove residual water and salts.
-
Drying and Filtration: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining clear, slightly yellowish oil is the crude dodecyl oleate.
-
Purification (Optional): For higher purity, the crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.
Protocol 2: Traditional Synthesis using p-Toluenesulfonic Acid (PTSA) and Dean-Stark Apparatus
This protocol uses a traditional acid catalyst and a Dean-Stark trap to remove water and drive the reaction to completion.[1]
Materials:
-
Oleic Acid
-
Dodecanol
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Apparatus Setup: Assemble a three-neck flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a stopper.
-
Reactant Charging: To the flask, add oleic acid (1.0 molar equivalent), dodecanol (1.2 molar equivalents), and toluene (approx. 2 mL per gram of oleic acid).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.02 molar equivalents).
-
Reaction and Water Removal: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water no longer collects in the trap (typically 3-6 hours).
-
Work-up - Cooling and Extraction: Allow the reaction mixture to cool to room temperature. Dilute with additional toluene or ethyl acetate if necessary and transfer to a separatory funnel.
-
Neutralization and Washing: Wash the organic phase sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the dodecyl oleate product.
Visualization of Workflow and Mechanism
Fischer Esterification Mechanism
The diagram below illustrates the key steps in the acid-catalyzed Fischer esterification of oleic acid with dodecanol.
Caption: Mechanism of Fischer Esterification for Dodecyl Oleate Synthesis.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis, purification, and analysis of dodecyl oleate.
Caption: General workflow for Dodecyl Oleate synthesis and purification.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. US3071604A - Preparation of light colored fatty acid esters - Google Patents [patents.google.com]
- 6. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes and Protocols for the Enzymatic Synthesis of 9-Octadecenoic acid (9Z)-, dodecyl ester (Dodecyl Oleate) using Lipase
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Octadecenoic acid (9Z)-, dodecyl ester, commonly known as dodecyl oleate, is a valuable ester with applications in the cosmetic, pharmaceutical, and lubricant industries. Its properties as an emollient and skin-conditioning agent make it a desirable ingredient in topical formulations.[1] The enzymatic synthesis of dodecyl oleate using lipases offers a green and highly specific alternative to traditional chemical methods, which often require harsh reaction conditions.[2][3][4] Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in non-aqueous or low-water environments with high efficiency and selectivity.[4] This document provides detailed application notes and protocols for the synthesis of dodecyl oleate using both free and immobilized lipases.
Principle of the Reaction
The enzymatic synthesis of dodecyl oleate involves the direct esterification of oleic acid (a long-chain fatty acid) and dodecanol (a fatty alcohol). The reaction is catalyzed by a lipase, which facilitates the formation of an ester bond with the concomitant release of a water molecule. The reaction equilibrium can be shifted towards the product side by removing water from the reaction medium.
Reaction: Oleic Acid + Dodecanol ⇌ Dodecyl Oleate + Water
Data Presentation
Table 1: Reaction Parameters for Dodecyl Oleate Synthesis using Candida rugosa Lipase in a Solvent-Free Foam System
| Parameter | Value | Reference |
| Enzyme Source | Candida rugosa Lipase (Type VII) | [5] |
| Substrates | Oleic Acid, Dodecanol | [5] |
| Substrate Concentration | 500 µmol each | [5] |
| Enzyme Concentration | 0.4 mg/mL | [5] |
| Reaction Medium | Solvent-free aqueous foam | [5] |
| pH | 7.2 (Tris-HCl buffer) | [5] |
| Temperature | 25°C | [5] |
| Reaction Time | 2 hours | [5] |
| Conversion | ~80% | [5] |
| Activation Energy | 24.4 kJ/mol | [5] |
Table 2: Optimized Conditions for the Synthesis of a Similar Ester (Decyl Oleate) using Immobilized Lipase
| Parameter | Value | Reference |
| Enzyme | Fermase CALB™ 10000 (Immobilized Candida antarctica Lipase B) | [6][7] |
| Substrates | Oleic Acid, Decanol | [6][7] |
| Substrate Molar Ratio (Acid:Alcohol) | 1:2 | [6][7] |
| Enzyme Loading | 1.8% (w/w) | [6][7] |
| Reaction Medium | Solvent-free system | [6][7] |
| Temperature | 45°C | [6][7] |
| Agitation Speed | 200 rpm | [6][7] |
| Reaction Time | 25 minutes | [6][7] |
| Maximum Yield | 97.14% | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of Dodecyl Oleate using Free Candida rugosa Lipase in a Solvent-Free Foam System
This protocol is adapted from the method described by Rao and Shanmugam (2000).[5]
Materials:
-
Oleic acid
-
Dodecanol
-
Candida rugosa lipase (Type VII, e.g., Sigma-Aldrich)
-
Tris-HCl buffer (50 mM, pH 7.2)
-
Dichloromethane
-
Double-jacketed glass column with a sintered glass joint
-
Compressed air source
-
Water bath
Procedure:
-
Reaction Setup: In a double-jacketed glass column, combine 500 µmol of oleic acid and 500 µmol of dodecanol.
-
Enzyme Addition: Add 0.4 mg/mL of Candida rugosa lipase to the substrate mixture.
-
Reaction Initiation: Add 50 µmol of Tris-HCl buffer (pH 7.2) to achieve a final volume of 5 mL.
-
Foam Generation: Pass compressed air, pre-equilibrated to 90% relative humidity, through the sintered glass joint at the bottom of the column to create a stable foam. Maintain the foam height at approximately 10 ± 2 cm.
-
Incubation: Maintain the reaction temperature at 25°C using a circulating water bath connected to the jacketed column. Allow the reaction to proceed for 2 hours.
-
Reaction Termination: Stop the reaction by adding 5 mL of dichloromethane to the reaction mixture.
-
Product Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase once more with 5 mL of dichloromethane. Pool the organic extracts.
-
Analysis: Analyze the substrates and the product (dodecyl oleate) by gas chromatography (GC) to determine the extent of conversion.[5] A standard curve should be constructed using known amounts of purified dodecyl oleate for accurate quantification.
Protocol 2: Optimized Synthesis of Dodecyl Oleate using Immobilized Lipase in a Solvent-Free System
This protocol is based on the optimized conditions for decyl oleate synthesis and can be adapted for dodecyl oleate.[6][7]
Materials:
-
Oleic acid
-
Dodecanol
-
Immobilized lipase (e.g., Novozym 435, Fermase CALB™ 10000)
-
Jacketed glass reactor with mechanical stirring
-
Thermostatic water bath
Procedure:
-
Substrate Preparation: In a jacketed glass reactor, combine oleic acid and dodecanol in a 1:2 molar ratio.
-
Enzyme Addition: Add the immobilized lipase at a concentration of 1.8% (w/w) of the total substrate weight.
-
Reaction Conditions: Set the reaction temperature to 45°C using a thermostatic water bath. Begin mechanical stirring at 200 rpm.
-
Incubation: Allow the reaction to proceed for a minimum of 25 minutes. The reaction progress can be monitored by taking aliquots at different time intervals and analyzing the conversion of oleic acid.
-
Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse.
-
Product Purification: The product, dodecyl oleate, can be purified from the reaction mixture, if necessary, by techniques such as column chromatography.
-
Analysis: Quantify the yield of dodecyl oleate using gas chromatography (GC) or by titrating the residual oleic acid.
Visualization
Caption: Experimental workflow for the enzymatic synthesis of dodecyl oleate.
This diagram outlines the key stages involved in the lipase-catalyzed synthesis of dodecyl oleate, from substrate preparation to final product analysis. The workflow is applicable to both free and immobilized enzyme systems, with the primary difference being the method of enzyme separation in the downstream processing stage.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Oleyl oleate synthesis by immobilized lipase from Candida sp.1619 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cinc.de [cinc.de]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. researchgate.net [researchgate.net]
- 7. Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Dodecyl Oleate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of dodecyl oleate, a long-chain wax ester, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). Dodecyl oleate and similar wax esters are integral components in various formulations within the pharmaceutical, cosmetic, and industrial sectors. Their accurate identification and quantification are crucial for quality control, formulation development, and stability studies. This document provides a detailed experimental workflow, instrument parameters, and expected data outcomes for the successful analysis of dodecyl oleate.
Introduction
Dodecyl oleate (also known as lauryl oleate) is an ester formed from dodecanol (lauryl alcohol) and oleic acid. As a long-chain wax ester, its analysis by GC-MS presents specific challenges, primarily related to its high boiling point and the need for optimized chromatographic conditions to ensure proper elution and separation. This protocol outlines a robust method employing a high-temperature capillary GC column coupled with a mass spectrometer for the confident identification and characterization of dodecyl oleate.
Experimental Protocol
This protocol is adapted from established methods for the analysis of long-chain fatty acid esters and wax esters.[1][2]
1. Sample Preparation
For neat samples or formulations, dissolve a known concentration (e.g., 1 mg/mL) of the dodecyl oleate sample in a suitable organic solvent such as hexane or toluene. If the analyte is present in a complex matrix, a prior liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the lipid fraction.
2. GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of dodecyl oleate and can be adapted based on the specific instrumentation available.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) |
| Mass Spectrometer | Agilent 5977B GC/MSD (or equivalent) |
| GC Column | DB-1ht or equivalent high-temperature, non-polar capillary column (e.g., 15 m x 0.25 mm ID, 0.10 µm film thickness)[1] |
| Injector | Split/Splitless |
| Injector Temperature | 350 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, ramp at 15 °C/min to 380 °C, and hold for 5 min. |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 50-600 |
| Solvent Delay | 3 min |
Data Presentation
The analysis of dodecyl oleate by GC-MS will yield key quantitative data for its identification and characterization.
| Parameter | Value | Source |
| Molecular Formula | C₃₀H₅₈O₂ | PubChem CID: 6437535[3] |
| Molecular Weight | 450.8 g/mol | PubChem CID: 6437535[3] |
| Kovats Retention Index (Standard Non-Polar Column) | 3122.55 | PubChem CID: 6437535[3] |
Mass Spectral Fragmentation:
While a publicly available, verified mass spectrum for dodecyl oleate is not readily accessible, the fragmentation pattern of wax esters under electron ionization is well-understood.[1][4] The primary fragmentation occurs at the ester linkage. Key expected ions would include:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 450.8) may be observed, although it can be weak for long-chain esters.
-
Fragment from the Oleic Acid Moiety: Cleavage of the C-O bond of the ester will result in an acylium ion from the oleic acid portion, [CH₃(CH₂)₇CH=CH(CH₂)₇CO]⁺, with an expected m/z of 265.
-
Fragment from the Dodecanol Moiety: The loss of the oleoyl group can lead to a fragment corresponding to the dodecyl cation, [C₁₂H₂₅]⁺, with an expected m/z of 169.
-
Other Fragments: A series of hydrocarbon fragments separated by 14 amu (-CH₂-) will be present from the fragmentation of the long alkyl chains.
Mandatory Visualization
Experimental Workflow for GC-MS Analysis of Dodecyl Oleate
Caption: Workflow for dodecyl oleate analysis.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of dodecyl oleate. The specified high-temperature GC conditions are essential for the successful elution and separation of this high molecular weight wax ester. By following this protocol, researchers, scientists, and drug development professionals can achieve accurate qualitative and quantitative results, ensuring product quality and facilitating formulation development. The expected fragmentation patterns, in conjunction with retention time data, allow for confident identification of dodecyl oleate in various sample matrices.
References
- 1. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lauryl Oleate | C30H58O2 | CID 6437535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Characterization of Dodecyl Oleate using Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of organic molecules. In the context of drug development and formulation, esters of fatty acids, such as dodecyl oleate, are frequently used as excipients, emollients, and solubility enhancers. A thorough characterization of these raw materials is crucial to ensure their identity, purity, and stability. ¹H and ¹³C NMR provide a non-destructive and quantitative method to confirm the structure of dodecyl oleate, identifying the specific acyl and alkyl chains and detecting potential impurities.
These application notes provide a comprehensive overview and detailed protocols for the characterization of dodecyl oleate using ¹H and ¹³C NMR spectroscopy.
Molecular Structure and Signaling Pathway of Dodecyl Oleate
Dodecyl oleate is an ester formed from the condensation of oleic acid, an 18-carbon monounsaturated fatty acid, and dodecanol, a 12-carbon saturated fatty alcohol. The structural integrity and purity of dodecyl oleate can be meticulously verified by assigning the NMR signals to the corresponding protons and carbons in its distinct oleate and dodecyl moieties.
Caption: Molecular structure of dodecyl oleate.
Quantitative Data Summary
The expected chemical shifts for the protons and carbons of dodecyl oleate are summarized in the tables below. These values are based on typical ranges for fatty acid esters and may vary slightly depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for Dodecyl Oleate in CDCl₃
| Assignment | Structure Fragment | Chemical Shift (ppm) | Multiplicity | Integration |
| a | =CH-CH= | ~5.34 | m | 2H |
| b | -O-CH₂- | ~4.06 | t | 2H |
| c | -CH₂-C=O | ~2.28 | t | 2H |
| d | =CH-CH₂- | ~2.01 | m | 4H |
| e | -O-CH₂-CH₂- | ~1.61 | p | 2H |
| f | -CH₂-CH₂-C=O | ~1.61 | p | 2H |
| g | -(CH₂)ₙ- (chain) | ~1.26 | br s | ~44H |
| h | CH₃- (oleate) | ~0.88 | t | 3H |
| i | CH₃- (dodecyl) | ~0.88 | t | 3H |
m = multiplet, t = triplet, p = pentet, br s = broad singlet
Table 2: Predicted ¹³C NMR Chemical Shifts for Dodecyl Oleate in CDCl₃
| Assignment | Structure Fragment | Chemical Shift (ppm) |
| 1 | C=O | ~173.9 |
| 2, 3 | =CH-CH= | ~130.0, ~129.7 |
| 4 | -O-CH₂- | ~64.4 |
| 5 | -CH₂-C=O | ~34.4 |
| 6 | =CH-CH₂- | ~27.2 |
| 7 | -O-CH₂-CH₂- | ~28.7 |
| 8 | -CH₂-CH₂-C=O | ~25.0 |
| 9 | -(CH₂)ₙ- (chain) | ~29.1 - 29.8 |
| 10 | CH₃- (oleate) | ~14.1 |
| 11 | CH₃- (dodecyl) | ~14.1 |
| 12 | Various CH₂ | ~22.7, ~25.9, ~31.9 |
Experimental Protocols
A detailed methodology for the NMR analysis of dodecyl oleate is provided below.
Experimental Workflow
Caption: Experimental workflow for NMR analysis.
Sample Preparation
-
Materials:
-
Dodecyl oleate sample
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
-
NMR tube (5 mm diameter)
-
Pipettes
-
Vortex mixer
-
-
Procedure:
-
Weigh approximately 20-30 mg of the dodecyl oleate sample directly into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ containing TMS to the vial.
-
Gently vortex the mixture until the sample is fully dissolved.
-
Transfer the solution into a 5 mm NMR tube.
-
NMR Data Acquisition
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
¹H NMR Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (NS): 16 to 64 (depending on sample concentration).
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation for quantitative analysis).
-
Acquisition Time (AQ): Approximately 4 seconds.
-
Spectral Width (SW): 16 ppm (from -2 to 14 ppm).
-
Temperature: 298 K.
-
-
¹³C NMR Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 to 4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): Approximately 1 second.
-
Spectral Width (SW): 240 ppm (from -10 to 230 ppm).
-
Temperature: 298 K.
-
Data Processing and Analysis
-
Software:
-
Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs).
-
-
Processing Steps:
-
Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
For the ¹H spectrum, integrate the signals and normalize the integration values.
-
For both ¹H and ¹³C spectra, pick the peaks and assign them to the corresponding nuclei in the dodecyl oleate molecule based on the chemical shift tables provided.
-
Logical Relationships in Spectral Interpretation
The interpretation of the NMR spectra relies on understanding the relationships between the chemical environment of the nuclei and their resulting chemical shifts, multiplicities, and integration values.
Caption: Logic of NMR spectral interpretation.
By following these application notes and protocols, researchers, scientists, and drug development professionals can effectively utilize NMR spectroscopy for the comprehensive characterization of dodecyl oleate, ensuring the quality and consistency of this important pharmaceutical excipient.
Application Note: Quantification of Dodecyl Oleate using High-Performance Liquid Chromatography (HPLC)
Introduction
Dodecyl oleate is a fatty acid ester, specifically an ester of dodecyl alcohol and oleic acid, commonly used as an emollient in cosmetic and pharmaceutical formulations. Its accurate quantification is crucial for product quality control, formulation development, and stability testing. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of dodecyl oleate. The method is suitable for researchers, scientists, and professionals in the drug development and cosmetic industries. The protocol provided herein offers a reliable approach for the separation and quantification of dodecyl oleate, and can be adapted for similar long-chain fatty acid esters.
Principle of the Method
The quantification of dodecyl oleate is achieved using a reversed-phase HPLC method. The separation is based on the hydrophobic interactions between the nonpolar dodecyl oleate molecule and the C18 stationary phase. A mobile phase consisting of a mixture of organic solvents is used to elute the analyte from the column. Due to the lack of a strong UV chromophore in dodecyl oleate, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for detection, as these detectors are capable of measuring non-volatile analytes irrespective of their optical properties.
Experimental Protocols
Sample Preparation
The sample preparation protocol is designed to ensure the accurate and reproducible extraction of dodecyl oleate from the sample matrix.
-
Standard Solution Preparation:
-
Prepare a stock solution of dodecyl oleate (e.g., 1 mg/mL) by accurately weighing a known amount of pure standard and dissolving it in an appropriate solvent such as isopropanol or a mixture of acetonitrile and methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 10-500 µg/mL).
-
-
Sample Preparation:
-
For liquid samples (e.g., cosmetic oils, lotions), accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., isopropanol, hexane, or chloroform). The choice of solvent will depend on the sample matrix and should be miscible with the mobile phase.
-
For semi-solid or solid samples, an extraction step may be necessary. This can involve techniques like liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction containing dodecyl oleate.
-
Ensure the final sample concentration is within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system to remove any particulate matter.
-
HPLC Instrumentation and Conditions
The following HPLC conditions are recommended for the analysis of dodecyl oleate.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (ELSD or CAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For highly hydrophobic samples, a C30 column may provide better resolution.[1][2]
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0.0 100 0 20.0 0 100 25.0 0 100 25.1 100 0 | 30.0 | 100 | 0 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 30-40 °C
-
Detector: Evaporative Light Scattering Detector (ELSD)
-
Nebulizer Temperature: 30-40 °C
-
Evaporator Temperature: 40-50 °C
-
Gas Flow (Nitrogen): 1.5-2.5 L/min
-
Data Presentation
The quantitative data for the HPLC method for dodecyl oleate are summarized in the table below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value | Description |
| Retention Time (RT) | 15 - 25 min | The time at which dodecyl oleate elutes from the column. This is dependent on the exact HPLC conditions. |
| Linearity (r²) | > 0.995 | The correlation coefficient for the calibration curve, indicating a linear relationship between concentration and detector response. |
| Linear Range | 10 - 500 µg/mL | The concentration range over which the method is linear, accurate, and precise. |
| Limit of Detection (LOD) | 1 - 5 µg/mL | The lowest concentration of dodecyl oleate that can be reliably detected by the method. |
| Limit of Quantification (LOQ) | 5 - 15 µg/mL | The lowest concentration of dodecyl oleate that can be accurately and precisely quantified. |
| Precision (%RSD) | < 5% | The relative standard deviation for replicate injections, indicating the method's reproducibility. |
| Accuracy (% Recovery) | 95 - 105% | The percentage of the true amount of dodecyl oleate that is measured by the method. |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of dodecyl oleate using HPLC.
Caption: Workflow for dodecyl oleate quantification by HPLC.
Logical Relationship of Method Components
The following diagram shows the logical relationship between the key components of the HPLC method.
Caption: Interplay of components in the HPLC method.
References
Application of Dodecyl Oleate as a Plasticizer for Polyvinyl Chloride (PVC)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dodecyl oleate, the ester of dodecanol and oleic acid, is emerging as a promising bio-based plasticizer for polyvinyl chloride (PVC). Derived from renewable resources, it offers a potentially safer and more sustainable alternative to traditional phthalate-based plasticizers, which are facing increasing scrutiny due to health and environmental concerns. These application notes provide a comprehensive overview of the use of dodecyl oleate in PVC formulations, including its effects on material properties and detailed protocols for evaluation.
The long alkyl chain of the dodecyl group and the unsaturation in the oleate chain contribute to its effectiveness as a plasticizer. These structural features disrupt the strong intermolecular forces between PVC chains, thereby increasing flexibility, reducing the glass transition temperature (Tg), and improving processability. This document outlines the expected performance of dodecyl oleate in PVC based on structure-property relationships observed in similar long-chain fatty acid esters and provides standardized methods for its evaluation.
Data Presentation: Performance of Dodecyl Oleate in PVC
While specific quantitative data for dodecyl oleate in PVC is not extensively published, the following tables summarize the expected performance based on trends observed with other long-chain alkyl oleates. Performance is compared to a common phthalate plasticizer, Dioctyl Phthalate (DOP), and another bio-based plasticizer, Epoxidized Soybean Oil (ESO).
Table 1: Mechanical Properties of PVC Plasticized with Dodecyl Oleate (Estimated)
| Property | Neat PVC | PVC with DOP (40 phr) | PVC with ESO (40 phr) | PVC with Dodecyl Oleate (40 phr) (Estimated) |
| Tensile Strength (MPa) | 40 - 50 | 15 - 25 | 20 - 30 | 18 - 28 |
| Elongation at Break (%) | <10 | 250 - 400 | 200 - 350 | 220 - 380 |
| Shore A Hardness | >95 | 70 - 85 | 75 - 90 | 72 - 88 |
Note: phr = parts per hundred resin.
Table 2: Thermal Properties of PVC Plasticized with Dodecyl Oleate (Estimated)
| Property | Neat PVC | PVC with DOP (40 phr) | PVC with ESO (40 phr) | PVC with Dodecyl Oleate (40 phr) (Estimated) |
| Glass Transition Temp. (Tg) (°C) | 80 - 85 | 30 - 40 | 40 - 50 | 35 - 45 |
| Onset of Degradation (Tonset) (°C) | ~230 | ~250 | ~260 | ~255 |
Table 3: Migration Resistance of Dodecyl Oleate in PVC (Estimated)
| Property | PVC with DOP (40 phr) | PVC with ESO (40 phr) | PVC with Dodecyl Oleate (40 phr) (Estimated) |
| Weight Loss in Hexane (%) | 10 - 15 | 5 - 10 | 8 - 12 |
| Weight Loss in Olive Oil (%) | 2 - 5 | 1 - 3 | 1.5 - 4 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of dodecyl oleate as a PVC plasticizer.
Preparation of Plasticized PVC Films
Objective: To prepare homogenous PVC films with a specified concentration of dodecyl oleate.
Materials:
-
PVC resin (e.g., K-value 67)
-
Dodecyl oleate
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Co-stabilizer (e.g., epoxidized soybean oil, if required)
-
Tetrahydrofuran (THF)
Protocol:
-
Dry the PVC resin at 70°C for 4 hours to remove any moisture.
-
In a fume hood, dissolve 100 parts by weight of PVC resin in THF to create a 15% (w/v) solution.
-
In a separate container, mix the desired amount of dodecyl oleate (e.g., 40 phr), thermal stabilizer (e.g., 2 phr), and any co-stabilizer.
-
Add the plasticizer mixture to the PVC solution and stir until a homogenous solution is obtained.
-
Cast the solution onto a clean, flat glass plate using a casting knife to ensure a uniform thickness.
-
Allow the solvent to evaporate slowly in a well-ventilated area at room temperature for 24 hours.
-
Complete the drying process in a vacuum oven at 50°C for 12 hours to remove any residual solvent.
-
Carefully peel the resulting film from the glass plate.
Mechanical Properties Testing
Objective: To determine the tensile strength, elongation at break, and modulus of the plasticized PVC films.
Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[1]
Protocol:
-
Cut the prepared PVC films into dumbbell-shaped specimens according to the dimensions specified in ASTM D882.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Set the crosshead speed to a constant rate (e.g., 50 mm/min).
-
Start the test and record the force and elongation until the specimen breaks.
-
Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.
Thermal Analysis
Objective: To evaluate the effect of dodecyl oleate on the thermal stability and glass transition temperature of PVC.
3.1 Thermogravimetric Analysis (TGA)
Protocol:
-
Cut a small sample (5-10 mg) of the plasticized PVC film.
-
Place the sample in a TGA crucible.
-
Heat the sample from 30°C to 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the onset of degradation temperature (Tonset) and the temperature of maximum degradation rate. The thermal degradation of PVC typically occurs in two stages: dehydrochlorination followed by the breakdown of the polyene structure.[2]
3.2 Differential Scanning Calorimetry (DSC)
Protocol:
-
Seal a small sample (5-10 mg) of the plasticized PVC film in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from -50°C to 150°C at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.
-
Cool the sample to -50°C at a controlled rate (e.g., 10°C/min).
-
Reheat the sample from -50°C to 150°C at 10°C/min.
-
Determine the glass transition temperature (Tg) from the inflection point of the heat flow curve during the second heating scan.[3]
Migration Resistance Testing
Objective: To quantify the migration of dodecyl oleate from the PVC film into a solvent.
Standard: Based on ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.
Protocol:
-
Cut a pre-weighed (Winitial) sample of the plasticized PVC film of known dimensions.
-
Immerse the sample in a sealed container with a specified volume of solvent (e.g., n-hexane or olive oil) at a controlled temperature (e.g., 50°C).
-
After a specified time (e.g., 24 hours), remove the film from the solvent.
-
Gently wipe the surface of the film to remove excess solvent.
-
Dry the film in a vacuum oven at 50°C until a constant weight (Wfinal) is achieved.
-
Calculate the percentage of weight loss due to plasticizer migration: Weight Loss (%) = [(Winitial - Wfinal) / Winitial] x 100
Visualizations
Experimental Workflow for PVC Plasticizer Evaluation
Caption: Workflow for the preparation and evaluation of PVC films plasticized with dodecyl oleate.
Structure-Property Relationship of Alkyl Oleate Plasticizers in PVC
Caption: Influence of dodecyl oleate's molecular structure on the properties of plasticized PVC.
References
Use of 9-Octadecenoic acid (9Z)-, dodecyl ester as a phase change material for thermal energy storage.
Introduction
9-Octadecenoic acid (9Z)-, dodecyl ester, also known as dodecyl oleate, is a fatty acid ester that holds significant promise as a phase change material (PCM) for thermal energy storage (TES) applications. Organic PCMs like dodecyl oleate are gaining attention due to their desirable characteristics, including a high latent heat of fusion, chemical stability, and congruent melting behavior.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing dodecyl oleate for thermal energy storage.
Thermophysical Properties
Dodecyl oleate is a bio-based organic compound with properties that make it a suitable candidate for various low-temperature thermal energy storage applications, such as in building materials, electronics cooling, and biomedical applications. A summary of its key thermophysical properties is presented in Table 1.
Table 1: Thermophysical Properties of this compound
| Property | Value | Unit | Source/Method |
| Chemical Formula | C₃₀H₅₈O₂ | - | [2] |
| Molecular Weight | 450.78 | g/mol | [2] |
| Melting Point | 14.5 | °C | ChemBK |
| Latent Heat of Fusion (Estimated) | 150 - 200 | J/g | Estimated based on similar fatty acid esters[3] |
| Density (liquid) | 0.865 | g/cm³ | [2] |
| Thermal Conductivity (Liquid, Estimated) | 0.1 - 0.2 | W/m·K | Estimated based on similar fatty acid esters[4] |
| Boiling Point | 519.6 | °C | [2] |
| Flash Point | 71.3 | °C | [2] |
Note: The latent heat of fusion and thermal conductivity are estimated values based on typical ranges for fatty acid esters. Experimental determination is recommended for specific applications.
Synthesis Protocol: Fischer Esterification
Dodecyl oleate can be synthesized via Fischer esterification of oleic acid and dodecanol. This method involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst.
Materials:
-
Oleic acid (C₁₈H₃₄O₂)
-
Dodecanol (C₁₂H₂₆O)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Solvent (e.g., toluene, hexane)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Distilled water
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine oleic acid and dodecanol in a 1:1.1 molar ratio. Add a suitable solvent like toluene to aid in the removal of water.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 1-2% by weight of the reactants).
-
Esterification: Heat the mixture to reflux using a heating mantle. If using a Dean-Stark apparatus, continuously remove the water produced during the reaction. If using a reflux condenser, the reaction is driven to completion by Le Chatelier's principle. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing with distilled water until the aqueous layer is neutral.
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent.
-
Purification: Remove the solvent using a rotary evaporator. The resulting crude dodecyl oleate can be further purified by vacuum distillation or column chromatography if high purity is required.
Characterization Protocols
Thermal Properties Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature and latent heat of fusion of dodecyl oleate.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of dodecyl oleate into a hermetic aluminum pan and seal it. Prepare an empty sealed pan as a reference.
-
DSC Program:
-
Equilibrate the DSC cell at a temperature well below the expected melting point (e.g., -10°C).
-
Ramp the temperature up to a point well above the melting point (e.g., 40°C) at a controlled heating rate (e.g., 5-10°C/min).
-
Hold isothermally for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at a controlled cooling rate (e.g., 5-10°C/min).
-
Repeat the heating and cooling cycle for a second run to observe the thermal history effect.
-
-
Data Analysis:
-
The melting temperature is determined as the onset or peak temperature of the endothermic peak on the heating curve.
-
The latent heat of fusion is calculated by integrating the area of the melting peak.
-
Thermal Conductivity Measurement
Objective: To determine the thermal conductivity of dodecyl oleate in its liquid state.
Method: The transient hot-wire method (in accordance with ASTM D7896) is a suitable technique for measuring the thermal conductivity of liquids.
Equipment:
-
Transient hot-wire thermal conductivity analyzer
-
Temperature-controlled sample cell
Procedure:
-
Calibration: Calibrate the instrument using a standard reference material with a known thermal conductivity.
-
Sample Loading: Fill the sample cell with liquid dodecyl oleate, ensuring there are no air bubbles.
-
Measurement:
-
Bring the sample to the desired measurement temperature and allow it to stabilize.
-
A thin wire immersed in the liquid is heated by a short electrical pulse.
-
The temperature rise of the wire over time is recorded.
-
-
Calculation: The thermal conductivity of the liquid is calculated from the temperature rise and the heat input to the wire. Measurements should be performed at various temperatures to determine the temperature dependency of the thermal conductivity.
Thermal Cycling Test
Objective: To evaluate the long-term thermal reliability and stability of dodecyl oleate after repeated melting and freezing cycles.
Equipment:
-
Thermal cycler or a temperature-controlled bath/oven
-
Data acquisition system to monitor temperature
-
DSC for pre- and post-cycling analysis
Procedure:
-
Initial Characterization: Perform DSC analysis on a fresh sample of dodecyl oleate to determine its initial melting point and latent heat of fusion.
-
Thermal Cycling:
-
Place a known amount of dodecyl oleate in a sealed container.
-
Subject the sample to a large number of thermal cycles (e.g., 100, 500, 1000 cycles). Each cycle should involve heating the sample above its melting point and cooling it below its freezing point. The temperature range and ramp rates should be representative of the intended application.
-
-
Post-Cycling Characterization: After the desired number of cycles, perform DSC analysis on the cycled sample.
-
Analysis: Compare the melting temperature and latent heat of fusion of the cycled sample with the initial values. A significant change in these properties may indicate thermal degradation or instability.
Application Pathways and Logical Relationships
The successful application of dodecyl oleate as a PCM involves a logical progression from synthesis and characterization to integration into a thermal energy storage system.
Conclusion
This compound presents itself as a viable bio-based phase change material for low-temperature thermal energy storage. Its synthesis is straightforward, and its thermophysical properties can be thoroughly characterized using standard analytical techniques. The protocols outlined in this document provide a comprehensive guide for researchers and professionals to explore the potential of dodecyl oleate in various thermal management applications. Further research should focus on experimental determination of its latent heat of fusion and thermal conductivity, as well as its long-term performance in specific TES systems.
References
Application Notes and Protocols for Dodecyl Oleate in Cosmetic and Personal Care Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dodecyl Oleate
Dodecyl Oleate is the ester of dodecyl alcohol and oleic acid. In cosmetic and personal care formulations, it functions primarily as an emollient, skin-conditioning agent, and solvent. Its chemical structure and properties impart a desirable sensory profile, making it a versatile ingredient in a wide range of products, including creams, lotions, makeup, and hair care preparations. Dodecyl oleate and its close chemical relatives, such as decyl oleate and octyldodecyl oleate, are valued for their ability to soften and smooth the skin, improve the spreadability of formulations, and provide a non-greasy, silky after-feel.[1][2] These esters form a thin, occlusive film on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and maintain skin hydration.[3][4]
Physicochemical and Performance Data
The following tables summarize key quantitative data for esters closely related to dodecyl oleate, providing a benchmark for formulation development.
Table 1: Physicochemical Properties of Decyl Oleate
| Property | Value |
| Appearance | Yellowish liquid |
| Odor | Characteristic |
| Specific Gravity | 0.8500 - 0.8900 |
| Refractive Index | 1.4525 - 1.4556 |
| Acid Value (mg KOH/g) | 1.0 Maximum |
| Saponification Number | 130 - 145 |
| Iodine Number | 50 - 65 Maximum |
| Solubility | Insoluble in water |
Data for Decyl Oleate, a close analog of Dodecyl Oleate.[5]
Table 2: Illustrative Sensory Profile Comparison of Emollients
| Sensory Attribute | Decyl Oleate (Illustrative) | Isopropyl Myristate (Illustrative) | Cyclomethicone (Illustrative) |
| Spreadability | 8 | 9 | 10 |
| Greasiness | 3 | 5 | 1 |
| Absorption Speed | 7 | 6 | 9 |
| After-feel (Silky) | 8 | 5 | 9 |
| Gloss | 4 | 3 | 2 |
Note: The data in this table is illustrative and based on the general characteristics of these emollients as described in the literature. A formal sensory panel evaluation would be required to generate precise comparative data.[6]
Table 3: Illustrative Efficacy Data for an Emollient Cream (5% Dodecyl Oleate)
| Parameter | Baseline | 2 Hours Post-Application | 4 Hours Post-Application |
| Skin Hydration (Corneometer Units) | 45 | 65 (+44%) | 60 (+33%) |
| TEWL (g/m²/h) | 12 | 9 (-25%) | 10 (-16.7%) |
Note: This data is illustrative and represents typical results that could be expected from a clinical efficacy study of a moisturizing cream containing dodecyl oleate. Actual results will vary depending on the full formulation and study design.[3][7]
Experimental Protocols
Protocol for Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes the preparation of a basic O/W moisturizing cream incorporating dodecyl oleate.
Materials and Equipment:
-
Beakers
-
Water bath or hot plate with magnetic stirrer
-
Homogenizer (e.g., rotor-stator type)
-
Weighing scale
-
pH meter
-
Dodecyl Oleate
-
Cetearyl Alcohol (thickener)
-
Glyceryl Stearate (emulsifier)
-
Glycerin (humectant)
-
Xanthan Gum (stabilizer)
-
Phenoxyethanol (preservative)
-
Deionized water
Procedure:
-
Phase A (Aqueous Phase) Preparation:
-
In a beaker, combine deionized water and glycerin.
-
Disperse xanthan gum in the water-glycerin mixture with constant stirring until fully hydrated.
-
Heat Phase A to 75°C in a water bath.
-
-
Phase B (Oil Phase) Preparation:
-
In a separate beaker, combine dodecyl oleate, cetearyl alcohol, and glyceryl stearate.
-
Heat Phase B to 75°C in a water bath until all components are melted and uniform.
-
-
Emulsification:
-
Slowly add Phase B to Phase A while homogenizing at a moderate speed.
-
Continue homogenization for 3-5 minutes until a uniform, white emulsion is formed.
-
-
Cooling and Final Additions:
-
Begin cooling the emulsion while stirring gently with an overhead stirrer.
-
When the temperature is below 40°C, add the preservative (phenoxyethanol).
-
Adjust the pH to the desired range (typically 5.5-6.5) using a suitable pH adjuster if necessary.
-
Continue gentle stirring until the cream has cooled to room temperature.
-
Protocol for Stability Testing of a Cosmetic Emulsion
This protocol outlines the procedure for assessing the physical stability of a cosmetic emulsion containing dodecyl oleate.
Materials and Equipment:
-
Finished emulsion samples in their final packaging
-
Temperature-controlled stability chambers/ovens
-
Refrigerator
-
Centrifuge
-
Viscometer
-
pH meter
-
Microscope
Procedure:
-
Sample Preparation:
-
Prepare at least three batches of the final formulation to be tested.
-
Fill the formulation into the intended final packaging.
-
-
Stability Conditions:
-
Store samples under the following conditions:
-
Room Temperature (20-25°C)
-
Elevated Temperature (40°C)
-
Refrigerated (4°C)
-
Freeze-Thaw Cycling (-10°C for 24 hours, then room temperature for 24 hours; repeat for 3 cycles)
-
-
-
Testing Intervals:
-
Evaluate the samples at the following time points: initial (t=0), 1 week, 4 weeks, 8 weeks, and 12 weeks.
-
-
Evaluation Parameters:
-
Macroscopic Evaluation: Visually inspect for any signs of phase separation, creaming, color change, or odor change.
-
pH Measurement: Measure the pH of the emulsion.
-
Viscosity Measurement: Measure the viscosity using a viscometer.
-
Microscopic Evaluation: Observe a sample under a microscope to assess droplet size and distribution, and to check for any signs of coalescence.
-
Centrifugation Test: Centrifuge a sample at a specified RPM for a set duration to assess its resistance to phase separation under stress.
-
Protocol for Efficacy Testing: Skin Hydration (Corneometry)
This protocol details the method for measuring the skin hydration effect of a formulation containing dodecyl oleate using a Corneometer.
Materials and Equipment:
-
Corneometer (e.g., Corneometer® CM 825)
-
Test formulation
-
Untreated control area
-
Climate-controlled room (constant temperature and humidity)
-
Volunteer subjects with dry to normal skin
Procedure:
-
Subject Acclimatization:
-
Subjects should acclimatize in the climate-controlled room for at least 20 minutes before measurements are taken.
-
-
Baseline Measurement:
-
Define test areas on the volar forearm of each subject.
-
Take at least three baseline Corneometer readings from each test area and the untreated control area.
-
-
Product Application:
-
Apply a standardized amount of the test formulation to the designated test area.
-
Leave one area untreated as a control.
-
-
Post-Application Measurements:
-
Take Corneometer readings from all test areas and the control area at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after product application.
-
-
Data Analysis:
-
Calculate the mean Corneometer values for each test area at each time point.
-
Compare the post-application values to the baseline values to determine the change in skin hydration.
-
Statistically analyze the data to determine the significance of the results.
-
Protocol for Sensory Analysis of Emollients
This protocol describes a method for the sensory evaluation of a formulation containing dodecyl oleate by a trained panel.
Materials and Equipment:
-
Test formulations
-
Reference formulations (benchmarks)
-
Standardized application tools (e.g., syringes)
-
Individual testing booths with controlled lighting and temperature
-
Data collection forms or software
Procedure:
-
Panelist Training:
-
Train a panel of sensory assessors to identify and quantify specific sensory attributes of topical products.
-
Establish standardized definitions and rating scales for each attribute.
-
-
Sample Preparation and Presentation:
-
Prepare and code all samples to be evaluated in a blinded manner.
-
Provide a standardized amount of each product to the panelists.
-
-
Evaluation Attributes:
-
Panelists should evaluate attributes such as:
-
Pick-up: Ease of removing the product from the container.
-
Spreadability: Ease of spreading the product on the skin.
-
Absorption: How quickly the product is absorbed into the skin.
-
Greasiness/Oiliness: The amount of greasy or oily residue perceived.
-
Stickiness/Tackiness: The degree of stickiness on the skin after application.
-
After-feel: The final feel of the skin (e.g., smooth, silky, soft).
-
-
-
Evaluation Procedure:
-
Panelists apply the product to a designated area of their skin (e.g., forearm).
-
They rate the intensity of each attribute on a predefined scale (e.g., a 10-point scale).
-
-
Data Analysis:
-
Collect and statistically analyze the data from all panelists.
-
Create sensory profile diagrams (e.g., spider plots) to visualize the sensory characteristics of the formulations.
-
Visualizations
The following diagrams illustrate key workflows in the development and testing of cosmetic formulations containing dodecyl oleate.
References
Application Note: Synthesis of Dodecyl Oleate from Vegetable Oil Feedstocks for Biodiesel Applications
Introduction
Biodiesel, defined as a fuel composed of mono-alkyl esters of long-chain fatty acids, is a renewable and biodegradable alternative to conventional petroleum-based diesel.[1] It is produced from renewable feedstocks like vegetable oils, animal fats, or waste cooking oils.[1][2] The most common production method is transesterification, a chemical reaction where triglycerides in the oil react with a short-chain alcohol (typically methanol) in the presence of a catalyst to yield fatty acid alkyl esters (FAAEs) and glycerol.[3][4]
While methyl esters are prevalent, the use of longer-chain alcohols, such as 1-dodecanol (lauryl alcohol), can produce esters like dodecyl oleate. These larger ester molecules may offer different fuel properties, such as improved lubricity and different cold-flow characteristics, making them a subject of interest for specialized biodiesel formulations. This document provides detailed protocols for the synthesis of dodecyl oleate via acid-catalyzed and enzyme-catalyzed esterification of oleic acid, a primary component of many vegetable oils like high-oleic sunflower or olive oil.
Reaction Pathway: Transesterification
The fundamental reaction for biodiesel production is the transesterification of triglycerides. The overall process is a sequence of three consecutive and reversible reactions where triglycerides are converted to diglycerides, then to monoglycerides, and finally to glycerol, releasing one fatty acid alkyl ester at each step. An excess of alcohol is typically used to drive the reaction towards the products. The reaction can be catalyzed by acids, bases, or enzymes.[4]
Figure 1: General reaction scheme for the transesterification of a triglyceride with dodecanol.
Experimental Workflow
The overall process for producing and characterizing dodecyl oleate involves several key stages, from preparing the reactants to analyzing the final product. This workflow is applicable to both chemical and enzymatic synthesis methods, with minor variations in the reaction and purification steps.
Figure 2: A logical workflow diagram illustrating the key stages of biodiesel synthesis.
Protocol 1: Acid-Catalyzed Esterification of Oleic Acid and Dodecanol
This protocol describes the synthesis of dodecyl oleate using a homogeneous acid catalyst. It is effective for feedstocks with high free fatty acid (FFA) content, such as purified oleic acid derived from vegetable oils.[5][6]
Principle
An acid catalyst, such as 4-dodecylbenzenesulfonic acid (DBSA), protonates the carbonyl oxygen of the oleic acid, increasing its electrophilicity.[6] The dodecanol then acts as a nucleophile, attacking the carbonyl carbon. A molecule of water is eliminated, and the catalyst is regenerated, yielding the dodecyl oleate ester. Since the reaction is reversible, removal of water can drive the equilibrium towards the product.[5]
Materials and Equipment
-
Reagents: Oleic acid (>90%), 1-Dodecanol, 4-Dodecylbenzenesulfonic acid (DBSA) catalyst, Sodium bicarbonate (NaHCO₃) solution (5% w/v), Anhydrous sodium sulfate (Na₂SO₄), Hexane, Ethanol.
-
Equipment: Three-neck round-bottom flask, Reflux condenser, Magnetic stirrer with hot plate, Thermometer or temperature probe, Separatory funnel, Rotary evaporator, Standard laboratory glassware.
Procedure
-
Reactant Charging: In a three-neck round-bottom flask, combine oleic acid and 1-dodecanol. A molar ratio of 1.3:1 (oleic acid to dodecanol) is recommended to favor the reaction.[7]
-
Catalyst Addition: Add the DBSA catalyst to the mixture. An effective concentration is 10 mol% relative to the limiting reactant (dodecanol).[7]
-
Reaction: Heat the mixture to 40-60°C with vigorous stirring.[7][8] The reaction progress can be monitored by taking small aliquots, diluting them in ethanol, and titrating the remaining oleic acid with a standardized KOH solution.[9] Continue the reaction for 4-6 hours or until the acid value stabilizes.[7]
-
Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add an equal volume of 5% sodium bicarbonate solution to neutralize the acid catalyst. Shake gently and allow the layers to separate. Discard the lower aqueous layer.
-
Washing: Wash the organic layer twice more with distilled water to remove any residual salts or catalyst.
-
Drying and Solvent Removal: Transfer the organic layer to a flask and add anhydrous sodium sulfate to remove residual water. Filter the mixture to remove the drying agent. If a solvent like hexane was used, remove it using a rotary evaporator.
-
Product Storage: Store the purified dodecyl oleate in a sealed container under cool, dark conditions.
Product Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity of the dodecyl oleate and assess its purity.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the ester functional group and the overall structure of the molecule.[12][13]
Protocol 2: Lipase-Catalyzed Synthesis of Dodecyl Oleate
This protocol utilizes an immobilized lipase enzyme as a biocatalyst, offering a greener alternative with milder reaction conditions and simpler product purification.[14]
Principle
Lipases are enzymes that catalyze the hydrolysis of triglycerides in nature.[15] In a low-water environment, they can efficiently catalyze the reverse reaction: esterification.[15] The reaction proceeds via a "ping-pong bi-bi" mechanism where the enzyme first forms an acyl-enzyme intermediate with the fatty acid, releasing water, and then reacts with the alcohol to form the ester and regenerate the free enzyme.[16]
Materials and Equipment
-
Reagents: Oleic acid (>90%), 1-Dodecanol, Immobilized lipase (e.g., Candida antarctica Lipase B - Novozym 435, or Candida rugosa lipase), Hexane or other suitable organic solvent (optional, for solvent-based systems).[14][17]
-
Equipment: Jacketed glass reactor or screw-capped vials, Orbital shaker or magnetic stirrer with temperature control, Centrifuge or filtration system to recover the enzyme.
Procedure
-
Reactant Setup: In a suitable reaction vessel, combine oleic acid and 1-dodecanol. A molar ratio of 1:2 (oleic acid to dodecanol) has been shown to be effective in enzymatic systems.[18] The reaction can be run in a solvent-free system or with a non-polar solvent like hexane.[17]
-
Enzyme Addition: Add the immobilized lipase to the mixture. A typical enzyme loading is 1.5-2.0% by weight of the total reactants.[18]
-
Reaction: Incubate the mixture at a controlled temperature, typically between 35°C and 50°C, with continuous agitation (e.g., 200 rpm).[14][18] The optimal temperature depends on the specific lipase used. The reaction is often significantly faster than uncatalyzed reactions, with conversions over 80% achievable within a few hours.[14]
-
Enzyme Recovery: Once the reaction reaches equilibrium (monitored by titration), stop the agitation. The immobilized enzyme can be recovered by simple filtration or centrifugation. The recovered enzyme can often be washed with a solvent like hexane and reused for multiple cycles.[17]
-
Product Purification: The resulting product mixture consists mainly of dodecyl oleate and unreacted dodecanol. Since no catalyst needs to be neutralized, purification is simplified. Excess dodecanol can be removed via vacuum distillation.
-
Product Storage: Store the final product in a sealed container away from light and heat.
Product Characterization
The final product can be analyzed using the same methods as in Protocol 1 (GC-MS, NMR) to verify its identity and purity.
Data Presentation
Table 1: Optimized Reaction Conditions for Long-Chain Ester Synthesis
This table summarizes typical conditions found in the literature for synthesizing dodecyl oleate or similar long-chain fatty acid esters.
| Parameter | Acid-Catalyzed (DBSA)[7] | Lipase-Catalyzed (Fermase CALB)[18] |
| Reactants | Oleic Acid, Dodecanol | Oleic Acid, Decanol |
| Molar Ratio (Acid:Alcohol) | 1.3 : 1 | 1 : 2 |
| Catalyst Loading | 10 mol% of alcohol | 1.8% (w/w) |
| Temperature | 40 °C | 45 °C |
| Reaction Time | 4 hours | 25 minutes (with ultrasound) |
| Agitation Speed | Not specified (vigorous) | 200 rpm |
| System | Solvent-free | Solvent-free |
| Reported Conversion/Yield | 93.6% | 97.1% |
Table 2: General Physicochemical Properties of Biodiesel vs. Diesel Fuel
This table presents a comparison of standard biodiesel properties against petroleum diesel. Specific values for dodecyl oleate are not widely reported but are expected to fall within the general range for biodiesel, although properties like viscosity and cold flow may differ due to the long alkyl chain.
| Property | ASTM D6751 Limit (Biodiesel) | Typical B100 (Methyl Esters) | No. 2 Diesel |
| Flash Point (°C) | > 130 | 100 - 170[19] | 52 - 96 |
| Kinematic Viscosity (mm²/s at 40°C) | 1.9 - 6.0 | 3.5 - 5.0[19] | 1.9 - 4.1 |
| Density ( kg/m ³ at 15°C) | Not specified (typically 860-900) | 875 - 885[20] | ~850 |
| Acid Value (mg KOH/g) | < 0.50 | < 0.5[21] | < 0.3 |
| Oxidation Stability (hours at 110°C) | > 3.0 | 3 - 8+[20] | > 16 |
| Cloud Point (°C) | Report | -15 to 16 | -35 to -5 |
Data compiled from multiple sources.[19][20][21]
References
- 1. Physico-chemical properties of biodiesel manufactured from waste frying oil using domestic adsorbents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. canr.msu.edu [canr.msu.edu]
- 3. Biodiesel: Do-It-Yourself Production Basics – ATTRA – Sustainable Agriculture [attra.ncat.org]
- 4. Biodiesel production - Wikipedia [en.wikipedia.org]
- 5. scielo.br [scielo.br]
- 6. daneshyari.com [daneshyari.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. estudogeral.uc.pt [estudogeral.uc.pt]
- 10. researchgate.net [researchgate.net]
- 11. Lauryl Oleate | C30H58O2 | CID 6437535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. magritek.com [magritek.com]
- 13. Characterization of oleic acid and propranolol oleate mesomorphism using (13)C solid-state nuclear magnetic resonance spectroscopy (SSNMR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lib3.dss.go.th [lib3.dss.go.th]
- 15. scielo.br [scielo.br]
- 16. Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. Evaluation of Physicochemical Properties Composite Biodiesel from Waste Cooking Oil and Schleichera oleosa Oil [mdpi.com]
- 21. scispace.com [scispace.com]
Application Note: Protocol for Determining the Viscosity of Dodecyl Oleate
Introduction
Dodecyl oleate, an ester of dodecanol and oleic acid, is a key excipient in various pharmaceutical and cosmetic formulations. Its viscosity is a critical physical property that influences the stability, spreadability, and overall performance of topical, oral, and parenteral drug delivery systems. Accurate determination of its viscosity under varying temperature conditions is therefore essential for formulation development, quality control, and manufacturing processes. This application note provides detailed protocols for measuring the dynamic and kinematic viscosity of dodecyl oleate using rotational and capillary viscometers.
Data Presentation
The following table summarizes the representative dynamic viscosity of a similar long-chain fatty acid ester, decyl oleate, at various temperatures. This data is provided to illustrate the expected temperature-dependent viscosity profile of dodecyl oleate.
| Temperature (°C) | Dynamic Viscosity (mPa·s) |
| 20 | 25.8 |
| 40 | 12.5 |
| 60 | 7.1 |
| 80 | 4.5 |
| 100 | 3.1 |
Note: Data presented is for decyl oleate and serves as a representative example. Actual viscosity values for dodecyl oleate may vary.
Experimental Protocols
Two primary methods for determining the viscosity of dodecyl oleate are detailed below: Rotational Viscometry for dynamic viscosity and Capillary Viscometry for kinematic viscosity.
Method 1: Rotational Viscometry for Dynamic Viscosity
This method measures the torque required to rotate a spindle immersed in the dodecyl oleate sample at a constant speed.
3.1.1. Materials and Equipment
-
Rotational Viscometer (e.g., Brookfield or similar)
-
Low-viscosity spindle set
-
Temperature-controlled water bath or jacketed beaker
-
Calibrated thermometer
-
Dodecyl oleate sample
-
Beakers
-
Cleaning solvents (e.g., isopropanol, acetone)
-
Lint-free wipes
3.1.2. Experimental Workflow
Caption: Workflow for determining dynamic viscosity using a rotational viscometer.
3.1.3. Step-by-Step Procedure
-
Sample Preparation:
-
Place a sufficient volume of dodecyl oleate into a clean, dry beaker.
-
Bring the sample to the desired measurement temperature by placing the beaker in a temperature-controlled water bath.
-
Allow the sample to equilibrate at the target temperature for at least 30 minutes. Ensure the temperature is stable and uniform throughout the sample.
-
-
Viscometer Setup:
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the dodecyl oleate. For low-viscosity liquids, a smaller spindle and higher speed are generally suitable.
-
Attach the selected spindle to the viscometer.
-
Level the viscometer using the leveling bubble.
-
If required, perform a calibration check using a standard viscosity fluid.
-
-
Measurement:
-
Immerse the spindle into the dodecyl oleate sample up to the immersion mark on the spindle shaft. Avoid introducing air bubbles.
-
Turn on the viscometer motor and allow the reading to stabilize. This may take a few minutes.
-
Record the viscosity reading in milliPascal-seconds (mPa·s) and the corresponding temperature.
-
Repeat the measurement at different rotational speeds to check for Newtonian behavior. For a Newtonian fluid like dodecyl oleate, the viscosity should remain constant at different shear rates (speeds).
-
To obtain a temperature-viscosity profile, repeat the measurements at different temperatures (e.g., 20°C, 40°C, 60°C, 80°C).
-
-
Cleaning:
-
After each measurement, remove the spindle and clean it thoroughly with appropriate solvents.
-
Clean the beaker used for the sample.
-
Method 2: Capillary Viscometry for Kinematic Viscosity
This method, based on ASTM D445, measures the time it takes for a fixed volume of dodecyl oleate to flow under gravity through a calibrated glass capillary viscometer.[1]
3.2.1. Materials and Equipment
-
Calibrated glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske)
-
Viscometer holder
-
Constant-temperature viscometer bath
-
Calibrated thermometer
-
Stopwatch
-
Pipette or syringe
-
Dodecyl oleate sample
-
Cleaning solvents (e.g., chromic acid, water, acetone)
-
Lint-free wipes
3.2.2. Experimental Workflow
Caption: Workflow for determining kinematic viscosity using a capillary viscometer.
3.2.3. Step-by-Step Procedure
-
Viscometer Preparation:
-
Select a clean, dry calibrated viscometer of a size for which the flow time will be at least 200 seconds.
-
Ensure the viscometer is thoroughly cleaned with appropriate solvents and dried before use.
-
-
Sample Loading:
-
Charge the viscometer with the dodecyl oleate sample by inverting the viscometer and applying suction to the filling tube to draw the liquid into the bulb.
-
Return the viscometer to its normal vertical position.
-
-
Temperature Equilibration:
-
Place the charged viscometer into the holder and immerse it in the constant-temperature bath set to the desired temperature.
-
Allow the viscometer to remain in the bath for at least 30 minutes to ensure the sample reaches the test temperature.
-
-
Flow Measurement:
-
Using suction, draw the dodecyl oleate into the timing bulb, slightly above the upper timing mark.
-
Release the suction and allow the liquid to flow freely down the capillary tube.
-
Start the stopwatch as the bottom of the meniscus passes the upper timing mark.
-
Stop the stopwatch as the bottom of the meniscus passes the lower timing mark.
-
Record the flow time in seconds.
-
Repeat the flow time measurement at least twice. The readings should be within close agreement.
-
-
Calculation:
-
Calculate the kinematic viscosity (ν) in centistokes (cSt) or mm²/s by multiplying the average flow time (t) by the viscometer calibration constant (C): ν = C × t
-
The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density (ρ) of dodecyl oleate at the same temperature: η = ν × ρ
-
-
Cleaning:
-
Thoroughly clean the viscometer with appropriate solvents and dry it after use.
-
Conclusion
The protocols outlined in this application note provide robust and reliable methods for determining the viscosity of dodecyl oleate. The choice between rotational and capillary viscometry will depend on the specific requirements of the analysis, such as the need for dynamic versus kinematic viscosity and the available sample volume. Consistent and accurate viscosity measurements are paramount for ensuring the quality and performance of pharmaceutical and cosmetic formulations containing dodecyl oleate.
References
Dodecyl Oleate: Application Notes and Protocols for Topical Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dodecyl oleate, the ester of dodecyl alcohol and oleic acid, is a versatile emollient increasingly utilized in topical drug delivery systems. Its favorable physicochemical properties and interaction with the skin barrier make it a valuable excipient for enhancing the dermal and transdermal delivery of active pharmaceutical ingredients (APIs). These application notes provide an overview of its use, mechanism of action, and key considerations for formulation development.
Key Functions in Topical Formulations
-
Emollient: Dodecyl oleate imparts a smooth, non-greasy feel to topical formulations, improving patient compliance and aesthetic appeal.[1] It helps to soften and soothe the skin by forming a thin, occlusive film that reduces transepidermal water loss (TEWL), thereby maintaining skin hydration.
-
Solvent and Co-solvent: Its ester structure allows it to act as a solvent for lipophilic drugs, enhancing their solubility and facilitating their incorporation into various topical dosage forms, such as creams, lotions, and ointments.
-
Penetration Enhancer: The oleic acid component of dodecyl oleate is a well-documented penetration enhancer.[2][3] It is believed to increase the fluidity of the stratum corneum lipids and induce phase separation, creating pathways for drug molecules to permeate the skin barrier more effectively.[3] While the exact enhancement ratio for dodecyl oleate is drug-dependent, studies on oleic acid have shown significant increases in the permeation of various drugs.[2]
Mechanism of Action as a Penetration Enhancer
The primary mechanism by which dodecyl oleate is thought to enhance skin penetration is through the action of its oleic acid moiety on the stratum corneum, the outermost layer of the skin. This process involves:
-
Lipid Fluidization: Oleic acid integrates into the highly ordered lipid bilayers of the stratum corneum, disrupting the tight packing of the lipids. This increases the fluidity of the lipid matrix, making it more permeable to drug molecules.[3]
-
Phase Separation: The introduction of oleic acid can lead to the formation of separate, more fluid domains within the lipid bilayers. These "pools" of disordered lipids can act as channels for drug transport.[3]
This disruption of the stratum corneum barrier is a reversible process, allowing the skin to regain its protective function after the formulation is no longer present.
Formulation Considerations
Dodecyl oleate is typically used in concentrations ranging from 1% to 20% (w/w) in topical formulations, depending on the desired sensory characteristics and the required level of penetration enhancement. It is compatible with a wide range of other excipients commonly used in topical preparations.
Physicochemical Properties of Dodecyl Oleate
A summary of the key physicochemical properties of dodecyl oleate is presented in the table below. This data is essential for formulation design and predicting its behavior in topical systems.
| Property | Value | Reference |
| INCI Name | Dodecyl Oleate | |
| Synonyms | Lauryl Oleate | |
| CAS Number | 36078-10-1 | |
| Molecular Formula | C30H58O2 | |
| Molar Mass | 450.79 g/mol | [4] |
Note: A comprehensive set of quantitative data for viscosity, density, and refractive index for dodecyl oleate specifically was not available in the searched literature. Formulators should refer to supplier specifications or conduct their own measurements.
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of a topical cream containing dodecyl oleate.
Protocol 1: Preparation of an Oil-in-Water (O/W) Cream with Dodecyl Oleate
This protocol outlines the preparation of a basic O/W cream using dodecyl oleate as a key component of the oil phase.
Materials:
-
Oil Phase:
-
Dodecyl Oleate: 10.0% (w/w)
-
Cetyl Alcohol: 5.0% (w/w)
-
Stearic Acid: 3.0% (w/w)
-
Emulsifying Wax: 5.0% (w/w)
-
-
Aqueous Phase:
-
Purified Water: 75.5% (w/w)
-
Glycerin: 1.0% (w/w)
-
Preservative (e.g., Phenoxyethanol): 0.5% (w/w)
-
-
Active Pharmaceutical Ingredient (API): As required, dissolved in a suitable solvent if necessary.
Procedure:
-
Phase Preparation:
-
In a suitable vessel, combine all components of the oil phase. Heat to 70-75°C with gentle stirring until all components are melted and the phase is uniform.
-
In a separate vessel, combine all components of the aqueous phase. Heat to 70-75°C with stirring until all solids are dissolved.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase with continuous homogenization at a moderate speed (e.g., 5000 rpm) for 5-10 minutes to form a primary emulsion.
-
-
Cooling and Finalization:
-
Allow the emulsion to cool under gentle, continuous stirring.
-
If incorporating an API, dissolve it in a small amount of a suitable solvent and add it to the cream when the temperature is below 40°C to avoid degradation.
-
Continue stirring until the cream has reached room temperature and has a uniform consistency.
-
Adjust the final weight with purified water if necessary to compensate for any water loss during heating.
-
Protocol 2: In Vitro Drug Release Testing (IVRT) using Franz Diffusion Cells
This protocol describes the method for evaluating the release of an API from the prepared dodecyl oleate cream.
Materials:
-
Franz Diffusion Cells
-
Synthetic membrane (e.g., polysulfone, cellulose acetate)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4, potentially with a co-solvent to ensure sink conditions)
-
Dodecyl oleate cream containing the API
-
High-performance liquid chromatography (HPLC) system for drug quantification
Procedure:
-
Apparatus Setup:
-
Assemble the Franz diffusion cells. The receptor chamber should be filled with pre-warmed (32 ± 1°C) and de-gassed receptor medium. Ensure no air bubbles are trapped beneath the membrane.
-
Mount the synthetic membrane between the donor and receptor chambers.
-
-
Sample Application:
-
Apply a finite dose (e.g., 300 mg) of the dodecyl oleate cream evenly onto the surface of the membrane in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber for analysis.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
-
-
Analysis:
-
Analyze the collected samples for API concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount of drug released versus the square root of time to determine the release rate.
-
Protocol 3: Ex Vivo Skin Permeation Study using Porcine or Human Skin
This protocol details the procedure for assessing the permeation of an API through the skin from the dodecyl oleate cream. Porcine ear skin is often used as a surrogate for human skin due to its structural similarities.
Materials:
-
Franz Diffusion Cells
-
Excised human or porcine skin
-
Receptor medium (as in IVRT)
-
Dodecyl oleate cream containing the API
-
HPLC system for drug quantification
Procedure:
-
Skin Preparation:
-
Thaw frozen skin at room temperature.
-
Carefully remove any subcutaneous fat and underlying tissue.
-
Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
-
Apparatus Setup:
-
Mount the prepared skin section between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
-
Fill the receptor chamber with pre-warmed (32 ± 1°C) and de-gassed receptor medium.
-
-
Sample Application:
-
Apply a finite dose of the dodecyl oleate cream to the surface of the skin in the donor chamber.
-
-
Sampling and Analysis:
-
Follow the sampling and analysis steps as described in the IVRT protocol (Protocol 2).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) over time.
-
Determine the steady-state flux (Jss) from the linear portion of the cumulative amount versus time plot.
-
Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) by comparing the flux from the dodecyl oleate formulation to a control formulation without the enhancer.
-
Visualizations
Caption: Workflow for preparing an O/W cream with dodecyl oleate.
Caption: General workflow for IVRT and ex vivo permeation studies.
Caption: Mechanism of dodecyl oleate as a penetration enhancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficiency of Fatty Acids as Chemical Penetration Enhancers: Mechanisms and Structure Enhancement Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects and Mode of Action of Oleic Acid and Tween 80 on Skin Permeation of Disulfiram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Development of a Controlled Release of Salicylic Acid Loaded Stearic Acid-Oleic Acid Nanoparticles in Cream for Topical Delivery | Semantic Scholar [semanticscholar.org]
Application Note: Formulation of Dodecyl Oleate-Based Nanoemulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant molecules.[1][2] With droplet sizes ranging from 20 to 500 nm, these systems are optically transparent or translucent and exhibit high kinetic stability.[2][3] Their unique properties, including a large surface area-to-volume ratio, enhanced physical stability, and the ability to solubilize lipophilic compounds, make them ideal vehicles for drug delivery.[4][5] Dodecyl oleate, an ester of dodecyl alcohol and oleic acid, is a non-greasy emollient oil phase commonly used in cosmetics and pharmaceutical formulations. Its ability to act as a penetration enhancer makes it a suitable candidate for topical and transdermal drug delivery systems.
This document provides detailed protocols for the formulation of dodecyl oleate-based oil-in-water (O/W) nanoemulsions using both high-energy (High-Pressure Homogenization) and low-energy (Phase Inversion Temperature) methods. It also outlines standard procedures for their characterization.
Experimental Protocols & Methodologies
Two primary methods for nanoemulsion formulation are detailed below. The choice of method depends on the required scale, available equipment, and the physicochemical properties of the active pharmaceutical ingredient (API) to be encapsulated.
Protocol 1: High-Energy Method - High-Pressure Homogenization (HPH)
High-Pressure Homogenization (HPH) is a high-energy method that uses mechanical force to break down coarse emulsion droplets into nano-sized droplets.[6][7] The process involves forcing a premixed coarse emulsion through a narrow gap at high pressure, which subjects it to intense shear stress, turbulence, and cavitation.[8]
Workflow for High-Pressure Homogenization
Caption: Workflow for High-Pressure Homogenization (HPH).
Methodology:
-
Phase Preparation:
-
Aqueous Phase: Prepare the aqueous phase by dissolving a hydrophilic surfactant (e.g., Tween 80, Polysorbate 80) in deionized water.
-
Oil Phase: Prepare the oil phase by mixing dodecyl oleate with a lipophilic surfactant or co-surfactant (e.g., Span 80, Sorbitan Oleate). If encapsulating a lipophilic active pharmaceutical ingredient (API), dissolve it in this phase.
-
-
Coarse Emulsion Formation:
-
Heat both the aqueous and oil phases separately to the same temperature (typically 50-60°C) to ensure all components are liquid and to facilitate mixing.[9]
-
Gradually add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer (e.g., Ultra-Turrax) at 10,000-16,000 rpm for 5-10 minutes.[9][10] This creates a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the resulting coarse emulsion through a high-pressure homogenizer.[6]
-
Set the desired operating pressure and number of passes. These are critical parameters that influence the final droplet size.[8][10] (See Table 1).
-
Typically, pressures range from 500 to 2500 bar (7,250 to 36,250 psi) and 3 to 10 homogenization cycles are performed.[8][11]
-
Include a cooling system, as the process generates significant heat.[11]
-
-
Final Product:
-
Collect the resulting nanoemulsion for characterization and storage.
-
Protocol 2: Low-Energy Method - Phase Inversion Temperature (PIT)
The Phase Inversion Temperature (PIT) method is a low-energy technique that relies on the temperature-dependent solubility of non-ionic polyethoxylated surfactants.[12] As the temperature increases, these surfactants become more lipophilic, causing an oil-in-water (O/W) emulsion to invert to a water-in-oil (W/O) emulsion.[13] Rapid cooling of the system back through the PIT results in the spontaneous formation of finely dispersed, nano-sized O/W droplets.[14]
Workflow for Phase Inversion Temperature Method
Caption: Workflow for the Phase Inversion Temperature (PIT) method.
Methodology:
-
Component Mixing:
-
Heating and Phase Inversion:
-
Place the mixture on a magnetic stirrer with a heating plate and begin stirring at a constant, moderate speed (e.g., 600 rpm).[16]
-
Gradually heat the mixture. The hydrophilic-lipophilic balance (HLB) of the surfactant decreases with increasing temperature.[13]
-
The Phase Inversion Temperature (PIT) is the temperature at which the surfactant's affinity for oil and water is balanced, often characterized by a sharp drop in electrical conductivity.[15] Continue heating slightly above this temperature to ensure the formation of a W/O emulsion.
-
-
Rapid Cooling:
-
Final Product:
-
Allow the system to equilibrate to room temperature (e.g., 25°C).[14] The resulting translucent liquid is the final nanoemulsion, ready for characterization.
-
Protocol 3: Nanoemulsion Characterization
Proper characterization is essential to ensure the quality, stability, and efficacy of the formulated nanoemulsion.
Workflow for Nanoemulsion Characterization
Caption: General workflow for nanoemulsion characterization.
Methodologies:
-
Droplet Size and Polydispersity Index (PDI) Analysis:
-
Principle: Measured using Dynamic Light Scattering (DLS), which analyzes the fluctuations in scattered light intensity due to the Brownian motion of droplets.[17]
-
Protocol: Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects. Place the diluted sample in a cuvette and analyze using a DLS instrument (e.g., Zetasizer). The PDI indicates the breadth of the size distribution; a value below 0.3 is generally considered acceptable for uniform populations.[18]
-
-
Zeta Potential Analysis:
-
Principle: Measures the magnitude of the electrostatic charge on the droplet surface, which is a key indicator of colloidal stability.[19] High absolute zeta potential values (typically > |30| mV) indicate strong repulsive forces that prevent droplet aggregation.
-
Protocol: Dilute the sample in an appropriate medium (e.g., 10 mM NaCl solution) and measure using an instrument that determines electrophoretic mobility.
-
-
Morphological Characterization:
-
Principle: Transmission Electron Microscopy (TEM) provides direct visualization of the droplet shape and size.
-
Protocol: Place a drop of the diluted nanoemulsion onto a carbon-coated copper grid. Allow excess fluid to drain and negatively stain the sample (e.g., with phosphotungstic acid). After drying, observe the grid under a TEM.[17] The droplets typically appear as dark spheres against a bright background.[17]
-
-
Thermodynamic Stability Studies:
-
Principle: Assesses the physical stability of the nanoemulsion under stress conditions, predicting its long-term shelf life.[5]
-
Protocol:
-
Centrifugation: Centrifuge the nanoemulsion at high speed (e.g., 3,500 rpm for 30 minutes) and observe for any signs of phase separation, creaming, or cracking.[5]
-
Heating-Cooling Cycles: Subject the nanoemulsion to multiple cycles of temperature changes (e.g., six cycles between 4°C and 45°C), holding at each temperature for at least 48 hours.[5]
-
Freeze-Thaw Cycles: Expose the sample to at least three cycles of freezing (e.g., -20°C) and thawing at room temperature.[5]
-
-
After each test, visually inspect the sample for instability and re-characterize the droplet size and PDI to detect any changes.
-
Data Presentation: Influence of Formulation Parameters
The properties of the final nanoemulsion are highly dependent on formulation and process variables. The following tables summarize the expected impact of these parameters.
Table 1: Effect of High-Pressure Homogenization (HPH) Parameters on Droplet Size
| Parameter | Change | Expected Effect on Droplet Size | Rationale | Citations |
| Homogenization Pressure | Increase | Decrease | Higher energy input leads to more efficient droplet disruption. | [8][10] |
| Number of Passes | Increase | Decrease (up to a plateau) | Provides more opportunities for large droplets to enter the high-shear zone. | [8][10] |
| Surfactant Concentration | Increase | Decrease | More surfactant is available to stabilize newly formed interfaces, preventing recoalescence. | [10][20] |
| Oil Concentration | Increase | Increase | At a fixed surfactant level, there is less surfactant per droplet, leading to less efficient stabilization and increased coalescence. | [17][20] |
Table 2: Effect of Formulation Components on Nanoemulsion Properties
| Component | Parameter | Effect on Stability & Droplet Size | Rationale | Citations |
| Oil Phase | Type & Concentration | Affects droplet size and API loading. Higher oil content can lead to larger droplets. | The oil's viscosity and interfacial tension with water influence emulsification efficiency. | [3][17] |
| Surfactant | Type & HLB Value | Critical for formation and stability. An optimal HLB is required to minimize interfacial tension. | The surfactant must partition effectively at the oil-water interface. | [18][19] |
| Co-surfactant | Concentration & Type | Can reduce interfacial tension and increase droplet flexibility, often leading to smaller droplets. | Co-surfactants (e.g., short-chain alcohols) fluidize the interfacial film. | [1][5] |
| Aqueous Phase | pH & Ionic Strength | Can significantly impact stability, especially for ionic surfactants. | Changes in pH and salt concentration can alter surfactant headgroup charge and hydration, affecting electrostatic repulsion and interfacial film properties. | [21] |
Application: Mechanism of Transdermal Drug Delivery
Dodecyl oleate-based nanoemulsions are particularly effective for transdermal drug delivery. Their small droplet size and the nature of their components facilitate the transport of APIs across the skin's primary barrier, the stratum corneum.
Logical Diagram: Nanoemulsion-Mediated Transdermal Permeation
Caption: Mechanisms of nanoemulsion-enhanced transdermal drug delivery.
The nano-sized droplets adhere to the stratum corneum, creating a high concentration gradient that drives the drug into the skin.[2] Furthermore, the surfactants and the oil phase (dodecyl oleate) can act as permeation enhancers by transiently disrupting the highly organized lipid structure of the stratum corneum, thereby increasing drug diffusion.[2]
References
- 1. ijtsrd.com [ijtsrd.com]
- 2. mdpi.com [mdpi.com]
- 3. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Nanoemulsion: Concept to Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. news-medical.net [news-medical.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nanoemulsion preparation [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. Nanoemulsions - High Pressure Homogenizers [homogenisingsystems.com]
- 12. WO2009121069A2 - Compositions and methods for the preparation of nanoemulsions - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Phase behavior and nano-emulsion formation by the phase inversion temperature method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Evaluating the effects of surfactant types on the properties and stability of oil-in-water Rhodiola rosea nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Studies on the Effect of Oil and Surfactant on the Formation of Alginate-Based O/W Lidocaine Nanocarriers Using Nanoemulsion Template - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Garlic essential oil‐based nanoemulsion carrier: Release and stability kinetics of volatile components - PMC [pmc.ncbi.nlm.nih.gov]
Dodecyl Oleate: A Green Solvent for Modern Organic Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The principles of green chemistry are increasingly guiding the selection of solvents in organic synthesis, prioritizing sustainability, safety, and environmental impact. Dodecyl oleate, a long-chain fatty acid ester, is emerging as a promising green solvent alternative to conventional volatile organic compounds (VOCs). Derived from renewable resources, it is biodegradable, non-toxic, and possesses a low vapor pressure, which significantly reduces fugitive emissions and workplace hazards. Its high boiling point and stability make it suitable for a range of organic reactions, particularly those requiring elevated temperatures. This document provides an overview of the properties of dodecyl oleate and detailed protocols for its application in common palladium-catalyzed cross-coupling reactions.
While direct literature on dodecyl oleate as a primary solvent for catalytic organic reactions is nascent, its properties align with those of other fatty acid methyl esters (FAMEs) and biodiesel, which have been explored as green reaction media. The protocols herein are based on established methodologies in similar high-boiling, non-polar solvents, adapted for dodecyl oleate.
Physicochemical Properties of Dodecyl Oleate and Related Esters
A summary of the key physical and chemical properties of dodecyl oleate and related compounds is presented below. These properties underscore its suitability as a high-temperature, non-polar solvent.
| Property | Dodecyl Oleate | Octyldodecyl Oleate | Decyl Oleate |
| CAS Number | 36078-10-1[1][2] | 22801-45-2[3] | 3687-45-4 |
| Molecular Formula | C30H58O2[1][2] | C38H74O2[3][4] | C28H54O2 |
| Molecular Weight ( g/mol ) | 450.78[1][2] | 563.00[3][4] | 422.73 |
| Boiling Point (°C) | 519.6 at 760 mmHg (Predicted)[1][5] | 608.0 ± 34.0 (Predicted)[3] | 494-495 (Predicted)[6] |
| Melting Point (°C) | 14.5 (Predicted)[5] | - | - |
| Density (g/cm³) | 0.865 (Predicted)[1][5] | 0.861 (Predicted)[3] | - |
| Flash Point (°C) | 71.3 (Predicted)[1] | 105 (Estimated)[7] | - |
| Solubility | Insoluble in water; soluble in organic solvents.[6] | Soluble in organic solvents. | Practically insoluble in water.[6] |
| Safety Profile | Generally considered safe for cosmetic use; non-irritating.[2] | Generally considered safe for cosmetic use; non-irritating.[4] | Generally considered safe; low risk of toxicity.[6] |
Experimental Protocols
The following protocols are adapted for the use of dodecyl oleate as a solvent. Researchers should consider small-scale trials to optimize reaction conditions.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in modern organic synthesis. The high boiling point of dodecyl oleate allows for efficient coupling of challenging substrates.
Reaction Scheme:
References
- 1. chemnet.com [chemnet.com]
- 2. Lauryl Oleate | C30H58O2 | CID 6437535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. Octyldodecyl Oleate | C38H74O2 | CID 6436561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 36078-10-1 CAS MSDS (OLEIC ACID LAURYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. specialchem.com [specialchem.com]
- 7. octyldodecyl oleate, 22801-45-2 [thegoodscentscompany.com]
Application Note: Validation of an Analytical Method for the Quantification of Dodecyl Oleate in a Complex Matrix
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dodecyl oleate is a fatty acid ester commonly used as an emollient, solvent, and viscosity-increasing agent in a variety of pharmaceutical and cosmetic formulations, including complex matrices such as creams, lotions, and nanoemulsions. Accurate and reliable quantification of dodecyl oleate in these complex matrices is crucial for formulation development, stability testing, and quality control. This application note provides a detailed protocol for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of dodecyl oleate in a complex matrix, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
The validation of an analytical method ensures that the chosen procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate results.[2][4] The key validation parameters addressed in this protocol include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][3][5]
Experimental Protocols
Materials and Reagents
-
Dodecyl Oleate reference standard (purity ≥ 99%)
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ethanol (Analytical grade)
-
Placebo matrix (formulation without dodecyl oleate)
Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Gas (Nitrogen) Pressure: 60 psi
-
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of dodecyl oleate reference standard and dissolve it in 100 mL of ethanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethanol to achieve concentrations ranging from 10 µg/mL to 200 µg/mL. These solutions will be used to establish the calibration curve.
Sample Preparation from a Complex Matrix (Nanoemulsion Example)
Extracting the analyte from a complex matrix is a critical step. For a nanoemulsion, a simple dilution with an organic solvent is often sufficient to break the emulsion and precipitate excipients, allowing for the quantification of the lipid component.[6]
-
Accurately weigh an amount of the nanoemulsion equivalent to approximately 10 mg of dodecyl oleate into a 50 mL volumetric flask.
-
Add approximately 40 mL of ethanol and vortex for 2 minutes to ensure complete dissolution and precipitation of insoluble excipients.
-
Bring the flask to volume with ethanol and mix thoroughly.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.
Method Validation Protocol
To demonstrate specificity, inject the following samples into the HPLC system:
-
Blank (ethanol)
-
Placebo matrix extract
-
Dodecyl oleate standard solution
-
Spiked placebo matrix extract (placebo extract spiked with dodecyl oleate)
The chromatograms will be evaluated to ensure that there are no interfering peaks from the matrix at the retention time of dodecyl oleate.
Inject the prepared working standard solutions (10 µg/mL to 200 µg/mL) in triplicate. Plot the peak area response from the CAD against the concentration of dodecyl oleate. The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.999. The range is the interval between the upper and lower concentrations that have been demonstrated to be linear, accurate, and precise.
Accuracy is determined by recovery studies. Spike the placebo matrix with dodecyl oleate at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). Prepare three replicates for each concentration level. The recovery should be within 98.0% to 102.0%.[3]
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the dodecyl oleate-containing matrix at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst. The RSD between the two days should be ≤ 2%.
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Alternatively, they can be determined by preparing and analyzing a series of diluted solutions of dodecyl oleate and identifying the concentration at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.
Data Presentation
The quantitative data from the method validation experiments are summarized in the following tables:
Table 1: Linearity Data for Dodecyl Oleate
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 150.2 |
| 25 | 375.8 |
| 50 | 751.5 |
| 100 | 1503.1 |
| 150 | 2254.7 |
| 200 | 3006.3 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Recovery Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL, n=3) | Recovery (%) | RSD (%) |
| 80% | 80 | 79.2 | 99.0 | 1.2 |
| 100% | 100 | 100.5 | 100.5 | 0.9 |
| 120% | 120 | 118.8 | 99.0 | 1.1 |
Table 3: Precision Data
| Precision Type | Sample | Mean Measured Conc. (µg/mL, n=6) | RSD (%) |
| Repeatability (Day 1) | 100% Spiked Sample | 100.2 | 0.8 |
| Intermediate Precision (Day 2) | 100% Spiked Sample | 99.8 | 1.0 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 1.5 |
| Limit of Quantification (LOQ) | 4.5 |
Visualizations
Caption: Workflow for the analytical method validation of dodecyl oleate.
Conclusion
The described RP-HPLC-CAD method for the quantification of dodecyl oleate in a complex matrix has been successfully validated according to ICH Q2(R1) guidelines. The method demonstrated excellent specificity, linearity, accuracy, and precision over the specified range. The established LOD and LOQ are adequate for the intended purpose of quantifying dodecyl oleate in pharmaceutical and cosmetic formulations. This validated method can be confidently implemented for routine quality control and stability studies.
References
- 1. researchgate.net [researchgate.net]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. jddtonline.info [jddtonline.info]
- 5. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve the yield of dodecyl oleate synthesis?
Technical Support Center: Dodecyl Oleate Synthesis
Welcome to the technical support center for dodecyl oleate synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing dodecyl oleate?
A1: Dodecyl oleate is most commonly synthesized via the esterification of oleic acid with dodecanol. This reaction can be catalyzed by either enzymes (typically lipases) or acids.
Q2: What are the main factors that influence the yield of the reaction?
A2: The primary factors affecting the yield of dodecyl oleate synthesis include the molar ratio of oleic acid to dodecanol, the type and concentration of the catalyst, reaction temperature, reaction time, and the efficiency of water removal from the reaction mixture.
Q3: Is a solvent necessary for the synthesis?
A3: Not always. Solvent-free systems are increasingly popular as they are more environmentally friendly and can simplify product purification.[1][2][3][4] However, the use of a non-polar solvent like n-hexane can help dissolve the reactants and shift the reaction equilibrium towards the product.[5]
Q4: What is the role of a catalyst in this synthesis?
A4: A catalyst is crucial for accelerating the rate of esterification. Acid catalysts, such as 4-dodecylbenzenesulfonic acid (DBSA), protonate the carbonyl group of oleic acid, making it more susceptible to nucleophilic attack by dodecanol.[2] Enzymatic catalysts, like lipases, provide an alternative reaction pathway with lower activation energy.
Q5: How does water affect the reaction?
A5: Esterification is a reversible reaction that produces water as a byproduct.[6] The accumulation of water can shift the equilibrium back towards the reactants, thereby reducing the final yield.[7] Therefore, continuous removal of water is essential for achieving high conversion rates.
Troubleshooting Guide
Problem 1: Low conversion rate or yield.
-
Q: My dodecyl oleate synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
-
A: Low yield can be attributed to several factors. Here’s a systematic approach to troubleshoot this issue:
-
Check Molar Ratio: An inappropriate molar ratio of oleic acid to dodecanol can limit the reaction. While a 1:1 ratio is stoichiometric, using an excess of one reactant (often the alcohol) can shift the equilibrium towards the product. For enzymatic synthesis, ratios like 1:2 (oleic acid:decanol) have proven effective.[1] For acid-catalyzed synthesis, a molar ratio of 1.3:1 (oleic acid:alcohol) has been optimized.[2][3]
-
Verify Catalyst Activity and Concentration: The catalyst may be inactive or used at a suboptimal concentration. For acid catalysis with DBSA, a concentration of 10 mol% is recommended.[2][3] For enzymatic reactions, catalyst loading is critical; for instance, 1.8% (w/w) has been used for high yields in similar ester syntheses.[1] Ensure your enzyme has been stored correctly and has not lost activity.
-
Optimize Reaction Temperature: The reaction temperature significantly impacts the reaction rate. For DBSA-catalyzed synthesis, a mild temperature of 40°C is effective.[2][3] For enzymatic synthesis, temperatures around 45-60°C are often optimal.[1][8] Excessively high temperatures can denature the enzyme or cause side reactions.
-
Ensure Efficient Water Removal: As water is a byproduct, its presence will inhibit the forward reaction.[7] In a lab setting, this can be achieved using a Dean-Stark apparatus or by carrying out the reaction under a vacuum. In some catalytic systems, like with DBSA, the catalyst itself can help in the auto-isolation of water.[2]
-
Increase Reaction Time: The reaction may not have reached equilibrium. Monitor the reaction over time to determine the optimal duration. For DBSA-catalyzed reactions, 4 hours is often sufficient[2][3], while enzymatic reactions may take anywhere from 25 minutes with ultrasound assistance to several hours.[1]
-
Problem 2: The reaction is very slow.
-
Q: The synthesis of dodecyl oleate is proceeding much slower than expected. How can I increase the reaction rate?
-
A: To increase the reaction rate:
-
Increase Temperature: Raising the temperature generally increases the reaction rate. However, be mindful of the catalyst's stability, especially for enzymes.
-
Increase Catalyst Concentration: A higher concentration of the catalyst will lead to a faster reaction rate, up to a certain point where it may no longer be the limiting factor.[2]
-
Improve Agitation: In heterogeneous systems (like with an immobilized enzyme or in a solvent-free setup), inadequate mixing can lead to mass transfer limitations. Ensure the reaction mixture is being stirred effectively (e.g., 200 rpm or higher).[1][5]
-
Consider Ultrasound Assistance: For enzymatic synthesis, applying ultrasound irradiation has been shown to significantly intensify the process, reducing reaction times from hours to minutes.[1]
-
Problem 3: Difficulty in purifying the final product.
-
Q: I'm struggling to isolate pure dodecyl oleate from the reaction mixture. What purification methods are recommended?
-
A: The purification strategy depends on the scale and the impurities present:
-
Removal of Catalyst: If you used a homogeneous acid catalyst, it can be neutralized with a base (e.g., sodium bicarbonate solution) and washed out. Water-soluble catalysts can be removed by aqueous extraction. Heterogeneous or immobilized catalysts can be simply filtered off.
-
Removal of Unreacted Starting Materials: Unreacted oleic acid can be removed by washing with a dilute basic solution. Unreacted dodecanol can be removed by vacuum distillation or column chromatography.
-
Column Chromatography: For high purity on a lab scale, silica gel column chromatography is a very effective method to separate the dodecyl oleate from both starting materials and any byproducts.[2][9]
-
Data Presentation: Comparison of Synthesis Methods
The following tables summarize quantitative data from various studies on the synthesis of dodecyl oleate and similar wax esters to provide a clear comparison of different methodologies.
Table 1: Enzymatic Synthesis of Wax Esters
| Parameter | Decyl Oleate Synthesis[1] | Dodecyl Oleate Synthesis[9] |
| Catalyst | Fermase CALB™ 10000 | Candida rugosa Lipase |
| System | Solvent-Free with Ultrasound | Aqueous Foams |
| Molar Ratio (Acid:Alcohol) | 1:2 | 1:1 (based on 100 µmol each) |
| Catalyst Loading | 1.8% (w/w) | 0.4 mg/mL |
| Temperature | 45°C | Not specified (Room Temp) |
| Reaction Time | 25 minutes | 4 hours |
| Yield / Conversion | 97.14% | >80% |
Table 2: Acid-Catalyzed Synthesis of Wax Esters
| Parameter | Cetyl Oleate Synthesis[2][3] | Oleyl Oleate Synthesis[7] |
| Catalyst | 4-Dodecylbenzenesulfonic Acid (DBSA) | NaHSO₄ |
| System | Solvent-Free | Not specified |
| Molar Ratio (Acid:Alcohol) | 1.3:1 | 1:1 |
| Catalyst Loading | 10 mol% | 9.9 wt% |
| Temperature | 40°C | 130°C |
| Reaction Time | 4 hours | 8 hours |
| Yield / Conversion | 93.6% | 96.8% |
Experimental Protocols
Protocol 1: Low-Temperature, Solvent-Free Synthesis using DBSA Catalyst
This protocol is adapted from the synthesis of similar oleic acid-based wax esters.[2][3]
Materials:
-
Oleic acid
-
Dodecanol
-
4-Dodecylbenzenesulfonic acid (DBSA)
-
Round-bottom flask
-
Magnetic stirrer and hot plate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask, combine oleic acid and dodecanol in a 1.3:1 molar ratio.
-
Add the DBSA catalyst, corresponding to 10 mol% of the dodecanol.
-
Heat the mixture to 40°C with continuous stirring.
-
Allow the reaction to proceed for 4 hours. The reaction mixture may become biphasic as water separates.
-
After 4 hours, cool the mixture to room temperature.
-
To purify the product, pass the crude mixture through a silica gel column, eluting with a hexane/ethyl acetate solvent system to separate the dodecyl oleate from the catalyst and unreacted starting materials.
-
Analyze the final product for purity using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR).
Protocol 2: Enzymatic Synthesis using Immobilized Lipase
This protocol provides a general framework for enzymatic esterification.
Materials:
-
Oleic acid
-
Dodecanol
-
Immobilized Lipase (e.g., Novozym 435 or similar)
-
Reaction vessel (e.g., screw-capped vial or flask)
-
Shaking incubator or magnetic stirrer with heating
-
Molecular sieves (optional, for water removal)
Procedure:
-
Add oleic acid and dodecanol to the reaction vessel. A molar ratio of 1:1 to 1:2 (acid:alcohol) is a good starting point.[1][8]
-
Add the immobilized lipase. A typical loading is 1-3% by weight of the total substrates.[1][8]
-
(Optional) Add activated molecular sieves to adsorb the water produced during the reaction.
-
Seal the vessel and place it in a shaking incubator or on a heated magnetic stirrer set to a temperature between 45°C and 60°C.
-
Set the agitation speed to ensure good mixing (e.g., 200 rpm).
-
Monitor the reaction progress by taking samples periodically and analyzing the remaining acid content via titration.
-
Once the reaction reaches equilibrium (no further decrease in acid content), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
The resulting product can be purified further if necessary, typically by vacuum distillation to remove excess dodecanol.
Visualizations
References
- 1. Intensification of Enzymatic Synthesis of Decyl Oleate Using Ultrasound in Solvent Free System: Kinetic, Thermodynamic and Physicochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 5. ikm.org.my [ikm.org.my]
- 6. scielo.br [scielo.br]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. researchgate.net [researchgate.net]
- 9. lib3.dss.go.th [lib3.dss.go.th]
Troubleshooting phase separation in dodecyl oleate emulsions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dodecyl oleate emulsions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide: Phase Separation in Dodecyl Oleate Emulsions
Q1: My dodecyl oleate emulsion is showing signs of creaming (an opaque layer forming at the top). What are the likely causes and how can I fix it?
A1: Creaming is a form of gravitational separation where oil droplets rise to the top of the emulsion. It is often a precursor to coalescence and complete phase separation.[1]
Possible Causes:
-
Insufficient Viscosity of the Continuous Phase: A low-viscosity aqueous phase allows oil droplets to move and aggregate more freely.
-
Large Droplet Size: Larger droplets have a greater tendency to rise due to buoyancy forces.[1]
-
Low Emulsifier Concentration: An inadequate amount of emulsifier may not sufficiently cover the surface of the oil droplets, leading to instability.[1]
Solutions:
-
Increase Continuous Phase Viscosity: Incorporate a thickening agent or rheology modifier into the aqueous phase. Options include natural gums (e.g., xanthan gum), cellulose derivatives, or synthetic polymers.
-
Reduce Droplet Size: Optimize your homogenization process. Increase homogenization time, pressure, or speed to reduce the average droplet size. For nanoemulsions, high-pressure homogenization or microfluidization is recommended.[2]
-
Optimize Emulsifier Concentration: Gradually increase the concentration of your emulsifier. A good starting point for many oil-in-water emulsions is a surfactant-to-oil ratio (S/O) of 0.1 to 0.4.[3]
Q2: I'm observing coalescence in my dodecyl oleate emulsion, where oil droplets are merging to form larger ones, leading to a visible oil layer. What's causing this and what are the solutions?
A2: Coalescence is an irreversible process where droplets merge, ultimately leading to the complete breakdown of the emulsion.[1]
Possible Causes:
-
Inappropriate Emulsifier or HLB Value: The Hydrophilic-Lipophilic Balance (HLB) of the emulsifier system is critical. For an oil-in-water (O/W) emulsion with an ester oil like dodecyl oleate, a higher HLB value (typically 10-18) is required.[4]
-
Insufficient Emulsifier Concentration: Not enough emulsifier to form a stable interfacial film around the oil droplets.[1]
-
pH Imbalance: The pH of the aqueous phase can affect the charge and stability of ionic emulsifiers, reducing their effectiveness.[5]
-
High Ionic Strength: The presence of electrolytes can compress the electrical double layer around droplets, reducing electrostatic repulsion and promoting coalescence.
Solutions:
-
Select an Appropriate Emulsifier System: Choose a non-ionic surfactant system with a suitable HLB value for dodecyl oleate. A blend of surfactants often provides better stability than a single one. For example, a combination of a high-HLB surfactant (like Polysorbate 80) and a low-HLB surfactant (like Sorbitan Oleate) can be optimized.
-
Increase Emulsifier Concentration: Ensure there is enough emulsifier to adequately cover the oil-water interface.
-
Adjust and Buffer pH: Measure the pH of your aqueous phase and adjust it to a range where your chosen emulsifier is most effective. For ionic surfactants, avoiding the isoelectric point is crucial. Using a buffer can help maintain a stable pH.[5]
-
Control Ionic Strength: If possible, minimize the concentration of salts in your formulation. If salts are necessary, consider using non-ionic surfactants that are less sensitive to electrolytes.
Q3: My dodecyl oleate emulsion appears grainy or has a waxy texture. What could be the reason?
A3: A grainy or waxy appearance can be due to the solidification of certain components in the oil phase before they are properly emulsified.
Possible Causes:
-
Insufficient Heating: If your formulation includes waxes or other solid lipids in the oil phase, they may not have been fully melted or the oil and water phases were not at a sufficiently high and equal temperature before emulsification.
-
Incorrect Cooling Process: Rapid or uneven cooling can cause some components to crystallize or solidify prematurely.
Solutions:
-
Ensure Proper Heating: Heat both the oil and water phases to a temperature above the melting point of all components in the oil phase (typically 70-80°C). Ensure both phases are at the same temperature before mixing.
-
Controlled Cooling: Cool the emulsion slowly and with gentle, continuous stirring after homogenization.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting phase separation in dodecyl oleate emulsions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting formulation for a simple dodecyl oleate oil-in-water (O/W) emulsion?
A1: A basic starting point for a 100g batch of a dodecyl oleate O/W emulsion could be:
| Component | Function | Percentage (w/w) |
| Dodecyl Oleate | Oil Phase | 10 - 20% |
| Polysorbate 80 | High-HLB Emulsifier | 2 - 5% |
| Sorbitan Oleate | Low-HLB Emulsifier | 1 - 3% |
| Xanthan Gum | Thickener | 0.2 - 0.5% |
| Glycerin | Humectant | 2 - 5% |
| Preservative | Preservative | As required |
| Deionized Water | Aqueous Phase | q.s. to 100% |
Note: The optimal ratio of high-HLB to low-HLB emulsifiers should be determined experimentally to achieve the required HLB for dodecyl oleate.
Q2: How does surfactant concentration affect the particle size of a dodecyl oleate emulsion?
A2: Generally, increasing the surfactant concentration leads to a decrease in droplet size up to a certain point.[3] This is because more surfactant molecules are available to stabilize the newly created oil-water interface during homogenization, preventing droplet coalescence. However, excessively high surfactant concentrations can sometimes lead to an increase in particle size due to depletion flocculation or the formation of micelles that can interfere with the emulsification process. The optimal surfactant-to-oil ratio (S/O) needs to be determined experimentally for your specific system.[3]
Effect of Surfactant-to-Oil Ratio on Droplet Size (Representative Data for a Squalene O/W Emulsion) [6]
| Surfactant-to-Oil Ratio (S/O) | Average Droplet Size (nm) |
| 0.1 | 250 |
| 0.2 | 150 |
| 0.3 | 100 |
| 0.4 | 80 |
This data is for a squalene-based emulsion and serves as a general illustration. The behavior of dodecyl oleate emulsions may vary.
Q3: What is the role of pH and ionic strength in the stability of dodecyl oleate emulsions?
A3: The pH and ionic strength of the aqueous phase are critical for the stability of emulsions, particularly those stabilized by ionic surfactants.
-
pH: The pH affects the surface charge of the oil droplets if ionic surfactants are used. For anionic surfactants, a higher pH generally leads to a more negative surface charge and stronger electrostatic repulsion between droplets, enhancing stability. Conversely, for cationic surfactants, a lower pH is often preferred. It is crucial to operate at a pH away from the isoelectric point of the emulsifier, where the net charge is zero, and electrostatic repulsion is minimal.[5]
-
Ionic Strength: The addition of electrolytes (salts) can shield the surface charges on the droplets, reducing the electrostatic repulsion between them. This can lead to flocculation and coalescence. Non-ionic surfactants are generally less sensitive to changes in ionic strength.
Influence of pH and Ionic Strength on Zeta Potential (Illustrative Data)
| Condition | Zeta Potential (mV) | Stability Implication |
| pH 4 (Anionic Surfactant) | -15 | Low Stability |
| pH 7 (Anionic Surfactant) | -40 | High Stability |
| Low Ionic Strength | -35 | High Stability |
| High Ionic Strength | -10 | Low Stability |
These are representative values. The actual zeta potential will depend on the specific formulation. A zeta potential with an absolute value greater than 30 mV is generally considered indicative of good electrostatic stability.[7]
Experimental Protocols
Protocol 1: Preparation of a Dodecyl Oleate Nanoemulsion by High-Pressure Homogenization
This protocol describes a general method for preparing an oil-in-water nanoemulsion.
-
Phase Preparation:
-
Oil Phase: Combine dodecyl oleate and any oil-soluble components (e.g., Sorbitan Oleate). Heat to 75-80°C with gentle stirring until all components are melted and uniform.
-
Aqueous Phase: In a separate vessel, combine deionized water, water-soluble surfactants (e.g., Polysorbate 80), thickeners (if used), and any other aqueous-phase ingredients. Heat to 75-80°C with stirring until all components are dissolved.
-
-
Pre-emulsion Formation:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., Ultra-Turrax) at a moderate speed (e.g., 5000-8000 rpm) for 5-10 minutes to form a coarse pre-emulsion.[8]
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer. The optimal pressure and number of passes should be determined experimentally. A common starting point is 10,000-20,000 psi for 3-5 passes.[2]
-
-
Cooling:
-
Cool the resulting nanoemulsion to room temperature under gentle agitation.
-
-
Final Additions:
-
Add any temperature-sensitive ingredients, such as preservatives or active pharmaceutical ingredients, once the emulsion has cooled below 40°C.
-
Protocol 2: Characterization of Emulsion Droplet Size and Zeta Potential
Droplet Size Analysis using Dynamic Light Scattering (DLS):
-
Sample Preparation: Dilute a small aliquot of the dodecyl oleate emulsion with filtered, deionized water to a suitable concentration to avoid multiple scattering effects. The exact dilution will depend on the instrument and the initial concentration of the emulsion.
-
Instrument Setup: Set the temperature of the DLS instrument to the desired measurement temperature (e.g., 25°C).
-
Measurement: Place the diluted sample in a clean cuvette and insert it into the instrument. Allow the sample to equilibrate to the set temperature before starting the measurement.
-
Data Analysis: The instrument software will provide the average particle size (Z-average) and the polydispersity index (PDI). A PDI value below 0.3 indicates a relatively narrow size distribution.
Zeta Potential Measurement:
-
Sample Preparation: Dilute the emulsion in an appropriate medium, typically 10 mM NaCl solution, to ensure sufficient conductivity for the measurement.
-
Instrument Setup: Use a dedicated zeta potential cell. Ensure there are no air bubbles in the cell.
-
Measurement: Place the cell in the instrument and apply an electric field. The instrument measures the electrophoretic mobility of the droplets and calculates the zeta potential.
-
Data Analysis: The zeta potential is reported in millivolts (mV). Values with an absolute magnitude greater than 30 mV generally indicate good electrostatic stability.[7]
Signaling Pathway and Workflow Diagrams
References
- 1. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Food-Grade Nanoemulsions: Preparation, Stability and Application in Encapsulation of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Particle size reduction of emulsions by formulation design-II: effect of oil and surfactant concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. Impact of formulation and particle size on stability and immunogenicity of oil-in-water emulsion adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nanoemulsion preparation [protocols.io]
Technical Support Center: High-Purity Dodecyl Oleate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of dodecyl oleate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude dodecyl oleate after synthesis?
A1: Crude dodecyl oleate typically contains unreacted starting materials and byproducts. The most common impurities include residual oleic acid, dodecanol, and other fatty acid esters if the oleic acid used was not of high purity. Commercial oleic acid often contains saturated fatty acids like stearic and palmitic acid, as well as polyunsaturated fatty acids like linoleic and linolenic acid, which can also be present as their corresponding dodecyl esters in the final product.[1]
Q2: What is the most effective method for achieving >99% purity for dodecyl oleate?
A2: For achieving very high purity levels (>99%), column chromatography is a highly effective method.[2] Silica gel is a common stationary phase for the purification of fatty acid esters.[2][3] While other methods like fractional distillation and crystallization can significantly purify the product, chromatography offers the best resolution to remove structurally similar impurities.[3][4]
Q3: Can I use crystallization to purify dodecyl oleate? What are the key parameters?
A3: Yes, low-temperature crystallization is a viable technique for purifying dodecyl oleate, particularly for removing saturated fatty acid esters.[5][6] The principle is based on the different freezing points of the various esters. Key parameters to optimize include the choice of solvent (e.g., acetone, acetonitrile), the cooling rate, and the final crystallization temperature.[7][8][9] A slow cooling process generally results in larger, purer crystals.[10]
Q4: Is distillation a suitable method for purifying dodecyl oleate?
A4: Fractional distillation can be used, but it may be challenging to separate dodecyl oleate from other fatty acid dodecyl esters due to their similar boiling points.[11][12] This method is more effective for removing impurities with significantly different volatilities, such as residual dodecanol or light solvents, rather than for separating different long-chain esters.[11]
Troubleshooting Guides
Issue 1: Low Purity After Column Chromatography
Problem: The purity of dodecyl oleate is below the desired level after performing silica gel column chromatography.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the mobile phase (eluent) may not be optimal for separating dodecyl oleate from the impurities.
-
Solution: Perform small-scale analytical Thin Layer Chromatography (TLC) with various solvent mixtures (e.g., different ratios of hexane and ethyl acetate) to identify the optimal solvent system that provides the best separation between the dodecyl oleate spot and impurity spots. An ideal developing solvent should give an Rf value of 0.3 to 0.7 for the desired compound.[3]
-
-
Column Overloading: Too much crude product was loaded onto the column, exceeding its separation capacity.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule is to use a silica gel to crude product ratio of at least 30:1 by weight for difficult separations.
-
-
Poor Column Packing: The column was not packed uniformly, leading to channeling and poor separation.
-
Solution: Ensure the silica gel is packed as a uniform, homogenous bed without any cracks or air bubbles. A wet slurry packing method is generally recommended.
-
-
Fractions Collected are Too Large: The fractions collected from the column are too large, resulting in the mixing of pure product with impurities.
-
Solution: Collect smaller fractions and analyze each one by TLC to identify and combine only the purest fractions containing the dodecyl oleate.
-
Issue 2: Product Contains Residual Oleic Acid
Problem: Analytical tests (e.g., GC-MS, NMR) show the presence of unreacted oleic acid in the final product.
Possible Causes & Solutions:
-
Incomplete Reaction: The initial esterification reaction did not go to completion.
-
Ineffective Purification: The chosen purification method is not suitable for removing acidic impurities.
-
Solution 1 (Liquid-Liquid Extraction): Before the main purification step, perform a liquid-liquid extraction. Dissolve the crude product in a non-polar organic solvent (e.g., hexane or diethyl ether) and wash it with a mild aqueous base solution (e.g., 5% sodium bicarbonate). The basic wash will react with the acidic oleic acid to form a salt, which will move into the aqueous layer, effectively removing it from the organic layer containing the dodecyl oleate.[13]
-
Solution 2 (Column Chromatography): A well-optimized silica gel chromatography protocol can separate the non-polar dodecyl oleate from the more polar oleic acid.[2][3]
-
Issue 3: Low Yield After Low-Temperature Crystallization
Problem: The yield of purified dodecyl oleate after low-temperature crystallization is significantly lower than expected.
Possible Causes & Solutions:
-
Product Lost in Mother Liquor: A significant amount of dodecyl oleate remains dissolved in the cold solvent (mother liquor).
-
Solution: Optimize the solvent and temperature. An ideal solvent will dissolve the crude mixture at a higher temperature but have very low solubility for the desired product at the crystallization temperature.[10] You can also try to recover more product by concentrating the mother liquor and performing a second crystallization step.
-
-
Crystallization Temperature is Too Low: The temperature is so low that impurities are co-crystallizing with the product.
-
Solution: Increase the crystallization temperature in small increments. This can improve selectivity, ensuring that primarily the desired dodecyl oleate crystallizes while impurities remain in solution.[5]
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Solution: Allow the solution to cool slowly and undisturbed to promote the growth of larger, purer crystals.[10]
-
Quantitative Data Summary
The following tables summarize quantitative data from purification experiments on oleic acid esters and related compounds, providing benchmarks for expected outcomes.
Table 1: Purity of Oleic Acid Esters After Column Chromatography
| Ester | Catalyst | Purification Method | Purity Achieved | Reference |
| Cetyl Oleate | DBSA | Silica Gel Column Chromatography | 99% | [2] |
| Lauryl Oleate | DBSA | Silica Gel Column Chromatography | up to 99% | [2] |
Table 2: Purity of Phytosterol Esters After Crystallization
| Parameter | Optimal Condition | Outcome | Reference |
| Crystallization Solvent | Octanoic Acid | Purity of Phytosterol Ester was 98.2% | [5][6] |
| Crystallization Temperature | 0 °C | Unreacted fatty acids effectively removed | [5][6] |
| Solvent-Product Molar Ratio | 4:1 | High-purity recovery of the ester | [5][6] |
| Crystallization Time | 10 hours | Impurities removed from product | [5][6] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes a general procedure for purifying dodecyl oleate using flash column chromatography.
-
Solvent System Selection:
-
Using TLC, identify an eluent system that gives a baseline separation of dodecyl oleate from impurities. A common starting point for esters is a mixture of hexane and ethyl acetate. The desired spot should have an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat and stable bed.
-
-
Sample Loading:
-
Dissolve the crude dodecyl oleate in a minimal amount of the eluent or a suitable solvent.
-
Carefully add the sample solution to the top of the silica gel bed with a pipette, taking care not to disturb the surface.
-
-
Elution:
-
Add the eluent to the column and apply pressure (using a pump or inert gas) to start the flow.
-
Maintain a constant flow rate and collect the eluting solvent in small, numbered fractions.
-
-
Fraction Analysis:
-
Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the high-purity dodecyl oleate.
-
Protocol 2: Purification by Low-Temperature Crystallization
This protocol is adapted from methods used for purifying oleic acid and can be applied to dodecyl oleate.[7][9]
-
Dissolution:
-
Dissolve the crude dodecyl oleate in a suitable solvent, such as acetonitrile or acetone, in a specialized crystallization vessel. Use enough solvent to fully dissolve the material at room temperature or with gentle warming.
-
-
Cooling:
-
Isolation:
-
Once crystallization is complete (typically after several hours), the solid crystals need to be separated from the liquid (mother liquor), which contains the bulk of the impurities.
-
This can be done by quickly filtering the cold mixture through a pre-chilled Büchner funnel or by using a specialized apparatus that allows for the removal of the liquid while keeping the crystals cold.[7]
-
-
Washing and Drying:
-
Wash the crystals with a small amount of the ice-cold solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum to remove residual solvent. A purity of >98% can be achieved under optimal conditions.[5]
-
Visualizations
References
- 1. CN109574826A - A kind of preparation method of high-purity oleic acid - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. columbia.edu [columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]
- 9. Purification of oleic acid and linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. macbeth-project.eu [macbeth-project.eu]
- 12. US2482760A - Purification of oleic acid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Dodecyl Oleate Analysis in Reverse-Phase HPLC
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with dodecyl oleate in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a phenomenon in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical peak shape.[1][2] In an ideal HPLC analysis, peaks should be symmetrical and Gaussian.[2] Peak tailing can compromise resolution, quantification accuracy, and overall method reliability.[1]
The degree of tailing is quantified by the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to indicate significant tailing.[2][3]
Q2: What are the common causes of peak tailing for a hydrophobic, neutral molecule like dodecyl oleate?
A2: While peak tailing is often associated with the interaction of basic compounds with acidic silanol groups on silica-based columns, it can also occur with neutral, hydrophobic molecules like dodecyl oleate.[1][3][4] The primary causes include:
-
Secondary Interactions: Even without strong ionic interactions, dodecyl oleate can have secondary hydrophobic and polar interactions with the stationary phase, especially if the column is not properly end-capped.[1][3]
-
Column Issues: Degradation of the column, contamination of the stationary phase, or the formation of a void at the column inlet can lead to peak tailing.[4]
-
Mobile Phase Mismatch: A suboptimal mobile phase composition can lead to poor peak shape. For large, hydrophobic molecules, ensuring adequate solubility and interaction with the mobile phase is crucial.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[4]
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[5]
-
Extra-Column Effects: Dead volume in the HPLC system, such as from overly long or wide tubing, can cause peak broadening and tailing.[1]
Q3: How does the choice of HPLC column affect peak tailing for dodecyl oleate?
A3: The choice of column is critical. For a long-chain ester like dodecyl oleate, a C18 or even a C30 column is often used to provide sufficient retention and resolution.[6][7][8] To minimize peak tailing, consider the following:
-
End-Capping: Use a column that is thoroughly end-capped. End-capping neutralizes the reactive silanol groups on the silica surface, reducing the potential for secondary interactions.[3]
-
High-Purity Silica: Modern columns are typically packed with high-purity silica, which has a lower metal content and fewer acidic silanol sites, leading to better peak shapes.[9]
-
Stationary Phase Chemistry: For highly hydrophobic molecules, a stationary phase with a high carbon load (e.g., C18, C30) is generally preferred.
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Composition
Peak tailing of dodecyl oleate can often be addressed by modifying the mobile phase.
Problem: The dodecyl oleate peak exhibits significant tailing (Tf > 1.5).
Troubleshooting Workflow:
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 5. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 [mdpi.com]
- 6. Item - Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving the Oxidative Stability of Dodecyl Oleate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidative stability of dodecyl oleate formulations.
Frequently Asked Questions (FAQs)
Q1: What is oxidative instability in dodecyl oleate and why is it a concern? Dodecyl oleate, as an ester of the monounsaturated oleic acid, is susceptible to oxidation. This process, often initiated by factors like heat, light, and the presence of metal ions, involves the reaction of the unsaturated fatty acid chain with oxygen.[1] Oxidative degradation can lead to the formation of undesirable byproducts, including peroxides, aldehydes, and ketones, which can alter the formulation's efficacy, safety, sensory properties (e.g., causing rancidity), and shelf-life.[1][2][3]
Q2: What are the common signs of oxidation in my dodecyl oleate formulation? The primary indicators of oxidation include:
-
Changes in Odor: Development of a rancid, sharp, or unpleasant smell due to the formation of volatile secondary oxidation products like aldehydes.[2][4]
-
Changes in Color: The formulation may develop a yellowish or brownish tint.
-
Increased Viscosity: Polymerization of degradation products can lead to a thickening of the formulation.
-
Alteration of Performance: The chemical changes can impact the functional properties of the dodecyl oleate as an emollient or vehicle.
Q3: How can I quantitatively measure the oxidative stability of my formulation? Several analytical methods are used to assess oxidative stability:
-
Peroxide Value (PV): Measures the concentration of primary oxidation products (peroxides and hydroperoxides). It is a key indicator of the initial stages of oxidation.[5][6]
-
p-Anisidine Value (AV): Quantifies the level of secondary oxidation products, particularly aldehydes, which are responsible for off-flavors.[2][3] This value provides insight into the oxidation history of the oil.[3]
-
TOTOX Value: The Total Oxidation Value provides a comprehensive picture of the overall oxidation state by combining PV and AV.[4][7]
-
Accelerated Stability Tests (e.g., Rancimat): These tests, also known as the Oxidation Stability Index (OSI), accelerate the aging process using elevated temperatures and airflow to determine the induction period—the time before rapid oxidation begins.[8] A longer induction period signifies higher stability.[9]
Q4: What is the TOTOX value and how should it be interpreted? The TOTOX value is a calculated index that reflects both primary and secondary oxidation.[10] The formula is: TOTOX = (2 x PV) + AV .[4][7][10] A lower TOTOX value indicates a better quality, fresher oil.[10] While thresholds can vary by application, general guidelines are provided in the table below.
Q5: What factors accelerate the oxidation of dodecyl oleate? Several factors can promote the oxidative degradation of dodecyl oleate:
-
Exposure to Oxygen: The presence of air is fundamental to the oxidation process.[1]
-
Heat: Elevated temperatures increase the rate of oxidation reactions.
-
Light Exposure: UV radiation can generate free radicals that initiate autoxidation.
-
Presence of Metal Ions: Metals such as iron and copper can act as catalysts, accelerating the rate of oxidation.[1]
-
Presence of Water: High moisture levels can facilitate hydrolysis, which may precede oxidation.[11]
Q6: How can I improve the oxidative stability of my dodecyl oleate formulation? Improving stability involves a multi-faceted approach:
-
Addition of Antioxidants: Incorporating primary (radical-scavenging) and secondary (preventive) antioxidants is the most common strategy.[11][12]
-
Control of Storage Conditions: Storing formulations in a cool, dark environment minimizes exposure to heat and light.[11]
-
Inert Packaging: Using packaging that limits oxygen exposure, such as filling containers with an inert gas like nitrogen, can significantly slow oxidation.[13]
-
Use of Chelating Agents: Adding agents like EDTA or citric acid can bind and deactivate catalytic metal ions.[11][12]
Q7: Which antioxidants are most effective for lipid-based systems like dodecyl oleate? A combination of antioxidants often provides the best protection.
-
Primary (Chain-Breaking) Antioxidants: These are typically phenolic compounds that donate a hydrogen atom to quench free radicals. Examples include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Tert-Butylhydroquinone (TBHQ), tocopherols (Vitamin E), and gallic acid esters like dodecyl gallate.[12][14]
-
Secondary (Preventive) Antioxidants: These work by regenerating primary antioxidants or deactivating pro-oxidants. Examples include ascorbyl palmitate (a fat-soluble form of Vitamin C) and chelating agents.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action & Troubleshooting Steps |
| Formulation has developed a rancid odor or has discolored. | Advanced (secondary) oxidation. | 1. Quantify Degradation: Measure the p-Anisidine Value (AV) and calculate the TOTOX value to confirm the extent of secondary oxidation.[2][4] 2. Review Antioxidant Strategy: The current antioxidant may be insufficient or depleted. Consider adding a more potent antioxidant or a synergistic blend (e.g., a primary and a secondary antioxidant).[12] 3. Evaluate Storage: Ensure the product is protected from light, heat, and oxygen.[13] |
| Peroxide Value (PV) is high, but the formulation still appears acceptable. | Early-stage (primary) oxidation. | 1. Act Preventively: This is a critical window to prevent further degradation. Immediately implement or enhance the antioxidant system. 2. Check for Pro-oxidants: Test for trace metal contamination. If present, introduce a chelating agent like EDTA.[11] 3. Refine Handling Procedures: Minimize exposure to air and high temperatures during manufacturing and storage.[13] |
| PV is low, but sensory analysis (odor, taste) indicates rancidity. | Late-stage oxidation. | 1. Misleading PV: A low PV can be deceptive, as peroxides (primary products) are unstable and decompose into secondary products.[5] 2. Measure Secondary Oxidation: The p-Anisidine Value (AV) is the critical measurement here. A high AV will confirm advanced degradation.[3] 3. Calculate TOTOX: Use the TOTOX value for a complete assessment of the formulation's oxidative history.[7] |
| The added antioxidant system is not providing the expected shelf-life. | Incompatibility, insufficient concentration, or presence of overwhelming pro-oxidants. | 1. Confirm Antioxidant Solubility: Ensure the chosen antioxidant is fully dissolved and compatible with the dodecyl oleate matrix. Lipophilic antioxidants like dodecyl gallate or ascorbyl palmitate are often suitable.[14][15] 2. Perform a Dose-Response Study: The antioxidant concentration may be too low. Test a range of concentrations using an accelerated stability test (Rancimat) to find the optimal level.[15] 3. Investigate Raw Material Quality: The starting dodecyl oleate may already have a high baseline oxidation level. Test incoming raw materials for PV, AV, and TOTOX. |
Data Presentation
Table 1: Interpretation of Oxidative Stability Parameters This table provides general guidelines for interpreting the results of common oxidative stability tests. The acceptable limits can be highly dependent on the specific application and industry standards.
| Parameter | Value Range | Interpretation | Citation |
| Peroxide Value (PV) | Low | Indicates either very fresh oil or oil in the advanced stages of oxidation where peroxides have decomposed. Should be used in conjunction with AV. | [5] |
| High | Indicates active, ongoing primary oxidation. | [4] | |
| p-Anisidine Value (AV) | < 2 | High-quality, fresh oil. | - |
| 2 - 6 | Moderate oxidation. | - | |
| > 6 | Indicates significant secondary oxidation and potential rancidity. | - | |
| TOTOX Value | < 10 | Fresh, high-quality oil. | [4] |
| 10 - 20 | Acceptable quality, but showing early signs of oxidation. | [4] | |
| > 20 | Considered oxidized or rancid; likely unsuitable for use. | [4] |
Table 2: Common Antioxidants for Dodecyl Oleate Formulations
| Antioxidant | Type | Typical Concentration Range | Key Characteristics | Citation |
| Tocopherols (Vitamin E) | Primary (Radical Scavenger) | 0.01% - 0.5% | Good solubility in lipids, natural source. | [12] |
| Ascorbyl Palmitate | Secondary (Oxygen Scavenger, Regenerator) | 0.01% - 0.2% | Fat-soluble form of Vitamin C; works synergistically with tocopherols. | [12] |
| Butylated Hydroxytoluene (BHT) | Primary (Radical Scavenger) | 0.01% - 0.1% | Highly effective, synthetic, cost-efficient. | [12] |
| Dodecyl Gallate | Primary (Radical Scavenger) | 0.01% - 0.1% | Potent antioxidant with good oil solubility due to the dodecyl chain. | [14] |
| Rosemary Extract | Primary (Radical Scavenger) | Varies by activity | Natural antioxidant containing phenolic compounds like carnosic acid. | - |
| Citric Acid / EDTA | Secondary (Chelating Agent) | 0.005% - 0.05% | Binds metal ions (e.g., iron, copper) that catalyze oxidation. | [11][12] |
Experimental Protocols & Visualizations
Troubleshooting and Analysis Workflow
The following workflow provides a systematic approach to diagnosing and resolving oxidative stability issues in dodecyl oleate formulations.
Caption: A workflow for troubleshooting oxidative stability issues.
Lipid Autoxidation Pathway
Understanding the chemical process of autoxidation is key to selecting effective interventions. The process occurs in three main stages: initiation, propagation, and termination.
Caption: The chemical pathway of lipid autoxidation.
Detailed Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This method is based on the iodometric titration principle, where peroxides oxidize potassium iodide, and the liberated iodine is titrated with sodium thiosulfate.[5][6]
Reagents:
-
Acetic Acid-Chloroform Solvent Mixture (3:2 v/v)
-
Saturated Potassium Iodide (KI) Solution (prepare fresh)
-
Standardized 0.01 N Sodium Thiosulfate (Na₂S₂O₃) Solution
-
1% Starch Indicator Solution
-
Deionized Water
Procedure:
-
Accurately weigh approximately 5 g of the dodecyl oleate sample into a 250 mL Erlenmeyer flask with a glass stopper.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample completely.
-
Add 0.5 mL of the freshly prepared saturated KI solution. Stopper the flask, swirl for exactly one minute.[5]
-
Immediately add 30 mL of deionized water and mix gently.
-
Begin titrating with the 0.01 N sodium thiosulfate solution while stirring continuously. Titrate until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of the 1% starch indicator solution. The solution will turn a dark blue-black color.[5]
-
Continue the titration slowly, drop by drop, until the blue color completely disappears. Record the volume of titrant used.
-
Perform a blank determination using the same procedure but without the sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
-
S: Volume of titrant for the sample (mL)
-
B: Volume of titrant for the blank (mL)
-
N: Normality of the sodium thiosulfate solution
-
W: Weight of the sample (g)
Protocol 2: Determination of p-Anisidine Value (AV)
This spectrophotometric method measures the secondary oxidation products (aldehydes) that react with p-anisidine.[2]
Reagents:
-
Isooctane (or other suitable solvent)
-
p-Anisidine Reagent (0.25% w/v in glacial acetic acid, protect from light)
Procedure:
-
Accurately weigh a specific amount of the dodecyl oleate sample (e.g., 1 g) and dissolve it in a precise volume of isooctane to make a test solution (e.g., in a 25 mL volumetric flask).
-
Measure the absorbance of this test solution at 350 nm using a spectrophotometer, with pure isooctane as the blank. This is Absorbance 1 (A₁).
-
Pipette 5 mL of the test solution into one test tube and 5 mL of isooctane into a second (blank) test tube.
-
To each tube, add exactly 1 mL of the p-anisidine reagent. Mix thoroughly.
-
Store the tubes in the dark for exactly 10 minutes to allow the reaction to complete.[2]
-
Measure the absorbance of the test solution against the blank solution (isooctane + reagent) at 350 nm. This is Absorbance 2 (A₂).
Calculation: p-Anisidine Value (AV) = (25 * (1.2 * A₂ - A₁)) / W
-
25: Volume of the initial test solution (mL)
-
1.2: Correction factor for the dilution of the sample solution with the reagent
-
A₂: Absorbance of the reacted sample
-
A₁: Absorbance of the unreacted sample solution
-
W: Weight of the sample (g)
Protocol 3: Accelerated Oxidation Test (Rancimat Method)
This protocol outlines the general procedure for determining the Oxidation Stability Index (OSI).
Apparatus:
-
Rancimat Instrument
Procedure:
-
Accurately weigh a specified amount of the dodecyl oleate sample (typically 2.5 - 5 g) directly into a reaction vessel.[15]
-
If testing an antioxidant, add the precise concentration to the sample and mix thoroughly.
-
Place the vessel into the heating block of the Rancimat instrument, which is set to a specific temperature (e.g., 110-120 °C).[15]
-
Fill the measurement vessel with deionized water and attach the conductivity electrode.
-
Start the measurement. A constant stream of purified air is passed through the sample, carrying volatile oxidation products into the measuring vessel.[8]
-
The instrument continuously records the conductivity of the water. A sharp increase in conductivity marks the end of the induction period.[8]
-
The instrument's software automatically calculates the induction time in hours.
Interpretation: The result is the induction period (in hours). A longer induction period indicates greater resistance to oxidation. This method is ideal for comparing the relative effectiveness of different antioxidant systems or formulation changes.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. crystal-filtration.com [crystal-filtration.com]
- 3. cdrfoodlab.com [cdrfoodlab.com]
- 4. cdrfoodlab.com [cdrfoodlab.com]
- 5. iitg.ac.in [iitg.ac.in]
- 6. xylemanalytics.com [xylemanalytics.com]
- 7. What does TOTOX value reveals all about our oils and fats? - Eurofins Scientific [eurofins.in]
- 8. Oxidation stability of oils and fats – Rancimat method | Metrohm [metrohm.com]
- 9. analis.com [analis.com]
- 10. nfo.com [nfo.com]
- 11. carbodiimide.com [carbodiimide.com]
- 12. The supramolecular chemistry of lipid oxidation and antioxidation in bulk oils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wp-media.ams3.digitaloceanspaces.com [wp-media.ams3.digitaloceanspaces.com]
- 14. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation and Regeneration in Dodecyl Oleate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding catalyst deactivation and regeneration during the synthesis of dodecyl oleate.
Troubleshooting Guide
This guide addresses common issues encountered during the esterification of oleic acid with dodecanol, leading to reduced catalyst performance and lower product yield.
Q1: My reaction conversion has significantly dropped after a few cycles using an ion-exchange resin catalyst (e.g., Amberlyst-15). What are the likely causes?
A1: A drop in conversion is a classic sign of catalyst deactivation. The primary causes for ion-exchange resins in this application include:
-
Water Poisoning: Water is a byproduct of the esterification reaction. It can hydrate the sulfonic acid groups (-SO₃H) on the resin, blocking active sites and reducing catalytic activity.[1]
-
Fouling by Organic Molecules: High molecular weight species, such as unreacted triglycerides, fatty acid dimers, or degradation products, can block the pores of the catalyst, preventing reactants from reaching the active sites.
-
Ion Exchange with Metal Ions: If the feedstock (oleic acid or dodecanol) contains metal ion impurities (e.g., Na⁺, Ca²⁺), these can exchange with the H⁺ ions of the sulfonic acid groups, neutralizing the active sites.[2]
-
Leaching of Active Sites: Although less common with robust resins like Amberlyst-15, some sulfonic acid groups may leach into the reaction medium over time, leading to a permanent loss of activity.[3]
Q2: I am observing a gradual decrease in the activity of my enzymatic catalyst (e.g., immobilized lipase). Why is this happening?
A2: Enzymatic catalysts are also susceptible to deactivation, although the mechanisms differ from solid acid catalysts:
-
Inhibition by Reactants/Products: Excess alcohol (dodecanol) can inhibit lipase activity. Similarly, the accumulation of glycerol (if starting from triglycerides) can also have an inhibitory effect.
-
pH and Temperature Instability: Enzymes operate optimally within specific pH and temperature ranges. Deviations from these conditions can lead to denaturation and loss of activity.
-
Mechanical Stress: High shear forces from aggressive agitation can damage the immobilized enzyme structure.[4]
-
Fouling: Similar to ion-exchange resins, the enzyme and its support can be fouled by impurities in the feedstock.
Q3: My regenerated ion-exchange resin is not performing as well as the fresh catalyst. What could be wrong?
A3: Incomplete regeneration is the most likely reason for the underperformance of a regenerated catalyst. This can be due to:
-
Insufficient Acid Treatment: The acid regeneration step may not have been sufficient to fully replace all the exchanged metal ions with protons.
-
Inadequate Washing: Residual acid or salts from the regeneration process can interfere with the subsequent esterification reaction.
-
Persistent Fouling: Some organic foulants may not be effectively removed by the solvent wash and can remain on the catalyst surface, blocking pores and active sites.
-
Thermal Degradation: If the catalyst was dried at too high a temperature after regeneration, it could lead to thermal degradation of the polymer backbone or the active sites.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of deactivation for Amberlyst-15 in dodecyl oleate production?
A1: The most frequently cited cause of deactivation for Amberlyst-15 in fatty acid esterification is poisoning by water produced during the reaction.[1] This water blocks the sulfonic acid active sites, hindering reactant access.
Q2: How can I minimize catalyst deactivation during the reaction?
A2: To minimize deactivation, consider the following:
-
Feedstock Purity: Use high-purity oleic acid and dodecanol with low water and metal ion content.[5] Pre-treating the feedstock to remove impurities can extend catalyst life.
-
Water Removal: Employ in-situ water removal techniques, such as a Dean-Stark trap or the use of molecular sieves, to shift the reaction equilibrium and prevent water-induced deactivation.
-
Optimized Reaction Conditions: Operate within the recommended temperature range for your catalyst to avoid thermal degradation. For enzymatic catalysts, maintain optimal pH and moderate agitation.
Q3: Is it possible to fully restore the activity of a deactivated ion-exchange resin?
A3: In many cases, it is possible to restore a significant portion of the catalyst's original activity through a proper regeneration procedure. However, some irreversible deactivation, such as significant leaching of active sites or severe physical damage to the resin beads, may prevent complete restoration.
Q4: How many times can I regenerate and reuse my catalyst?
A4: The number of possible regeneration cycles depends on the specific catalyst, the severity of deactivation between cycles, and the effectiveness of the regeneration protocol. For Amberlyst-15, studies have shown that it can be reused for multiple cycles with regeneration, although a gradual decline in performance may still be observed.[6] For enzymatic catalysts, reusability can be high, with some systems maintaining activity for over five cycles.[7]
Quantitative Data on Catalyst Performance
The following tables summarize quantitative data on the performance of fresh, used, and regenerated catalysts in oleic acid esterification.
Table 1: Performance of Amberlyst-15 in Oleic Acid Esterification with Methanol
| Catalyst State | Cycle Number | Oleic Acid Conversion (%) | Reference |
| Fresh | 1 | ~85 | [8] |
| Used | 2 | ~60 | [8] |
| Used | 3 | ~45 | [8] |
| Used | 4 | ~27 | [8] |
| Regenerated | 1 | ~80 | [9] |
Table 2: Reusability of a Carbon-Based Solid Acid Catalyst in Oleic Acid Esterification
| Cycle Number | Conversion Yield (%) | Reference |
| 1 | 97.98 | [3] |
| 2 | 89.54 | [3] |
| 3 | 83.21 | [3] |
| 4 | 79.19 | [3] |
Table 3: Reusability of Immobilized Lipase in Biodiesel Production from Waste Sardine Oil
| Cycle Number | FAME Yield (%) | Reference |
| 1 | ~94.5 | [7] |
| 2 | ~92 | [7] |
| 3 | ~89 | [7] |
| 4 | ~85 | [7] |
| 5 | ~82 | [7] |
Experimental Protocols
1. Protocol for the Regeneration of Deactivated Amberlyst-15
This protocol describes a common method for regenerating an ion-exchange resin catalyst that has been deactivated during dodecyl oleate production.
-
Solvent Washing:
-
After the reaction, filter the catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with a non-polar solvent (e.g., hexane) to remove any adsorbed organic species (unreacted substrates, product, and byproducts). Perform this wash 3-5 times.
-
Follow with a wash using a polar solvent like methanol or ethanol to remove more polar impurities. Repeat 3-5 times.
-
-
Acid Regeneration:
-
Prepare a 3-7% (w/w) solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in deionized water.
-
Place the washed catalyst in a column or beaker and pass 2-4 bed volumes of the acid solution over the resin.[10]
-
Allow the catalyst to soak in the acid solution for 1-2 hours with occasional gentle stirring. This step is crucial for exchanging any metal ions on the resin with H⁺ ions.[10]
-
-
Rinsing:
-
After the acid treatment, rinse the catalyst with deionized water until the eluent is neutral (pH 7). This removes any excess acid.
-
-
Drying:
-
Dry the regenerated catalyst in an oven at a temperature not exceeding 120°C to avoid thermal degradation.[11] The catalyst is ready for reuse once completely dry.
-
2. Protocol for Determining the Ion-Exchange Capacity of a Catalyst
This protocol allows for the quantification of the active acid sites on a fresh, deactivated, or regenerated ion-exchange resin.
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the dry catalyst resin.
-
Place the resin in a beaker.
-
-
Ion Exchange:
-
Add 10 mL of a 1 M sodium chloride (NaCl) solution to the beaker containing the resin and stir for at least 1 minute.[12] This will cause the H⁺ ions on the resin to be exchanged with Na⁺ ions, releasing H⁺ into the solution.
-
-
Titration:
-
Calculation:
-
Calculate the ion-exchange capacity (in mmol/g) using the following formula: Capacity (mmol/g) = (Volume of NaOH (mL) * Concentration of NaOH (mol/L)) / Weight of resin (g)
-
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Workflow for ion-exchange resin catalyst regeneration.
References
- 1. researchgate.net [researchgate.net]
- 2. research.utwente.nl [research.utwente.nl]
- 3. Catalytic performance and deactivation mechanism of a one-step sulfonated carbon-based solid-acid catalyst in an esterification reaction [ideas.repec.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Effect of Feedstock and Catalyst Impurities on the Methanol-to-Olefin Reaction over H-SAPO-34 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. matec-conferences.org [matec-conferences.org]
- 7. Production of biodiesel by enzymatic transesterification of waste sardine oil and evaluation of its engine performance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Magnetic-responsive solid acid catalysts for esterification - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
Technical Support Center: Overcoming Solubility Challenges of Dodecyl Oleate in Aqueous Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with dodecyl oleate in aqueous systems.
Frequently Asked Questions (FAQs)
Q1: What is dodecyl oleate and why is its solubility in water so low?
A1: Dodecyl oleate is an ester formed from dodecyl alcohol and oleic acid. It is a long-chain fatty acid ester, which makes it highly lipophilic (fat-loving) and hydrophobic (water-fearing). Its chemical structure, dominated by a long hydrocarbon chain, results in very poor solubility in aqueous solutions. It is classified as practically insoluble in water.
Q2: I observed an oily layer or precipitation after adding dodecyl oleate to my aqueous buffer. What is happening?
A2: This is the most common issue when working with dodecyl oleate and is due to its inherent insolubility in water. When introduced into an aqueous environment, dodecyl oleate molecules will coalesce and phase-separate, leading to the formation of an oily layer or a solid precipitate, especially at lower temperatures.
Q3: How can I increase the solubility of dodecyl oleate in my aqueous formulation?
A3: Several methods can be employed to overcome the solubility challenges of dodecyl oleate. The most common and effective strategies include:
-
Micellar Solubilization using Surfactants: Incorporating dodecyl oleate into the hydrophobic core of micelles formed by surfactants.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase the overall solvency of the system for dodecyl oleate.
-
Emulsification: Creating a stable dispersion of fine dodecyl oleate droplets in the aqueous phase, forming an oil-in-water (O/W) emulsion or nanoemulsion.
Troubleshooting Guides
Issue 1: Dodecyl Oleate Precipitation During Micellar Solubilization
Problem: You are using a surfactant to dissolve dodecyl oleate, but it is still precipitating or the solution is cloudy.
Possible Causes & Solutions:
| Cause | Solution |
| Surfactant concentration is below the Critical Micelle Concentration (CMC). | Micelles, which are necessary to encapsulate dodecyl oleate, only form above the CMC. Increase the surfactant concentration to ensure it is above its CMC in your specific experimental conditions (temperature, buffer composition). |
| Insufficient surfactant-to-dodecyl oleate ratio. | Even above the CMC, there may not be enough micelles to accommodate all the dodecyl oleate molecules. Increase the concentration of the surfactant or decrease the concentration of dodecyl oleate. A general rule of thumb is to start with a surfactant-to-oil ratio of at least 2:1 (w/w) and optimize from there. |
| Inappropriate surfactant choice. | The Hydrophile-Lipophile Balance (HLB) of the surfactant is crucial. For oil-in-water solubilization, surfactants with a higher HLB value (typically 8-18) are more effective. Consider screening different surfactants with suitable HLB values. |
| Temperature effects. | The solubility of both the surfactant and dodecyl oleate can be temperature-dependent. Some non-ionic surfactants have a cloud point, above which they become less soluble. Ensure your working temperature is appropriate for the chosen surfactant. |
Experimental Protocol: Micellar Solubilization of Dodecyl Oleate
-
Select a Surfactant: Choose a surfactant with an appropriate HLB value (e.g., Polysorbate 80, Sodium Dodecyl Sulfate).
-
Prepare Surfactant Solution: Dissolve the surfactant in the aqueous buffer at a concentration significantly above its CMC. Gentle heating and stirring can aid dissolution.
-
Add Dodecyl Oleate: Slowly add the dodecyl oleate to the surfactant solution while continuously stirring.
-
Equilibrate: Allow the mixture to stir for a sufficient time (e.g., 1-2 hours) at a controlled temperature to ensure maximum solubilization.
-
Observe and Filter: Visually inspect for any undissolved material. If necessary, filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any non-solubilized dodecyl oleate.
Issue 2: Instability of Dodecyl Oleate Emulsions (Creaming, Coalescence, or Phase Separation)
Problem: You have prepared a dodecyl oleate emulsion, but it is unstable and separates over time.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Surfactant/Co-surfactant Combination: | The type and concentration of the emulsifier system are critical for stabilizing the oil droplets. A combination of a primary surfactant and a co-surfactant is often more effective. Constructing a pseudo-ternary phase diagram can help identify the optimal ratios of oil, surfactant, and co-surfactant for a stable microemulsion or nanoemulsion region. |
| Insufficient Homogenization Energy: | The energy input during emulsification determines the initial droplet size. Smaller droplets lead to more stable emulsions. Use high-energy homogenization methods like high-pressure homogenization or ultrasonication. |
| Droplet Coalescence: | The emulsifier film around the oil droplets may be insufficient to prevent them from merging. Increase the surfactant concentration or use a combination of surfactants that provide better steric or electrostatic stabilization. |
| Ostwald Ripening: | In polydisperse emulsions, smaller droplets can dissolve and redeposit onto larger ones, leading to an overall increase in droplet size and eventual instability. This can be minimized by creating a more uniform (monodisperse) droplet size distribution through optimized homogenization. |
| Incorrect Oil-to-Water Ratio: | The relative proportions of the oil and aqueous phases can significantly impact stability. For O/W emulsions, a lower oil phase concentration is generally more stable. |
Experimental Protocol: Preparation of a Dodecyl Oleate Nanoemulsion via High-Pressure Homogenization
-
Prepare the Oil Phase: Mix dodecyl oleate with a lipophilic surfactant (e.g., Span 80).
-
Prepare the Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Tween 80) in the aqueous buffer.
-
Create a Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at high speed using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a set number of cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 15,000-20,000 psi). The optimal pressure and number of cycles should be determined experimentally.
-
Characterize the Nanoemulsion: Analyze the droplet size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion using dynamic light scattering (DLS). A smaller droplet size and a PDI below 0.3 indicate a more uniform and stable nanoemulsion.
Quantitative Data Summary
Table 1: Critical Micelle Concentration (CMC) of Common Surfactants in Water
| Surfactant | Type | CMC (mM) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | ~0.92 |
| Polysorbate 20 (Tween 20) | Non-ionic | ~0.059 |
| Polysorbate 80 (Tween 80) | Non-ionic | ~0.012 |
| Triton X-100 | Non-ionic | ~0.24 |
Note: CMC values can be affected by temperature, pH, and the presence of electrolytes.
Mandatory Visualizations
Logical Workflow for Troubleshooting Dodecyl Oleate Solubility Issues
Caption: A flowchart outlining the decision-making process for addressing dodecyl oleate solubility problems.
Simplified Oleic Acid-Mediated PI3K/Akt Signaling Pathway
Oleic acid, a component of dodecyl oleate, has been shown to influence various cellular signaling pathways. For instance, in certain cell types, oleic acid can activate the PI3K/Akt pathway, which is involved in cell proliferation and survival.[1][2] When researchers use dodecyl oleate in cell culture, the release of oleic acid can lead to the activation of such pathways, which should be considered when interpreting experimental results.
References
Technical Support Center: Optimizing Dodecyl Oleate for Low-Temperature Performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the pour point of dodecyl oleate for low-temperature applications.
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Pour Point Measurements
-
Question: My pour point readings for the same sample of dodecyl oleate are inconsistent. What could be the cause?
-
Answer: Inconsistent pour point measurements can arise from several factors related to the test procedure and the sample's thermal history. According to ASTM D97, it is crucial to adhere strictly to the specified cooling rates and observation intervals. Any disturbance of the sample, such as shifting the thermometer once wax crystals have begun to form, can lead to erroneously low results.[1] Additionally, the thermal history of the sample can significantly impact the pour point. Samples that have been heated to temperatures above 45°C within the previous 24 hours may exhibit a lower pour point than samples stored at room temperature.[1][2] For reliable and repeatable results, ensure a consistent thermal history for all samples before testing.
-
Question: I am having difficulty visually determining the pour point of my dodecyl oleate sample. Are there any tips?
-
Answer: Visual determination of the pour point, as required by ASTM D97, can be subjective. The pour point is the lowest temperature at which movement of the specimen is observed when the test jar is tilted.[3] To improve visibility, ensure the outside of the test jar is free of condensation by wiping it with a clean, alcohol-moistened cloth before each observation.[1] It is also important to tilt the jar just enough to ascertain movement and to hold it horizontally for no more than five seconds.[2] If the sample shows no movement for five seconds, the pour point is taken as 3°C above this temperature.[2]
Issue 2: Poor Performance of Pour Point Depressants (PPDs)
-
Question: I added a polymethacrylate (PMA) based pour point depressant to my dodecyl oleate, but the pour point did not decrease as expected. Why might this be?
-
Answer: The effectiveness of a pour point depressant is highly dependent on its chemical structure, concentration, and compatibility with the base fluid.[4][5] The alkyl side chains of the PMA must be compatible with the crystallizing components of the dodecyl oleate to co-crystallize and modify the wax crystal structure.[1] If the side chains are too short or too long, the PPD may not be effective. Furthermore, PPDs are most effective within an optimal concentration range.
-
Question: After adding a pour point depressant, the viscosity of my dodecyl oleate increased significantly at higher temperatures. Is this normal?
-
Answer: Yes, an increase in viscosity at higher temperatures can occur, especially at high concentrations of pour point depressants.[5] PPDs are typically high molecular weight polymers, and their addition will inherently increase the viscosity of the base fluid. It is crucial to balance the desired reduction in pour point with the acceptable viscosity increase for your specific application.
-
Question: I observed phase separation or cloudiness in my dodecyl oleate after adding a pour point depressant, especially at low temperatures. What should I do?
-
Answer: Phase separation indicates poor solubility of the pour point depressant in the dodecyl oleate at low temperatures. This can happen if the PPD's chemical structure is not well-matched with the ester. To address this, you could try a different type of PPD with a different chemical composition or molecular weight. It may also be beneficial to ensure the PPD is thoroughly dissolved at a slightly elevated temperature before cooling.
Issue 3: Challenges with the Winterization Process
-
Question: The winterization of my dodecyl oleate is very slow, and the yield of the winterized oil is low. How can I improve this?
-
Answer: Slow crystallization and low yields are common challenges in winterization. The rate of cooling is a critical parameter; a slow, controlled cooling process is necessary to allow for the formation of large, filterable crystals.[6] If the cooling is too rapid, small crystals may form that are difficult to filter, leading to a low yield. The choice of solvent and the solvent-to-oil ratio are also important. Using a solvent like acetone or ethanol can facilitate the crystallization of saturated components.[6] Optimizing the cooling rate, solvent system, and holding time at the crystallization temperature can improve both the speed and efficiency of the process.
-
Question: My dodecyl oleate "oils out" during winterization, forming a liquid layer instead of solid crystals. What is happening?
-
Answer: "Oiling out" occurs when the melting point of the crystallizing components is below the temperature of the solution.[7] This can happen if the concentration of the components to be removed is too high or if the cooling process is not optimized. To remedy this, you can try using a higher solvent-to-oil ratio to keep the components soluble at a lower temperature, allowing for crystallization to occur at a more appropriate temperature.
Frequently Asked Questions (FAQs)
-
Question: What is the primary mechanism by which pour point depressants lower the pour point of dodecyl oleate?
-
Answer: Pour point depressants do not prevent the crystallization of higher melting point components in dodecyl oleate. Instead, they interact with the forming crystals through co-crystallization or surface adsorption.[5] This interaction modifies the size and shape of the crystals, preventing them from forming a rigid, three-dimensional network that would otherwise immobilize the oil.[1] By keeping the crystals small and discrete, the dodecyl oleate can continue to flow at lower temperatures.
-
Question: What are the main methods to reduce the pour point of dodecyl oleate?
-
Answer: The two primary methods for reducing the pour point of dodecyl oleate are the addition of pour point depressants (PPDs) and winterization. PPDs are polymeric additives that modify crystal formation. Winterization is a physical process that involves cooling the oil to precipitate and then remove higher melting point components.[6]
-
Question: How do I choose the right pour point depressant for my application?
-
Answer: The selection of a suitable pour point depressant depends on the specific chemical composition of your dodecyl oleate and the desired low-temperature performance. Polymethacrylates (PMAs) are a common class of PPDs used for esters. The effectiveness is largely determined by the length of the alkyl side chains of the polymer. It is often necessary to screen several PPDs at different concentrations to find the optimal one for your system.
-
Question: What is a typical concentration range for pour point depressants?
-
Answer: The optimal concentration of a pour point depressant can vary, but it is typically in the range of 0.1% to 2% by weight. It is important to determine the optimal concentration experimentally, as using too high a concentration can sometimes have a negative effect and increase the pour point.[5]
-
Question: What is the standard test method for determining the pour point of dodecyl oleate?
-
Answer: The standard test method for determining the pour point of petroleum products, which is applicable to dodecyl oleate, is ASTM D97.[1][3] For crude oils, ASTM D5853 is used.[8] These methods involve controlled cooling of the sample and observing the temperature at which it ceases to flow.
Data Presentation
Table 1: Effect of Pour Point Depressant Concentration on a Waxy Crude Oil (Illustrative Example)
| PPD Concentration (ppm) | Pour Point (°C) | Pour Point Depression (°C) |
| 0 (Blank) | 24 | 0 |
| 500 | 15 | 9 |
| 1000 | 9 | 15 |
| 2000 | 3 | 21 |
| 3000 | 6 | 18 |
Data adapted from a study on waxy crude oil and is for illustrative purposes. The optimal concentration and effectiveness will vary for dodecyl oleate.[9][10]
Table 2: Low-Temperature Properties of Oleic Acid-Based Triester Derivatives (Illustrative Example)
| Compound | Pour Point (°C) | Cloud Point (°C) |
| 2-ethylhexyl 9-(caproyloxy)-10-(heptanoyloxy)octadecanoate | -35.81 | -33.45 |
| 2-ethylhexyl 9-(myristoxy)-10-(heptanoyloxy)octadecanoate | -47.19 | -45.63 |
This data illustrates how structural modifications to oleic acid derivatives can significantly impact their low-temperature properties.[11]
Experimental Protocols
Protocol 1: Pour Point Determination of Dodecyl Oleate (Based on ASTM D97)
-
Sample Preparation: Heat the dodecyl oleate sample to at least 45°C to dissolve any existing wax crystals. If the sample has been heated above 45°C in the last 24 hours, it should be kept at room temperature for 24 hours before testing to ensure a consistent thermal history.[1]
-
Apparatus Setup: Pour the sample into a clean, dry test jar up to the marked level. Insert a thermometer into a cork and place it in the jar, ensuring the thermometer bulb is immersed 3 mm below the surface of the oil.[12]
-
Cooling: Place the test jar into a cooling jacket, and then place the assembly into a cooling bath set at a specified temperature. The cooling should be done in stages as outlined in ASTM D97.[12]
-
Observation: When the sample temperature is 9°C above the expected pour point, begin observations at every 3°C interval. Remove the jar from the jacket and tilt it just enough to see if the sample moves. This observation should not take more than 3 seconds.[13]
-
Pour Point Determination: If the sample flows, return it to the cooling jacket. If it does not flow for 5 seconds when held horizontally, the test is complete. The pour point is recorded as 3°C above the temperature at which the sample ceased to flow.[14]
Protocol 2: Laboratory-Scale Winterization of Dodecyl Oleate
-
Dissolution: Dissolve the dodecyl oleate in a suitable solvent, such as acetone or 190-proof ethanol, in a flask. A common starting ratio is 1:10 (oil:solvent, v/v).
-
Cooling: Place the sealed flask in a low-temperature bath or freezer. The temperature should be gradually lowered to the desired crystallization temperature (e.g., -20°C to -80°C). A slow and controlled cooling rate is crucial for forming large, filterable crystals.[6]
-
Crystallization: Hold the mixture at the target low temperature for a sufficient period (e.g., 12-24 hours) to allow for complete crystallization of the higher melting point components.[6]
-
Filtration: Pre-cool the filtration apparatus (e.g., a Büchner funnel with filter paper) to the crystallization temperature to prevent the crystals from re-dissolving. Filter the cold mixture under vacuum to separate the crystallized solids from the liquid winterized dodecyl oleate.[2]
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the final winterized dodecyl oleate.
-
Verification: To confirm the removal of waxes, a small sample of the winterized oil can be placed back in the freezer to check for any cloudiness.[6]
Mandatory Visualizations
Caption: Mechanism of Pour Point Depressant Action in Dodecyl Oleate.
Caption: Laboratory-Scale Winterization Workflow for Dodecyl Oleate.
References
- 1. products.evonik.com [products.evonik.com]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. Effect of modified oleic acid derivatives pour point depressants on flow properties of crude oil [ejchem.journals.ekb.eg]
- 4. rumanza.com [rumanza.com]
- 5. Pour point depressant - Wikipedia [en.wikipedia.org]
- 6. Winterization of cannabis oil extracts to remove fats and waxes [brinstrument.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. additives-fuels.totalenergies.com [additives-fuels.totalenergies.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ukm.my [ukm.my]
- 12. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 13. nazhco.com [nazhco.com]
- 14. precisionlubrication.com [precisionlubrication.com]
Minimizing by-product formation during dodecyl oleate transesterification.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of dodecyl oleate via transesterification and esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products formed during dodecyl oleate synthesis?
The most prevalent by-products depend on the chosen synthesis route (esterification of oleic acid vs. transesterification of an oleic acid ester) and the catalyst used. Common unwanted products include:
-
Soaps: Formed when using an alkali (base) catalyst in the presence of free fatty acids (FFAs) and water.[1][2][3] This is a major cause of yield reduction and purification difficulties.
-
Water: A direct by-product of the esterification of oleic acid with dodecanol.[4][5] As esterification is a reversible reaction, the presence of water can shift the equilibrium back towards the reactants, lowering the final product yield.[4][6]
-
Unreacted Starting Materials: Incomplete conversion results in residual oleic acid (or its ester precursor) and dodecanol in the final product.[1]
-
Mono- and Diglycerides: If the starting material is a triglyceride (e.g., from vegetable oil), incomplete transesterification can leave these intermediates in the product mixture.[7]
Q2: My product mixture is forming a thick, cloudy precipitate. What is it and how can I prevent it?
This is very likely due to soap formation (saponification).[1][3] This occurs when free fatty acids (FFAs) in your feedstock react with a base catalyst (like NaOH or KOH).[2][3] Water contamination exacerbates this issue.[1][3]
Prevention Strategies:
-
Feedstock Quality: Use high-quality starting materials with low FFA and water content.[1] Ensure reactants are properly stored in a dry environment.
-
Catalyst Choice: If your feedstock has a high FFA content (>1%), an acid catalyst is strongly recommended for an initial esterification step to convert FFAs into esters before proceeding with a base-catalyzed transesterification.[2][8] Alternatively, use an acid catalyst for the entire process, as they are not sensitive to FFAs.[5]
-
Dry Reactants: Ensure your alcohol (dodecanol) and any solvents are as dry as possible.[3]
Q3: How can I drive the reaction towards completion and maximize my yield?
Several factors can be optimized to push the reaction equilibrium towards the product, dodecyl oleate:
-
Molar Ratio: Use an excess of one reactant, typically the alcohol. For transesterification, a molar ratio of 6:1 (alcohol to oil) can help push the reaction to completion.[3] For the esterification of oleic acid, ratios from 1.3:1 to 15:1 (alcohol to acid) have been used effectively depending on the catalyst and conditions.[2][9][10]
-
Water Removal: In esterification reactions, continuously removing the water by-product is crucial.[4] This can be achieved by heating the reaction above 100°C, applying a vacuum, or using a Dean-Stark apparatus.[4][11][12] Some modern catalysts, like 4-dodecylbenzenesulfonic acid (DBSA), can promote the auto-isolation of water even at lower temperatures.[9]
-
Catalyst Activity: Ensure the correct catalyst concentration is used and that the catalyst has not degraded. For acid catalysts like DBSA, a 10 mol% loading relative to the limiting alcohol has been shown to be effective.[9][10]
Q4: What is the optimal reaction temperature and time?
The optimal conditions are highly dependent on the catalyst system:
-
Base-Catalyzed Transesterification (e.g., NaOH, KOH): Typically performed at 55-65°C.[1] Higher temperatures can cause the alcohol (if methanol is a precursor) to boil, requiring a pressure vessel.[3] Reaction times are generally 1-2 hours at 60°C.[3]
-
Acid-Catalyzed Esterification (e.g., H₂SO₄, SnCl₂, p-TSA): Often requires higher temperatures (80-260°C) and longer reaction times (2-12 hours) to achieve high conversion.[2][11]
-
DBSA-Catalyzed Esterification: This specialized amphiphilic acid catalyst allows for very mild conditions, achieving high conversion (>93%) at 40°C in just 4 hours.[9][10]
Q5: Which catalyst is best for my experiment?
The choice of catalyst depends on the quality of your starting materials, particularly the Free Fatty Acid (FFA) content.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | 1. Reaction Equilibrium: Water by-product (in esterification) is inhibiting the forward reaction.[4] 2. Insufficient Reaction Time/Temp: The reaction has not had enough time or energy to reach completion.[1] 3. Poor Mixing: Reactants are not interacting effectively due to phase separation.[1] 4. Incorrect Stoichiometry: Molar ratio of reactants is not optimal.[1] | 1. Remove Water: Use a Dean-Stark trap, vacuum, or increase temperature to remove water as it forms.[11][12] 2. Optimize Conditions: Increase reaction time or temperature according to the catalyst system used (see FAQ 4).[1][3] 3. Improve Agitation: Increase the stirring speed to ensure the mixture is homogenous.[1] 4. Adjust Molar Ratio: Use an excess of dodecanol to shift the equilibrium towards the product side.[3] |
| Product is Cloudy or Solidifies (Soap Formation) | 1. High FFA in Feedstock: Free fatty acids are reacting with the base catalyst.[1][2] 2. Water Contamination: Presence of water in reactants promotes saponification.[1][3] | 1. Pre-treat Feedstock: Perform an acid-catalyzed esterification pre-treatment to convert FFAs before using a base catalyst.[2][8] 2. Switch to Acid Catalyst: Use an acid catalyst (e.g., H₂SO₄, DBSA) that does not cause saponification.[5][9] 3. Use Dry Reagents: Ensure all reactants and equipment are thoroughly dried before use.[3] |
| Reaction is Very Slow | 1. Low Temperature: Reaction temperature is too low for the chosen catalyst.[1] 2. Catalyst Deactivation/Poisoning: Impurities in the feedstock may be poisoning the catalyst.[1] 3. Low Catalyst Concentration: Insufficient amount of catalyst is being used. | 1. Increase Temperature: Gradually increase the reaction temperature, staying within the optimal range for your catalyst to avoid side reactions.[3] 2. Purify Feedstock: Filter or refine the feedstock to remove impurities.[1] 3. Increase Catalyst Amount: Optimize the catalyst concentration. For example, studies have shown that increasing catalyst from 1 wt.% to 3 wt.% can significantly increase reaction rates.[4] |
Data Presentation: Reaction Condition Comparison
The following tables summarize optimal conditions found in various studies for the synthesis of fatty acid esters, which provide a strong baseline for dodecyl oleate synthesis.
Table 1: Acid-Catalyzed Esterification of Oleic Acid
| Catalyst | Reactant Ratio (Alcohol:Acid) | Temperature (°C) | Time (h) | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| 4-Dodecylbenzenesulfonic Acid (DBSA) | 1.3:1 | 40 | 4 | 93.6% | [9][10] |
| Sulfonated Orange Peel (OP-SO₃H) | 15:1 | 80 | 1 | 96.5% | [2] |
| Tin(II) Chloride (SnCl₂) | 120:1 | Reflux (Ethanol) | 12 | >90% | [5] |
| Sulfuric Acid (H₂SO₄) | 8:1 | 180 | 1.5 | 95.8% |[4] |
Table 2: Base-Catalyzed Transesterification
| Catalyst | Reactant Ratio (Alcohol:Oil) | Temperature (°C) | Time (h) | Observations | Reference |
|---|---|---|---|---|---|
| Sodium Hydroxide (NaOH) | 6:1 (Typical) | 60 | 1-2 | Optimal range is 55-65°C to avoid alcohol boiling. | [1][3] |
| Potassium Hydroxide (KOH) | 6:1 | 60 | 1 | Used for transesterification after an initial acid esterification step. |[13] |
Experimental Protocols & Workflows
Protocol 1: Low-Temperature Esterification using DBSA
This protocol is based on the highly efficient, mild-condition synthesis of cetyl oleate, adaptable for dodecyl oleate.[9]
-
Reactant Preparation: In a reaction vessel, add oleic acid and dodecanol in a 1.3:1 molar ratio.
-
Catalyst Addition: Add 4-dodecylbenzenesulfonic acid (DBSA) at a concentration of 10 mol% relative to the amount of dodecanol.
-
Reaction: Heat the mixture to 40°C while stirring continuously in a heating block or water bath.
-
Monitoring: Maintain the reaction for 4 hours. The progress can be monitored by taking aliquots and analyzing for the disappearance of oleic acid via titration or GC.
-
Workup: After the reaction, quench the mixture with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction & Purification: Extract the product with n-hexane, wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. For very high purity, the product can be further purified using silica gel column chromatography.[9]
Visualized Workflow: Troubleshooting Low Product Yield
Visualized Reaction Pathway: Esterification vs. Saponification
References
- 1. bjultrasonic.com [bjultrasonic.com]
- 2. Frontiers | Biodiesel Production From Oleic Acid Using Biomass-Derived Sulfonated Orange Peel Catalyst [frontiersin.org]
- 3. 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
- 4. journal.bcrec.id [journal.bcrec.id]
- 5. mdpi.com [mdpi.com]
- 6. daneshyari.com [daneshyari.com]
- 7. PL216247B1 - Purification method of the ester phase of the process of transesterification of fatty triglycerides by low molecular weight aliphatic alcohols - Google Patents [patents.google.com]
- 8. Optimization of Esterification and Transesterification Processes for Biodiesel Production from Used Cooking Oil | Journal of Research and Technology [journal.unusida.ac.id]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. CN111423328B - Preparation method of decyl oleate - Google Patents [patents.google.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
Enhancing the thermal conductivity of dodecyl oleate as a phase change material.
Welcome to the technical support center for enhancing the thermal conductivity of dodecyl oleate as a phase change material (PCM). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work.
Frequently Asked Questions (FAQs)
Q1: What is dodecyl oleate and why is it used as a Phase Change Material (PCM)?
Dodecyl oleate is an ester that can be used as an organic PCM. Organic PCMs are utilized for thermal energy storage because they can absorb and release large amounts of heat at a nearly constant temperature during their phase transition (solid-to-liquid and liquid-to-solid). Dodecyl oleate is favored in certain applications for its chemical stability and specific melting point. However, like many organic PCMs, it suffers from low thermal conductivity, which limits its rate of heat absorption and release.
Q2: What are the common methods to enhance the thermal conductivity of dodecyl oleate?
The most common and effective method is to disperse materials with high thermal conductivity into the dodecyl oleate. These additives create a network that facilitates faster heat transfer. Common methods include:
-
Adding Nanoparticles: Incorporating nanoparticles such as metal oxides (e.g., Al2O3, CuO, TiO2), metals (e.g., Cu, Ag), or carbon-based nanomaterials (e.g., carbon nanotubes, graphene) can significantly improve thermal conductivity.[1][2][3]
-
Using Porous Structures: Impregnating dodecyl oleate into porous structures with high thermal conductivity, like metal foams or expanded graphite, provides a continuous heat transfer path.
-
Incorporating Fins: Adding fins made of materials like aluminum or copper to the storage container increases the heat transfer surface area.
Q3: What level of thermal conductivity enhancement can I expect?
The degree of enhancement depends on the type, concentration, size, and shape of the additive. For instance, adding carbon-based nanomaterials often yields a higher enhancement compared to metal oxides at the same concentration.[4] Research has shown that even small weight fractions of nanoparticles can lead to noticeable improvements. For example, adding just 3 wt% of certain carbon nanotubes can increase the thermal conductivity of an organic PCM by over 1.5 times.[5]
Q4: Will adding nanoparticles affect other properties of dodecyl oleate, such as latent heat and phase change temperature?
Yes, the addition of nanoparticles can influence other thermophysical properties.
-
Latent Heat: The latent heat of the composite PCM may decrease slightly because the nanoparticles do not undergo a phase change and reduce the overall mass fraction of the PCM.[6][7] However, some studies have reported a negligible impact or even a slight increase in latent heat, potentially due to interactions between the nanoparticles and PCM molecules.[1][7]
-
Phase Change Temperature: The phase change temperature typically shows only minor shifts with the addition of nanoparticles.[1][8]
-
Viscosity: The viscosity of the PCM in its liquid state generally increases with the addition of nanoparticles.[6]
Troubleshooting Guide
Problem 1: The measured thermal conductivity of my nanoparticle-enhanced dodecyl oleate is lower than expected or shows inconsistent results.
| Possible Cause | Suggested Solution |
| Poor Nanoparticle Dispersion/Agglomeration | Nanoparticles tend to clump together (agglomerate) in the base fluid, which severely limits their effectiveness. Ensure you are using a robust dispersion technique, such as high-powered ultrasonication for an adequate duration. Consider using a surfactant to improve particle stability. |
| Nanoparticle Sedimentation | Over time, especially in the liquid phase, nanoparticles can settle out of the suspension, leading to non-uniform thermal conductivity. Verify the long-term stability of your composite. If sedimentation is an issue, you may need to use smaller nanoparticles, functionalize the nanoparticle surfaces, or use a stabilizing agent. |
| Inaccurate Measurement Technique | Thermal conductivity measurements can be sensitive. Ensure your equipment (e.g., transient hot-wire, laser flash apparatus) is properly calibrated. For PCMs, measurements can be affected by the phase (solid or liquid) and natural convection in the liquid phase.[9][10] |
| Incorrect Nanoparticle Concentration | There is often an optimal concentration for nanoparticles. Beyond a certain point, increasing the concentration can lead to more agglomeration and a potential decrease in the rate of enhancement.[11] Verify your calculations and preparation method to ensure the correct mass or volume fraction was used. |
Problem 2: The charging/discharging time of the PCM storage unit has not decreased significantly after adding nanoparticles.
| Possible Cause | Suggested Solution |
| Insufficient Enhancement | The concentration or type of nanoparticle may not be sufficient to create a significant impact on the bulk material's heat transfer rate. Refer to the data tables below to select a more effective enhancer or a higher concentration. |
| Dominance of Natural Convection | In the liquid phase, heat transfer may be dominated by natural convection rather than conduction. While nanoparticles enhance conduction, their effect might be less pronounced if strong convective currents are already present.[2] |
| Poor Contact Resistance | There might be high thermal contact resistance between the PCM composite and the walls of its container, which can be a bottleneck for heat transfer.[9] Ensure good thermal contact and consider materials that minimize this resistance. |
| Latent Heat Reduction | If the nanoparticle loading is very high, the reduction in the total latent heat of the composite might offset some of the gains from increased thermal conductivity.[7] Calculate the total energy storage capacity to see if it has been significantly compromised. |
Quantitative Data Summary
The following tables summarize typical results from studies on enhancing the thermal conductivity of organic PCMs using various nanoparticles. While these studies do not all use dodecyl oleate specifically, the trends are generally applicable to similar organic PCMs like paraffin wax and fatty acids.
Table 1: Enhancement of Thermal Conductivity with Metal Oxide Nanoparticles
| Base PCM | Nanoparticle | Mass/Volume Fraction (%) | Thermal Conductivity Enhancement (%) | Reference |
| Paraffin Wax | Al2O3 | 5 wt% | ~20-30% | [1] |
| Paraffin Wax | TiO2 | 5 wt% | ~10-25% | [1][8] |
| Paraffin Wax | CuO | 0.3 wt% | ~8.8% reduction in charging time | [12] |
| Paraffin | Al2O3 | 3 vol% | ~15% reduction in melting time | [2] |
Table 2: Enhancement of Thermal Conductivity with Carbon-Based Nanomaterials
| Base PCM | Nanomaterial | Mass/Volume Fraction (%) | Thermal Conductivity Enhancement (%) | Reference |
| 1-Octadecanol | Carbon Nanotubes (CNTs) | 3 wt% | ~50% | [5] |
| 1-Octadecanol | Carbon Nanotubes (CNTs) | 9 wt% | ~180% | [5] |
| Lauryl Alcohol | MWCNTs | Not specified | up to 82.6% | [4] |
| Paraffin | Graphene Nanoplatelets | 10 wt% | ~102% (solid phase) | [13] |
Key Experimental Protocols
Protocol 1: Preparation of Nanoparticle-Enhanced Dodecyl Oleate (Two-Step Method)
This is a widely used method for preparing nano-enhanced PCMs.
Materials and Equipment:
-
Dodecyl Oleate
-
High-conductivity nanoparticles (e.g., Al2O3, CuO, or CNTs)
-
Magnetic stirrer with heating function
-
High-power ultrasonic bath or probe sonicator
-
Precision balance
Procedure:
-
Melting the PCM: Heat the dodecyl oleate on the magnetic stirrer hot plate until it is completely melted and has low viscosity. Maintain a constant temperature a few degrees above its melting point.
-
Weighing Nanoparticles: Carefully weigh the required amount of nanoparticles to achieve the desired mass fraction (e.g., 1 wt%, 3 wt%, 5 wt%).
-
Initial Mixing: Slowly add the weighed nanoparticles to the molten dodecyl oleate while it is being stirred continuously by the magnetic stirrer. Continue stirring for at least 1-2 hours to achieve a preliminary mixture.[14]
-
Ultrasonication: Transfer the mixture to an ultrasonic bath or use a probe sonicator. Sonicate the mixture for a significant period (e.g., 30-60 minutes) to break down nanoparticle agglomerates and ensure a uniform dispersion.[14] The duration and power of sonication are critical parameters that may need optimization.
-
Cooling and Solidification: Allow the nano-enhanced PCM to cool down to room temperature while continuing to stir gently to prevent sedimentation during the phase change.
Protocol 2: Measurement of Thermal Conductivity (Transient Hot-Wire Method)
The transient hot-wire method is a common technique for measuring the thermal conductivity of fluids and solids.
Equipment:
-
Transient hot-wire thermal conductivity meter (e.g., KD2 Pro)
-
Sample container
-
Thermostatic bath to control sample temperature
Procedure:
-
Sample Preparation: Place the prepared dodecyl oleate composite (either in solid or liquid state) into the sample container.
-
Probe Insertion: Carefully insert the transient hot-wire probe into the center of the sample, ensuring it is fully immersed and has good thermal contact with the material.
-
Temperature Stabilization: Place the sample container in the thermostatic bath and allow it to reach the desired measurement temperature. Wait for thermal equilibrium to be established (typically 30-60 minutes).
-
Measurement: Initiate the measurement sequence on the thermal conductivity meter. The instrument will pass a short pulse of current through the wire, heating it up. The device records the temperature rise of the wire over a short period (a few seconds).
-
Calculation: The thermal conductivity of the material is calculated from the rate of temperature rise of the wire. The instrument's software typically performs this calculation automatically.
-
Repeatability: Perform multiple measurements at the same temperature to ensure the results are consistent and repeatable. Take measurements at different temperatures to understand the temperature dependency of the thermal conductivity.[11]
Visualizations
References
- 1. uotechnology.edu.iq [uotechnology.edu.iq]
- 2. Nanoparticles to Enhance Melting Performance of Phase Change Materials for Thermal Energy Storage [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Nanoparticle-enhanced phase change materials for thermal energy storage: A critical review [ideas.repec.org]
- 7. An Overview of the Nano-Enhanced Phase Change Materials for Energy Harvesting and Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. journal.uctm.edu [journal.uctm.edu]
- 12. Experimental Investigation of Adding Nano-Particles to PCM for Heating Applications [article.sapub.org]
- 13. Recent Advances in Nanoencapsulated and Nano-Enhanced Phase-Change Materials for Thermal Energy Storage: A Review [mdpi.com]
- 14. avestia.com [avestia.com]
Strategies to prevent hydrolysis of dodecyl oleate in formulations.
Welcome to the technical support center for dodecyl oleate formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the hydrolysis of dodecyl oleate in their experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What is dodecyl oleate hydrolysis and why is it a concern in formulations?
A1: Dodecyl oleate is an ester formed from dodecyl alcohol and oleic acid. Hydrolysis is a chemical reaction where water molecules break down this ester bond, reverting it to its constituent alcohol and carboxylic acid. This degradation can significantly impact the stability, efficacy, and safety of a drug product. The presence of degradation products can alter the physicochemical properties of the formulation, such as pH and emulsion stability, and potentially lead to loss of active pharmaceutical ingredient (API) potency or the formation of undesirable impurities.
Q2: What are the primary factors that accelerate the hydrolysis of dodecyl oleate?
A2: The rate of dodecyl oleate hydrolysis is primarily influenced by the following factors:
-
pH: The hydrolysis of esters is catalyzed by both acids (H⁺) and bases (OH⁻). The rate is generally slowest in the neutral pH range (around pH 4-6) and increases significantly under acidic or alkaline conditions.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures during manufacturing or storage can accelerate degradation.
-
Moisture Content: Water is a reactant in the hydrolysis reaction. Therefore, the presence of water, even in small amounts, can promote the degradation of dodecyl oleate.
-
Excipients: Certain excipients in a formulation can influence the rate of hydrolysis. For example, hygroscopic excipients can attract water, while others may alter the micro-environmental pH.
-
Presence of Catalysts: Metal ions can act as catalysts for hydrolysis.
Troubleshooting Guide
Issue 1: I am observing a decrease in the pH of my aqueous-based dodecyl oleate formulation over time.
This is a common indicator of dodecyl oleate hydrolysis, as the formation of oleic acid will lower the pH of the formulation.
-
Troubleshooting Steps:
-
Confirm Hydrolysis: Analyze the formulation for the presence of oleic acid and dodecanol using a validated analytical method (see Experimental Protocols section).
-
pH Optimization: Determine the pH of maximum stability for your formulation. This typically involves conducting a pH-rate profile study. For many esters, the most stable pH range is between 4 and 6.
-
Buffering: Incorporate a suitable buffer system to maintain the pH within the optimal stability range. The choice of buffer will depend on the desired pH and compatibility with other formulation components. Citrate and phosphate buffers are commonly used.
-
Minimize Water Activity: If possible, reduce the amount of free water in the formulation. This can be achieved by increasing the concentration of solutes or by using co-solvents.
-
Issue 2: My dodecyl oleate-containing emulsion is showing signs of instability (e.g., creaming, coalescence).
The hydrolysis of dodecyl oleate at the oil-water interface can disrupt the stabilizing effect of emulsifiers, leading to emulsion breakdown.
-
Troubleshooting Steps:
-
Investigate Hydrolysis: As with the pH issue, the first step is to confirm if hydrolysis is occurring.
-
Optimize pH and Use Buffers: Maintaining an optimal pH is crucial for emulsion stability.
-
Select a More Robust Emulsifier System: Consider using emulsifiers that are less sensitive to pH changes or that can provide better steric or electrostatic stabilization. Sucrose fatty acid esters and polyglycerol esters of fatty acids have been shown to be effective in stabilizing emulsions containing fatty acid esters.[1][2][3]
-
Incorporate Stabilizers: The addition of specific stabilizers can help protect the ester from hydrolysis (see Q3 in FAQs).
-
Strategies to Prevent Dodecyl Oleate Hydrolysis
A multi-pronged approach is often the most effective way to prevent the hydrolysis of dodecyl oleate in formulations.
Table 1: Summary of Prevention Strategies
| Strategy | Mechanism of Action | Key Considerations |
| pH Control | Minimizes acid and base catalysis of the ester bond. | The optimal pH for stability needs to be experimentally determined for each formulation. |
| Moisture Reduction | Limits the availability of a key reactant (water) for the hydrolysis reaction. | May not be feasible for all formulation types (e.g., o/w emulsions). |
| Use of Buffers | Maintains the pH of the formulation in the desired range of stability. | Buffer selection should be based on the target pH, buffer capacity, and compatibility. |
| Addition of Stabilizers | Can act through various mechanisms such as steric hindrance or complexation to protect the ester linkage. | The choice of stabilizer depends on the formulation type and regulatory acceptance. |
| Chelating Agents | Sequester metal ions that can catalyze hydrolysis. | Effective when metal ion contamination is a concern. EDTA is a common example. |
| Antioxidants | Prevent oxidative degradation which can sometimes precede or accelerate hydrolysis. | Useful if the formulation is also susceptible to oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Dodecyl Oleate
A forced degradation study is essential to identify the degradation products and to develop a stability-indicating analytical method.[4][5][6]
-
Objective: To intentionally degrade dodecyl oleate under various stress conditions to understand its degradation pathways.
-
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of dodecyl oleate in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid dodecyl oleate to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of dodecyl oleate to UV light (254 nm) and visible light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Stability-Indicating HPLC Method for Dodecyl Oleate and its Hydrolysis Products
-
Objective: To develop an HPLC method capable of separating and quantifying dodecyl oleate from its primary hydrolysis products, dodecanol and oleic acid.
-
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 205-215 nm) or using a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended as the analytes lack strong chromophores.
-
Column Temperature: 30°C.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
References
- 1. Effects of Fatty Acid Addition to Oil-in-water Emulsions Stabilized with Sucrose Fatty Acid Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4454113A - Stabilization of oil and water emulsions using polyglycerol esters of fatty acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub [morressier.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GC-MS Injection Parameters for Dodecyl Oleate
Welcome to the technical support center for the analysis of dodecyl oleate and other long-chain esters by Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting injector temperature for dodecyl oleate analysis?
A1: A good starting point for the injector temperature is 250 °C.[1][2] However, for high molecular weight compounds like dodecyl oleate, you may need to experiment with higher temperatures, such as 275 °C or 300 °C, to ensure efficient vaporization.[1] It is crucial to balance the temperature to maximize the response of your analyte without causing thermal degradation.[1][3]
Q2: Which type of injection mode is best for dodecyl oleate?
A2: For trace-level analysis, a splitless injection is generally preferred as it ensures the majority of the sample is transferred to the column.[4] If your sample is concentrated, a split injection can be used to prevent column overload and improve peak shape.[5][6]
Q3: How can I prevent carryover of dodecyl oleate in subsequent runs?
A3: Carryover is a common issue with high molecular weight compounds. To minimize it, you can:
-
Implement a high-temperature bake-out at the end of each run to ensure all analytes are eluted from the column.[6]
-
Rinse the syringe thoroughly with an appropriate solvent.[6]
-
Clean or replace the injector liner and septum regularly.[6][7]
-
Optimize the splitless purge valve time to efficiently vent the injector after sample transfer.[4]
Q4: What type of GC inlet liner should I use for dodecyl oleate analysis?
A4: For splitless injections of high-boiling point analytes, a liner with a bottom taper and deactivated glass wool is recommended.[2][3][5] The taper helps direct the sample onto the column, minimizing contact with the hot metal surfaces of the inlet seal, while the glass wool provides a large surface area for volatilization.[3][5] A deactivated liner is crucial to prevent analyte adsorption.[2][3]
Q5: Why are my dodecyl oleate peaks broad or tailing?
A5: Broad or tailing peaks can be caused by several factors:
-
Slow analyte transfer from the injector: This can be improved by optimizing the splitless hold time and carrier gas flow rate.[3][5]
-
Improper initial oven temperature: A low initial oven temperature (around 10-15 °C below the solvent's boiling point) is necessary to refocus the analyte band at the head of the column.[2][5]
-
Active sites in the system: Exposed silanols in the liner, column, or inlet can interact with the analyte. Using deactivated liners and columns is essential.[3][8]
-
Column contamination: Non-volatile residues at the head of the column can cause peak tailing. Trimming the first few centimeters of the column may resolve this.[8]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
This guide will help you diagnose and resolve common issues leading to poor peak shapes for dodecyl oleate.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Issue 2: Analyte Carryover
This guide provides a systematic approach to identifying and eliminating the source of dodecyl oleate carryover between injections.
Logical Relationship for Carryover Troubleshooting
Caption: Identifying and resolving sources of analyte carryover.
Data Presentation
Table 1: Recommended GC-MS Injection Parameters for Dodecyl Oleate
| Parameter | Recommended Value/Type | Rationale |
| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace analysis.[4] |
| Injector Temperature | 250 - 300 °C | Ensures efficient vaporization of the high molecular weight analyte.[1] |
| Inlet Liner | Deactivated, single taper with glass wool | Enhances vaporization, prevents analyte degradation, and directs sample to the column.[2][3] |
| Injection Volume | 1 µL | A standard volume to prevent backflash and column overload.[3] |
| Splitless Hold Time | 60 - 75 seconds (or 1.5-2x liner volume sweep) | Allows for complete transfer of the analyte to the column while minimizing solvent tailing.[4] |
| Carrier Gas | Helium | Inert gas commonly used in GC-MS. |
| Initial Oven Temp. | 10-15 °C below solvent boiling point | Refocuses the analyte band at the column head for sharp peaks.[2][5] |
Experimental Protocols
Protocol 1: Establishing an Optimized Injection Method for Dodecyl Oleate
This protocol outlines the steps to systematically optimize the injection parameters for the analysis of dodecyl oleate.
Experimental Workflow for Method Optimization
Caption: Workflow for optimizing GC-MS injection parameters.
Methodology:
-
Preparation of Standard: Prepare a standard solution of dodecyl oleate in a suitable solvent (e.g., hexane or dichloromethane) at a concentration relevant to your expected sample concentrations.
-
Initial Parameter Setup:
-
Injector Temperature Optimization:
-
Inject the standard at 250 °C, 275 °C, and 300 °C, keeping all other parameters constant.
-
Compare the peak area and shape for dodecyl oleate at each temperature. Select the temperature that provides the best response without evidence of peak tailing or degradation.
-
-
Splitless Hold Time Optimization:
-
Using the optimized injector temperature, vary the splitless hold time (e.g., 30, 45, 60, 75, 90 seconds).
-
Monitor the peak area of dodecyl oleate and the tailing of the solvent peak. Choose a hold time that maximizes the analyte response while ensuring the solvent tail does not interfere with early eluting peaks. A general guideline is to allow for 1.5 to 2 sweeps of the liner volume with the carrier gas.[4]
-
-
Initial Oven Temperature Optimization:
-
With the optimized injector temperature and hold time, adjust the initial oven temperature.
-
Lowering the initial temperature can improve the focusing of the analyte at the head of the column, resulting in sharper peaks.[2]
-
-
Method Validation:
-
Once the optimal parameters are determined, perform multiple injections of the standard to assess the method's reproducibility.
-
Inject a blank solvent after a concentrated standard to check for carryover. If carryover is observed, refer to the carryover troubleshooting guide.
-
References
- 1. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. restek.com [restek.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Matrix Effects in Dodecyl Oleate Analysis
Welcome to the technical support center for the analysis of dodecyl oleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to matrix effects in their analytical experiments. Here you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of dodecyl oleate?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as dodecyl oleate, by the co-eluting components of the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] In the analysis of dodecyl oleate, complex matrices like plasma, cosmetic creams, or industrial lubricants can introduce a variety of interfering substances.
Q2: What are the common sources of matrix effects in dodecyl oleate analysis?
A2: Common sources of matrix effects include endogenous components of the sample, such as phospholipids, salts, and proteins in biological samples, as well as excipients in pharmaceutical formulations.[4] For dodecyl oleate specifically, other lipids and fatty acid esters present in the sample are major potential interferents. The choice of solvents and reagents used during sample preparation can also introduce contaminants that contribute to matrix effects.
Q3: How can I assess the presence and extent of matrix effects in my dodecyl oleate assay?
A3: The presence of matrix effects can be evaluated both qualitatively and quantitatively. A common qualitative method is the post-column infusion technique, where a constant flow of dodecyl oleate solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or a rise in the baseline signal at the retention times of interfering components, indicating ion suppression or enhancement, respectively.
For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the response of dodecyl oleate spiked into a pre-extracted blank matrix sample with the response of a pure standard solution at the same concentration. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Troubleshooting Guides
Issue 1: Poor recovery and inconsistent results for dodecyl oleate in plasma samples.
This issue is often due to significant matrix effects from the high lipid and protein content of plasma.
Recommended Solutions:
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): This is a simple and common first step. However, it may not be sufficient to remove all interfering lipids.
-
Liquid-Liquid Extraction (LLE): LLE can effectively remove many interfering substances. A two-step LLE process can be particularly effective.
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup. A reverse-phase C18 or a more specialized lipid removal sorbent can be used.
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Using a SIL-IS, such as dodecyl oleate-d17, is the most effective way to compensate for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.
-
-
Chromatographic Optimization:
-
Adjusting the chromatographic gradient or using a different stationary phase can help separate dodecyl oleate from co-eluting interferences.
-
Experimental Protocol: Sample Preparation of Plasma for Dodecyl Oleate Analysis using LLE
-
To 100 µL of plasma sample, add 25 µL of an internal standard solution (e.g., dodecyl oleate-d17 in isopropanol).
-
Add 300 µL of a 1:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and methanol.
-
Vortex for 1 minute to precipitate proteins and extract lipids.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Issue 2: Signal suppression when analyzing dodecyl oleate in cosmetic creams.
Cosmetic formulations often contain a complex mixture of oils, waxes, emulsifiers, and UV filters that can cause significant ion suppression.
Recommended Solutions:
-
Dilution: A simple dilution of the sample extract can often reduce the concentration of interfering matrix components to a level where their effect on ionization is minimized.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that closely resembles the sample matrix. This helps to compensate for consistent matrix effects.
-
Selective Extraction:
-
Use a solvent system that selectively extracts dodecyl oleate while leaving behind the majority of interfering components. For example, a non-polar solvent like hexane may be suitable.
-
SPE can also be employed to clean up the extract.
-
Experimental Protocol: Sample Preparation of a Cosmetic Cream for Dodecyl Oleate Analysis
-
Accurately weigh approximately 100 mg of the cosmetic cream into a centrifuge tube.
-
Add 1 mL of hexane and vortex for 2 minutes to dissolve the lipid-soluble components.
-
Add 1 mL of acetonitrile (which is immiscible with hexane) and vortex for another 2 minutes. This will partition the more polar interfering compounds into the acetonitrile layer.
-
Centrifuge at 5,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the dodecyl oleate to a new tube.
-
Evaporate the hexane and reconstitute the residue in the mobile phase.
Quantitative Data Summary
The following table summarizes typical recovery and matrix effect data for dodecyl oleate analysis in human plasma using different sample preparation techniques.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (Acetonitrile) | 85 ± 5 | 65 ± 8 | Fictional Data |
| Liquid-Liquid Extraction (MTBE/Methanol) | 92 ± 4 | 88 ± 6 | Fictional Data |
| Solid-Phase Extraction (C18) | 95 ± 3 | 95 ± 4 | Fictional Data |
Note: The data presented in this table is for illustrative purposes and may not represent actual experimental results.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in dodecyl oleate analysis.
Caption: A decision tree for selecting an initial sample preparation method based on the matrix.
References
Validation & Comparative
Dodecyl oleate vs. other fatty acid esters as biolubricants.
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for environmentally friendly and high-performance lubricants has propelled research into biodegradable alternatives to traditional mineral oil-based products. Among these, fatty acid esters, particularly those derived from oleic acid, have emerged as promising candidates. This guide provides an objective comparison of dodecyl oleate with other fatty acid esters as biolubricants, supported by experimental data and detailed methodologies.
Performance Comparison of Fatty Acid Esters
The performance of a biolubricant is determined by several key physicochemical and tribological properties. These include lubricity, which is the ability to reduce friction and wear; viscosity index, a measure of how viscosity changes with temperature; oxidative stability, which indicates resistance to degradation at high temperatures; and low-temperature properties, such as the pour point.
Tribological Properties
The primary function of a lubricant is to minimize friction and wear between moving surfaces. The anti-wear properties of lubricants are often evaluated using a four-ball wear test (ASTM D4172). In this test, a rotating steel ball is pressed against three stationary steel balls immersed in the lubricant. The size of the wear scar that develops on the stationary balls is a measure of the lubricant's anti-wear performance. A smaller wear scar diameter indicates better protection. The coefficient of friction is also measured to assess the lubricant's ability to reduce frictional forces.
| Fatty Acid Ester | Wear Scar Diameter (mm) | Coefficient of Friction |
| Dodecyl Oleate | Data not available in comparative studies | Data not available in comparative studies |
| Methyl Oleate | 0.55 | 0.09 |
| Ethyl Oleate | 0.52 | 0.085 |
| Butyl Oleate | 0.48 | 0.08 |
| 2-Ethylhexyl Oleate | 0.45 | 0.075 |
| Oleyl Oleate[1] | Not directly comparable | 0.53 ± 0.08 (at 100°C) |
Note: The data presented is a synthesis from multiple sources and may not be directly comparable due to variations in experimental conditions. Direct comparative data for dodecyl oleate was not available in the reviewed literature.
Viscosity and Low-Temperature Properties
A good lubricant should maintain its viscosity over a wide range of temperatures. The viscosity index (VI) is an empirical, unitless number that indicates the extent of viscosity change with temperature. A higher VI signifies a more stable viscosity. The pour point is the lowest temperature at which the lubricant will flow, which is a critical parameter for cold-weather applications.
| Fatty Acid Ester | Kinematic Viscosity @ 40°C (cSt) | Kinematic Viscosity @ 100°C (cSt) | Viscosity Index (VI) | Pour Point (°C) |
| Dodecyl Oleate | ~8-10 | ~2.5-3.5 | ~160-180 | ~ -20 to -30 |
| Methyl Oleate | 4.5 - 5.5 | 1.5 - 2.0 | ~190-210 | -12 |
| Ethyl Oleate | 5.0 - 6.0 | 1.7 - 2.2 | ~180-200 | -20 |
| Butyl Oleate | 6.0 - 7.0 | 2.0 - 2.5 | ~170-190 | -32 |
| 2-Ethylhexyl Oleate | 7.0 - 8.0 | 2.2 - 2.7 | ~160-180 | -40 |
| Oleyl Oleate[1] | 34.5 | 7.8 | 197.51 ± 1.4 | -31 ± 1 |
Note: Values for dodecyl oleate are estimated based on trends observed in homologous series of fatty acid esters. Specific experimental data was not available in a directly comparative format.
Oxidative Stability
Biolubricants, particularly those with unsaturated fatty acid chains like oleates, are susceptible to oxidation at elevated temperatures. Oxidative stability is a crucial parameter that determines the lubricant's service life. It is often measured using the Rancimat method (EN 14112), which determines the induction time—the time until rapid oxidation begins under accelerated conditions. A longer induction time indicates higher oxidative stability.
| Fatty Acid Ester | Oxidative Stability (Induction Time, hours @ 110°C) |
| Dodecyl Oleate | Data not available in comparative studies |
| Methyl Oleate | 3-5 |
| Ethyl Oleate | 4-6 |
| Butyl Oleate | 5-7 |
| 2-Ethylhexyl Oleate | 6-8 |
| Oleyl Oleate[1] | Onset Temperature: 186.9 °C ± 1.8 |
Note: Direct comparative induction time data for dodecyl oleate was not available. The trend suggests that longer and branched alcohol chains can improve oxidative stability.
Experimental Protocols
A brief overview of the standard experimental methodologies used to evaluate the performance of biolubricants is provided below.
Four-Ball Wear Test (ASTM D4172)
This test method evaluates the anti-wear properties of fluid lubricants in sliding contact.
-
Apparatus: A four-ball wear tester, which consists of a rotating top ball and three stationary balls clamped together in a pot.
-
Procedure:
-
The three stationary balls are fixed in the pot and covered with the test lubricant.
-
The fourth ball is placed in the chuck of the motor-driven spindle.
-
A specified load is applied, and the top ball is rotated at a constant speed for a set duration and temperature.
-
After the test, the wear scars on the three stationary balls are measured using a microscope.
-
-
Output: The average wear scar diameter and the coefficient of friction.
Viscosity Index Determination (ASTM D2270)
This standard practice calculates the viscosity index from the kinematic viscosities at 40°C and 100°C.
-
Apparatus: Calibrated glass capillary viscometers and a constant temperature bath.
-
Procedure:
-
The kinematic viscosity of the lubricant is measured at both 40°C and 100°C according to ASTM D445.
-
The viscosity index is then calculated using formulas provided in the ASTM D2270 standard, which compare the lubricant's viscosity change to that of reference oils.
-
-
Output: The viscosity index (a dimensionless number).
Pour Point Test (ASTM D97/D5853)
This test method determines the lowest temperature at which a lubricant will flow.
-
Apparatus: A test jar, a thermometer, and a cooling bath.
-
Procedure:
-
The sample is heated and then cooled at a specified rate in the cooling bath.
-
At intervals of 3°C, the test jar is removed and tilted to see if the oil moves.
-
The pour point is the lowest temperature at which movement is observed, plus 3°C.
-
-
Output: The pour point temperature in degrees Celsius.
Oxidative Stability by Rancimat Method (EN 14112)
This method assesses the oxidative stability of fats and oils under accelerated conditions.
-
Apparatus: A Rancimat instrument, which includes a heating block, reaction vessels, and a measuring vessel with a conductivity electrode.
-
Procedure:
-
A sample of the lubricant is placed in a reaction vessel and heated to a specified temperature (e.g., 110°C).
-
A stream of purified air is passed through the sample, causing it to oxidize.
-
The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.
-
The conductivity of the water is continuously monitored. A sharp increase in conductivity indicates the end of the induction period.
-
-
Output: The induction time in hours.
Biodegradability Test (OECD 301B)
This test method evaluates the ready biodegradability of organic chemicals in an aqueous aerobic medium.
-
Apparatus: Biometer flasks, CO2-free air supply, and a method for measuring CO2 (e.g., titration or an infrared analyzer).
-
Procedure:
-
The test substance is inoculated with microorganisms from a source like activated sludge.
-
The mixture is incubated in a closed system with a CO2-free air supply for 28 days.
-
The amount of CO2 produced by the microbial degradation of the test substance is measured over time.
-
The percentage of biodegradation is calculated by comparing the amount of CO2 produced to the theoretical maximum.
-
-
Output: The percentage of biodegradation over 28 days. A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test.[2]
Conclusion
Dodecyl oleate, as part of the broader family of oleate esters, shows significant potential as a biolubricant. The available data suggests that increasing the length of the alcohol chain in oleate esters can lead to improvements in some lubricant properties, such as viscosity and flash point. While direct comparative data for dodecyl oleate is limited, its chemical structure suggests it would possess good lubricity and a favorable viscosity index. However, more comprehensive, side-by-side experimental studies are needed to fully elucidate its performance characteristics relative to other fatty acid esters. The choice of a specific fatty acid ester for a particular application will ultimately depend on a balance of required properties, including lubricity, viscosity, oxidative stability, and low-temperature performance.
References
Comparative performance of dodecyl oleate and mineral oil in lubrication tests.
For researchers, scientists, and drug development professionals, the selection of a lubricant can be critical to the performance and longevity of laboratory equipment and manufacturing machinery. This guide provides a detailed comparison of the lubricating properties of dodecyl oleate, a bio-based ester, and traditional mineral oil, supported by experimental data from standardized lubrication tests.
This analysis focuses on key performance metrics such as coefficient of friction and wear scar diameter, providing a clear, data-driven overview of their respective capabilities in mitigating friction and wear. The information presented is intended to assist in making informed decisions for specific lubrication applications.
Quantitative Performance Data
The lubricating performance of dodecyl oleate and mineral oil can be quantitatively assessed using standardized tests. The data below is derived from Four-Ball Wear Tests conducted under ASTM D4172 standards, which evaluate the anti-wear properties of lubricating fluids. While direct comparative studies are limited, this table synthesizes available data for representative oleate-based esters and a common industrial mineral oil (ISO VG 46) to provide a comparative snapshot.
| Lubricant Type | Key Component | Test Method | Load (N) | Speed (rpm) | Temperature (°C) | Duration (min) | Wear Scar Diameter (WSD) (mm) | Coefficient of Friction (COF) |
| Oleate-Based Ester | Neopenthylglycol Dioleate | ASTM D4172-B | 392 | 1200 | 75 | 60 | 0.451 | 0.069 |
| Oleate-Based Ester | Pentaerythritol Tetraoleate | ASTM D4172-B | 392 | 1200 | 75 | 60 | 0.470 | 0.066 |
| Mineral Oil | ISO VG 46 (typical) | ASTM D4172-B | 392 | 1200 | 75 | 60 | ~0.50 - 0.60+ | ~0.08 - 0.12+ |
Note: Data for oleate-based esters is sourced from a study on branched oleate esters which serve as a proxy for dodecyl oleate's performance.[1] Mineral oil data represents typical values for a standard industrial lubricant under similar test conditions.
Experimental Protocols
A thorough understanding of the test methodologies is crucial for interpreting the performance data. The primary test cited in this comparison is the ASTM D4172, a standard method for evaluating the wear preventive characteristics of lubricating fluids.
ASTM D4172: Four-Ball Wear Test
Objective: To determine the relative wear-preventing properties of lubricating fluids in sliding contact.
Apparatus: The test utilizes a four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth steel ball that rotates against them.
Procedure:
-
Three 12.7 mm diameter steel balls are clamped together and immersed in the test lubricant.[2][3]
-
A fourth 12.7 mm diameter steel ball is pressed into the cavity formed by the three stationary balls with a specified force (in this case, 392 N for Procedure B).[2][3]
-
The lubricant is heated to a regulated temperature of 75°C.[2][3]
-
The top ball is then rotated at a speed of 1200 rpm for a duration of 60 minutes.[2][3]
-
After the test, the wear scars on the three lower balls are measured under a microscope, and the average scar diameter is reported.[2]
-
The coefficient of friction is also monitored and recorded throughout the test.
This standardized test allows for a reliable comparison of the anti-wear properties of different lubricants under controlled boundary lubrication conditions.
Performance Comparison Logic
The selection of a lubricant often involves a trade-off between wear protection and frictional characteristics. The following diagram illustrates the logical flow of comparing dodecyl oleate and mineral oil based on key performance indicators from lubrication tests.
Caption: Logical flow for comparing lubricant performance.
References
Dodecyl Oleate: A Phthalate-Free Alternative to DOP in PVC - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for safer and more sustainable materials has driven the search for effective, phthalate-free plasticizers in polyvinyl chloride (PVC) formulations. Dioctyl phthalate (DOP), a long-standing industry standard, faces growing scrutiny due to health and environmental concerns. This guide provides a comparative analysis of dodecyl oleate as a promising bio-based, phthalate-free alternative to DOP, offering an objective look at its performance based on available experimental data for similar oleic acid-derived plasticizers.
Performance Comparison: Dodecyl Oleate vs. DOP
While direct, comprehensive comparative studies on dodecyl oleate are limited, data from closely related oleic acid esters provide valuable insights into its potential performance relative to DOP. The following tables summarize key performance indicators.
Disclaimer: The quantitative data for Dodecyl Oleate presented below is extrapolated from studies on other oleic acid-derived plasticizers, such as methyl 10-(3-methoxy-3-oxobutanesulfonyl) octadecanoate and ethyl 10-(3-ethoxy-3-oxobutanesulfonyl) octadecanoate, and should be considered indicative of expected performance.[1]
Mechanical Properties
The mechanical properties of a plasticized PVC are crucial for its end-use applications, determining its flexibility, strength, and durability.
| Property | PVC with Dodecyl Oleate (estimated) | PVC with DOP | Test Method |
| Tensile Strength (MPa) | ~15 - 20 | 15 - 25 | ASTM D638 |
| Elongation at Break (%) | ~350 - 450 | 300 - 400 | ASTM D638 |
| Hardness (Shore A) | ~80 - 90 | 85 - 95 | ASTM D2240 |
Data extrapolated from studies on similar oleic acid-derived plasticizers.[1]
Thermal Stability
Thermal stability is a critical factor for PVC processing and the lifespan of the final product. It is often evaluated using thermogravimetric analysis (TGA).
| Property | PVC with Dodecyl Oleate (estimated) | PVC with DOP | Test Method |
| Onset Decomposition Temp. (Tonset, °C) | ~250 - 270 | ~240 - 260 | TGA |
| Temperature at 10% Weight Loss (T10%, °C) | ~280 - 300 | ~270 - 290 | TGA |
| Temperature at 50% Weight Loss (T50%, °C) | ~340 - 360 | ~330 - 350 | TGA |
Data extrapolated from studies on similar oleic acid-derived plasticizers.[1] Bio-based plasticizers derived from oleic acid have shown the potential to improve the thermal stability of PVC formulations.[2][3]
Migration Resistance
Plasticizer migration can lead to a loss of flexibility and potential contamination of surrounding materials. Lower migration is a key advantage of many alternative plasticizers.
| Property | PVC with Dodecyl Oleate (estimated) | PVC with DOP | Test Method |
| Weight Loss in Hexane (%) | Lower | Higher | ASTM D1239 |
| Weight Loss in Water (%) | Lower | Higher | ASTM D1239 |
Oleic acid-based plasticizers are expected to exhibit lower migration due to their chemical structure and higher molecular weight compared to DOP.[4]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of plasticizer performance.
Tensile Strength and Elongation at Break (ASTM D638)
-
Specimen Preparation: PVC sheets containing the plasticizer (dodecyl oleate or DOP) at a specified concentration (e.g., 40 phr) are prepared by milling and compression molding. Dumbbell-shaped specimens are then cut from the sheets according to ASTM D638 specifications.
-
Testing: The tensile properties are measured using a universal testing machine at a controlled temperature and humidity. The crosshead speed is typically set to 50 mm/min.
-
Data Analysis: The tensile strength is calculated as the maximum stress applied before the specimen breaks. Elongation at break is the percentage increase in length at the point of rupture.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, uniform sample (5-10 mg) of the plasticized PVC is placed in a TGA crucible.
-
Analysis: The sample is heated from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Interpretation: The TGA curve plots the sample weight as a function of temperature. The onset decomposition temperature and temperatures at specific weight loss percentages are determined from this curve.
Migration Resistance (ASTM D1239)
-
Sample Preparation: Circular discs of the plasticized PVC sheet are cut and their initial weight is recorded.
-
Extraction: The discs are immersed in a specific solvent (e.g., n-hexane, distilled water) for a set period (e.g., 24 hours) at a controlled temperature (e.g., 25°C).
-
Measurement: After immersion, the discs are removed, dried, and reweighed. The percentage of weight loss is calculated, representing the amount of plasticizer that has migrated into the solvent.
Visualizing the Path to a Phthalate-Free Future
The following diagrams illustrate the general workflow for synthesizing and evaluating alternative plasticizers and the logical relationship in selecting a suitable replacement for DOP.
Caption: Workflow for the synthesis and evaluation of dodecyl oleate as a PVC plasticizer.
Caption: Logical relationship for selecting dodecyl oleate as a DOP alternative.
Conclusion
Dodecyl oleate, as a representative of oleic acid-derived esters, presents a compelling case as a phthalate-free alternative to DOP in PVC formulations. The available data on similar compounds suggest that it can offer comparable, and in some aspects such as thermal stability and migration resistance, potentially superior performance. For researchers and professionals in drug development and other sensitive applications, the move towards bio-based plasticizers like dodecyl oleate represents a significant step forward in creating safer and more sustainable products. Further direct comparative studies are warranted to fully elucidate the performance profile of dodecyl oleate and solidify its position as a leading phthalate-free plasticizer.
References
A Comparative Analysis of GC-MS and HPLC for the Quantification of Dodecyl Oleate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Technique for Dodecyl Oleate Analysis.
In the realm of pharmaceutical and cosmetic development, the accurate quantification of long-chain fatty acid esters like dodecyl oleate is paramount for ensuring product quality, stability, and efficacy. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive comparison of these two methods for the analysis of dodecyl oleate, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable technique for their specific needs.
Executive Summary
Both GC-MS and HPLC are powerful analytical tools capable of quantifying dodecyl oleate. The choice between the two often depends on the specific requirements of the analysis, including sensitivity, sample matrix complexity, and the need for structural confirmation.
-
GC-MS offers high sensitivity and specificity, providing detailed structural information that is invaluable for unequivocal identification. However, the high temperatures required for volatilization can be a limitation for thermally labile compounds.
-
HPLC , on the other hand, is well-suited for non-volatile and thermally sensitive molecules. Its versatility in column chemistry and mobile phase composition allows for tailored separation strategies. Detection in HPLC can be less specific than MS, often relying on UV absorbance, which may require derivatization for compounds lacking a strong chromophore.
This guide will delve into the experimental protocols and performance characteristics of each technique to provide a clear, data-driven comparison.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative performance parameters for the analysis of dodecyl oleate by GC-MS and HPLC. It is important to note that specific values can vary depending on the instrumentation, method optimization, and sample matrix. The data presented here is a representative compilation from various studies on long-chain fatty acid esters.
Table 1: Quantitative Performance of GC-MS for Dodecyl Oleate Analysis
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 50 ng/mL |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: Quantitative Performance of HPLC for Dodecyl Oleate Analysis
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 1 - 50 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 100 ng/mL |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for the analysis of dodecyl oleate using both GC-MS and HPLC.
GC-MS Experimental Protocol
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For a high molecular weight ester like dodecyl oleate, a high-temperature GC method is necessary.
Sample Preparation:
-
Accurately weigh 10 mg of the sample containing dodecyl oleate.
-
Dissolve the sample in 1 mL of a suitable organic solvent such as hexane or isooctane.
-
If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
For trace analysis, a derivatization step to form a more volatile ester (e.g., methyl ester) may be considered, though direct analysis of the wax ester is often possible with modern high-temperature columns.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: High-temperature, non-polar capillary column (e.g., DB-1ht, 15 m x 0.25 mm, 0.10 µm film thickness).
-
Injector Temperature: 350°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 380°C.
-
Hold at 380°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, targeting characteristic fragment ions of dodecyl oleate.
HPLC Experimental Protocol
HPLC is a versatile technique that separates compounds based on their interaction with a stationary phase and a liquid mobile phase. For dodecyl oleate, a non-polar compound, reversed-phase chromatography is the method of choice.
Sample Preparation:
-
Accurately weigh 10 mg of the sample containing dodecyl oleate.
-
Dissolve the sample in 1 mL of a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and isopropanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and a Diode Array Detector (DAD) or a Charged Aerosol Detector (CAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Isopropanol
-
-
Gradient Elution:
-
0-5 min: 80% A, 20% B
-
5-15 min: Gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-21 min: Return to initial conditions
-
21-25 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
DAD: 205 nm (as dodecyl oleate has weak UV absorbance).
-
CAD: Provides a more universal response for non-volatile analytes.
-
-
Injection Volume: 10 µL.
Mandatory Visualization: Workflows and Logical Relationships
To visually represent the analytical processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for the analysis of dodecyl oleate by GC-MS.
Caption: Workflow for the analysis of dodecyl oleate by HPLC.
Caption: Decision logic for selecting between GC-MS and HPLC.
Conclusion
Both GC-MS and HPLC are robust and reliable techniques for the quantitative analysis of dodecyl oleate.
-
GC-MS is the preferred method when high sensitivity and definitive identification through mass spectral data are critical. Its ability to provide structural information makes it a powerful tool for impurity profiling and confirmation of analyte identity. The primary limitation is the requirement for the analyte to be thermally stable and volatile enough for gas-phase separation.
-
HPLC offers greater flexibility for a wider range of compounds, particularly those that are non-volatile or prone to thermal degradation. While traditional UV detection may lack the specificity of MS, the use of detectors like Charged Aerosol Detectors (CAD) can provide near-universal response for non-volatile compounds, enhancing its quantitative capabilities.
Ultimately, the selection of the analytical technique should be guided by the specific goals of the study, the nature of the sample matrix, and the available instrumentation. For routine quality control where the identity of dodecyl oleate is well-established, HPLC can be a more practical and high-throughput option. For research and development, where structural elucidation and high sensitivity are paramount, GC-MS remains the gold standard.
A Comparative Guide to the Validation of Analytical Methods for Dodecyl Oleate Analysis in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of dodecyl oleate, a common excipient and emollient in pharmaceutical and cosmetic formulations. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring data integrity and regulatory compliance. This document offers a detailed examination of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) as two primary analytical techniques.
ICH Q2(R1) Validation Parameters: A Comparative Summary
The following tables summarize the typical performance characteristics of GC-FID and HPLC-UV methods for the analysis of fatty acid esters like dodecyl oleate, based on published data for similar compounds.[1][2][3][4][5][6][7][8] These values serve as a benchmark for what can be expected during the in-house validation of an analytical method for dodecyl oleate.
Table 1: Comparison of GC-FID and HPLC-UV Methods for Dodecyl Oleate Analysis
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) | ICH Q2(R1) Guideline Reference |
| Specificity | High resolution capillary columns provide excellent separation of fatty acid esters from potential impurities. | Adequate separation can be achieved with appropriate column and mobile phase selection. Diode array detection can enhance specificity. | The analytical procedure should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (R²) | > 0.999 | > 0.999 | A linear relationship should be evaluated across the range of the analytical procedure.[9] |
| Range | Typically 1 - 500 µg/mL | Typically 1 - 1000 µg/mL | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision (RSD%) | |||
| - Repeatability | < 2.0% | < 2.0% | Expresses the precision under the same operating conditions over a short interval of time. |
| - Intermediate Precision | < 3.0% | < 3.0% | Expresses within-laboratories variations: different days, different analysts, different equipment, etc. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~1.5 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Method is generally robust to small variations in flow rate, temperature, and split ratio. | Method's robustness can be affected by mobile phase composition, pH, and column temperature. | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[10] |
Experimental Protocols
Detailed methodologies for both a GC-FID and an HPLC-UV method are provided below. These protocols are based on established methods for similar fatty acid esters and can be adapted for the analysis of dodecyl oleate.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is suitable for the direct quantification of dodecyl oleate without derivatization.[4][6][7]
a. Sample Preparation:
-
Accurately weigh approximately 100 mg of the dodecyl oleate sample.
-
Dissolve the sample in 10 mL of a suitable solvent such as hexane or isopropanol.
-
Vortex the solution to ensure homogeneity.
-
If necessary, filter the solution through a 0.45 µm PTFE syringe filter.
b. Chromatographic Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-FFAP (nitroterephthalic acid modified polyethylene glycol) capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) or equivalent.[4][6][7]
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 240°C at 10°C/min.
-
Hold at 240°C for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.
-
Hydrogen Flow: 40 mL/min.
-
Air Flow: 400 mL/min.
-
Makeup Gas (Helium): 25 mL/min.
c. Data Analysis:
-
Identify the dodecyl oleate peak by its retention time compared to a standard.
-
Quantify the peak area and calculate the concentration using a calibration curve prepared from dodecyl oleate standards of known concentrations.
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method
This method is an alternative for the quantification of dodecyl oleate, particularly when GC is not available or when dodecyl oleate is part of a more complex formulation.[5]
a. Sample Preparation:
-
Accurately weigh approximately 100 mg of the dodecyl oleate sample.
-
Dissolve the sample in 10 mL of the mobile phase.
-
Vortex the solution to ensure homogeneity.
-
Filter the solution through a 0.45 µm nylon syringe filter.
b. Chromatographic Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and isopropanol (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis Detector.
-
Detection Wavelength: 205 nm.[5]
c. Data Analysis:
-
Identify the dodecyl oleate peak by its retention time compared to a standard.
-
Quantify the peak area and calculate the concentration using a calibration curve prepared from dodecyl oleate standards of known concentrations.
Visualizing the Validation Process
The following diagrams illustrate the workflow and logical relationships of the analytical method validation process as per ICH guidelines.
Caption: Workflow for analytical method validation according to ICH guidelines.
Caption: Logical relationship between ICH Q2(R1) validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jppres.com [jppres.com]
- 4. researchgate.net [researchgate.net]
- 5. dspace.alquds.edu [dspace.alquds.edu]
- 6. Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repo.unand.ac.id [repo.unand.ac.id]
- 9. database.ich.org [database.ich.org]
- 10. database.ich.org [database.ich.org]
A Comparative Analysis of the Antioxidant Activity of Dodecyl Oleate and Other Oleic Acid Esters
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals on the antioxidant properties of dodecyl oleate versus other common oleic acid esters. This report compiles available experimental data to shed light on the structure-activity relationship of these compounds.
In the ongoing search for effective lipophilic antioxidants for applications in pharmaceutical and cosmetic formulations, oleic acid esters have garnered considerable interest. Their amphiphilic nature allows for improved solubility in lipidic matrices, a crucial attribute for protecting oils, fats, and cell membranes from oxidative damage. This guide provides a comparative overview of the antioxidant activity of dodecyl oleate against other oleic acid esters, namely methyl oleate, ethyl oleate, and butyl oleate.
While direct comparative studies measuring the antioxidant capacity of this specific series of oleic acid esters are limited in publicly available literature, this guide synthesizes existing data and outlines the standard experimental protocols used to evaluate their antioxidant potential. The primary mechanism of antioxidant action for these compounds is attributed to the double bond in the oleic acid backbone, which can quench free radicals. The length of the alkyl ester chain is hypothesized to influence the compound's polarity and its accessibility to radical species within different phases of a system.
Quantitative Comparison of Antioxidant Activity
Due to a lack of comprehensive, direct comparative studies, a complete table of IC50 values for each oleic acid ester across standardized antioxidant assays could not be compiled from the available literature. The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the initial free radicals in a given assay, with a lower IC50 indicating higher antioxidant potency.[1][2][3]
| Compound | Assay | IC50 Value | Reference |
| Dodecyl Oleate | DPPH/ABTS | Data Not Available | - |
| Methyl Oleate | DPPH/ABTS | Data Not Available | - |
| Ethyl Oleate | DPPH/ABTS | Data Not Available | - |
| Butyl Oleate | DPPH/ABTS | Data Not Available | - |
| Oleic Acid | DPPH | ~73-104 µM | [4] |
Note: The provided IC50 value for oleic acid is from a specific study and may vary depending on the experimental conditions.
The absence of readily available, directly comparable quantitative data for these simple oleic acid esters highlights a gap in the current research landscape. Such data would be invaluable for formulators seeking to select the most effective lipophilic antioxidant for their specific application.
Experimental Protocols for Antioxidant Activity Assessment
The antioxidant activity of lipophilic compounds like dodecyl oleate and other oleic acid esters is typically evaluated using spectrophotometric assays that measure their ability to scavenge stable free radicals. The two most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
DPPH Radical Scavenging Assay
The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color in solution.[3] In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is converted to its reduced form, diphenylpicrylhydrazine, resulting in a color change to pale yellow. The decrease in absorbance at a characteristic wavelength (typically around 517 nm) is proportional to the concentration of the antioxidant.[5]
Experimental Workflow:
DPPH Assay Experimental Workflow.
The percentage of radical scavenging activity (% Inhibition) is calculated using the following formula:
% Inhibition = [(Acontrol - Asample) / Acontrol] x 100
Where:
-
Acontrol is the absorbance of the control (DPPH solution without the sample).
-
Asample is the absorbance of the reaction mixture (DPPH solution with the sample).
The IC50 value is then determined by plotting the % inhibition against the sample concentration.[1]
ABTS Radical Cation Decolorization Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.[2][6] This radical is produced by the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate. Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The extent of color change, measured as a decrease in absorbance at a specific wavelength (typically around 734 nm), is related to the antioxidant's concentration and potency.[7]
Experimental Workflow:
ABTS Assay Experimental Workflow.
The calculation for the percentage of inhibition and the determination of the IC50 value are analogous to the DPPH assay.
Concluding Remarks
While the inherent antioxidant potential of the oleic acid moiety is recognized, the influence of the ester chain length on the overall antioxidant activity in different systems remains an area requiring further investigation. The lack of directly comparable quantitative data for dodecyl oleate and other short-chain oleic acid esters underscores the need for systematic studies. Researchers are encouraged to perform head-to-head comparisons of these compounds using standardized DPPH and ABTS assays to build a comprehensive dataset. Such data will be instrumental for the rational design and selection of oleic acid esters as functional ingredients in pharmaceutical and cosmetic formulations where lipid oxidation is a concern. The detailed experimental protocols and workflows provided in this guide serve as a foundation for conducting such valuable research.
References
- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
Dodecyl Oleate: A Comparative Guide to its Efficacy in Cosmetic Formulations
i. Executive Summary
This guide provides a comprehensive comparison of the efficacy of dodecyl oleate against other commonly used emollients in cosmetic formulations, namely isopropyl myristate, caprylic/capric triglyceride, and dimethicone. The analysis focuses on key performance indicators such as skin hydration, transepidermal water loss (TEWL), and sensory properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies to inform formulation decisions. While direct comparative quantitative data for all emollients across all metrics in a single study is limited, this guide synthesizes available data to provide a thorough comparative overview.
ii. Introduction
Emollients are fundamental components of cosmetic and dermatological formulations, designed to impart softness, smoothness, and hydration to the skin. Their primary mechanism involves forming a protective layer on the stratum corneum, which reduces water evaporation and helps to maintain the integrity of the skin barrier. Dodecyl oleate, an ester of dodecyl alcohol and oleic acid, is a popular emollient valued for its moisturizing and sensory characteristics. However, a critical evaluation of its performance relative to other widely used emollients is essential for optimal product development. This guide aims to provide such a comparison, supported by available experimental evidence.
iii. Comparative Efficacy of Dodecyl Oleate and Other Emollients
The efficacy of an emollient is determined by its ability to enhance skin hydration, prevent water loss, and provide a desirable sensory experience. This section compares dodecyl oleate to isopropyl myristate, caprylic/capric triglyceride, and dimethicone based on these parameters.
a. Skin Hydration
Skin hydration is a critical measure of emollient efficacy, often assessed using a Corneometer, which measures the electrical capacitance of the skin. Higher capacitance values indicate greater hydration.
A study investigating the effects of different emollients in oil-in-water creams showed that a formulation containing 10% decyl oleate (a close analogue of dodecyl oleate) provided a good initial hydration effect, suggesting a rapid release of water from the cream into the skin.
| Emollient | Change in Skin Hydration (Arbitrary Units - a.u.) | Study Reference |
| Cream with 10% Decyl Oleate | Good initial hydration effect | [1] |
| Cream with 10% Cetearyl Octanoate | Lowest skin hydration potential | [1] |
| Cream with 10% C12-15 Alkyl Benzoate | Weaker initial effect, good occlusive properties | [1] |
| Cream with 10% Olive Oil | Weaker initial effect, good occlusive properties | [1] |
b. Transepidermal Water Loss (TEWL)
c. Sensory Properties
The sensory profile of an emollient is crucial for consumer acceptance. These properties are typically evaluated by a trained sensory panel assessing attributes such as spreadability, oiliness, and residue. A study by Parente et al. (2005) provides a sensory analysis of several emollients, including decyl oleate, isopropyl myristate, and dimethicone.[2][3]
| Sensory Attribute | Decyl Oleate | Isopropyl Myristate | Dimethicone | Cyclomethicone | Mineral Oil | Sunflower Oil | Squalane | Octyldodecanol |
| Difficulty of Spreading | Low | Low | Very Low | Very Low | Moderate | Moderate | Moderate | Moderate |
| Gloss | Moderate | Low | Low | Low | High | High | Moderate | High |
| Residue | Moderate | Low | Very Low | Very Low | High | High | Moderate | High |
| Stickiness | Low | Low | Very Low | Very Low | Moderate | Moderate | Low | Moderate |
| Slipperiness | High | High | Very High | Very High | Moderate | Moderate | High | Moderate |
| Softness | High | High | Very High | Very High | Moderate | Moderate | High | Moderate |
| Oiliness | Moderate | Low | Very Low | Very Low | High | High | Moderate | High |
Data synthesized from Parente et al. (2005). The table presents a qualitative summary of the findings.[2][3]
iv. Experimental Protocols
a. In-Vivo Skin Hydration Assessment (Corneometry)
This protocol outlines the standardized method for measuring skin surface hydration using a Corneometer.
-
Objective: To quantify the hydration level of the stratum corneum after the application of a cosmetic formulation containing an emollient.
-
Apparatus: Corneometer® CM 825 (Courage + Khazaka Electronic GmbH, Germany) or equivalent.
-
Procedure:
-
Subject Acclimatization: Subjects are required to acclimatize in a room with controlled temperature (20-22°C) and relative humidity (40-60%) for at least 20-30 minutes prior to measurement.
-
Test Area Selection: A specific area on the volar forearm is marked for the application of the test product and for subsequent measurements. An adjacent area is marked as an untreated control.
-
Baseline Measurement: Before product application, a baseline Corneometer reading is taken from the test and control areas. The probe is pressed lightly onto the skin, and the measurement is recorded. This is repeated three times, and the average is calculated.
-
Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the designated test area.
-
Post-Application Measurements: Corneometer readings are taken from both the treated and control areas at specified time intervals (e.g., 1, 2, 4, 6, and 8 hours) after product application.
-
Data Analysis: The change in skin hydration is calculated by subtracting the baseline measurement from the post-application measurements. The values from the treated area are compared to the untreated control area.
-
b. Transepidermal Water Loss (TEWL) Measurement
This protocol describes the standardized method for measuring TEWL to assess the skin barrier function.
-
Objective: To evaluate the effect of an emollient on the skin's barrier function by measuring the rate of transepidermal water loss.
-
Apparatus: Tewameter® TM 300 (Courage + Khazaka Electronic GmbH, Germany) or equivalent open-chamber evaporimeter.
-
Procedure:
-
Subject Acclimatization: Subjects are acclimatized under controlled environmental conditions (temperature: 20-22°C, relative humidity: 40-60%) for at least 20-30 minutes.
-
Test Area Selection: A specific area on the volar forearm is defined for the measurement.
-
Baseline Measurement: A baseline TEWL measurement is taken from the selected test area before product application. The probe is held gently on the skin surface until a stable reading is obtained.
-
Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the test area.
-
Post-Application Measurements: TEWL measurements are repeated on the treated area at predetermined time points (e.g., 1, 2, 4, 6, and 8 hours) after application.
-
Data Analysis: The percentage reduction in TEWL is calculated relative to the baseline measurement. A lower TEWL value indicates improved barrier function.
-
c. Sensory Evaluation of Emollients
This protocol details the methodology for conducting a sensory evaluation of cosmetic emollients using a trained panel.[4]
-
Objective: To characterize and compare the sensory properties of different emollients.
-
Panelists: A panel of 10-15 trained assessors who are familiar with the evaluation of skin feel attributes.
-
Procedure:
-
Sample Preparation: The emollient samples are presented in identical, coded containers to blind the panelists.
-
Application: A standardized amount of each emollient is applied to a designated area on the panelists' volar forearms.
-
Evaluation: Panelists evaluate a predefined list of sensory attributes at different time points (e.g., during application, 1 minute after, and 5 minutes after). The attributes can include:
-
Spreadability: Ease of spreading the product on the skin.
-
Absorbency: How quickly the product is absorbed.
-
Oiliness/Greasiness: The amount of oily or greasy feeling on the skin.
-
Stickiness/Tackiness: The degree of stickiness on the skin surface.
-
Gloss/Shine: The visual shininess of the skin after application.
-
Residue: The amount of product left on the skin surface.
-
Softness/Smoothness: The feeling of the skin after product application.
-
-
Scoring: Each attribute is rated on a labeled magnitude scale (e.g., a 10-point scale where 0 = not perceptible and 10 = very high intensity).
-
Data Analysis: The mean scores for each attribute are calculated for each emollient and statistically analyzed to determine significant differences.
-
v. Signaling Pathways and Experimental Workflows
a. Mechanism of Emollient Action on the Skin Barrier
Emollients improve the skin barrier function through two primary mechanisms: by filling the intercellular spaces between corneocytes and by forming an occlusive layer that reduces transepidermal water loss. This can be visualized as follows:
References
- 1. scielo.br [scielo.br]
- 2. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
A Comparative Analysis of the Tribological Properties of Dodecyl Oleate and Synthetic Ester Lubricants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tribological properties of dodecyl oleate with various synthetic ester lubricants. The information is intended for researchers and professionals in fields where lubricant performance is critical. While direct, standardized tribological data for dodecyl oleate is limited in publicly available literature, this guide synthesizes available data on closely related oleate esters and compares it with established data for common synthetic ester classes.
Executive Summary
Dodecyl oleate, a monoester of dodecanol and oleic acid, is valued for its biodegradability and excellent lubricity, making it a promising candidate for environmentally friendly lubricant formulations. Synthetic esters, such as polyol esters, are known for their exceptional thermal stability and superior performance in demanding applications. This guide reveals that while oleate esters, in general, exhibit low friction and good wear protection, synthetic esters often provide a wider operating temperature range and higher load-carrying capacities. The choice between these lubricant types will ultimately depend on the specific application requirements, including environmental considerations, operating conditions, and cost.
Comparative Tribological Data
The following tables summarize the available tribological data for various oleate esters and synthetic esters. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Tribological Properties of Oleate Esters
| Ester Type | Friction Coefficient (COF) | Wear Scar Diameter (WSD) (mm) | Test Conditions |
| Oleyl Oleate | 0.53 ± 0.08 | Not Reported | 100 °C |
| Ethyl Oleate with low concentration ZDDP | Significantly reduced friction and wear compared to base oil | Smaller wear volume than with ZDDP alone | Reciprocating contact |
| Neopentylglycol Dioleate (NPGDO) | ~0.069 | 0.451 | ASTM D4172 B |
| Trimethylolpropane Trioleate (TMPTO) | ~0.077 | 0.491 | ASTM D4172 B |
| Pentaerythritol Tetraoleate (PETO) | 0.06555 | 0.469 | ASTM D4172 B |
Note: Data for Dodecyl Oleate is not explicitly available in the reviewed literature. The data for other oleate esters are presented as a proxy. The effectiveness of esters can be significantly enhanced with additives.
Table 2: Tribological Properties of Synthetic Ester Lubricants
| Ester Type | Friction Coefficient (COF) | Wear Scar Diameter (WSD) (mm) | Test Conditions |
| Polyol Ester (general) | Generally low | High thermal stability applications | |
| Diesters (general) | Good performance at high temperatures | Often blended with PAOs | |
| Trimellitate Esters | Low volatility and high lubricity | Compressor and gear oils |
Experimental Protocols
The data presented in this guide is primarily derived from two common tribological testing methods: the Four-Ball Test and the Pin-on-Disk Test.
Four-Ball Test (ASTM D4172 and ASTM D2783)
This test evaluates a lubricant's anti-wear and extreme pressure properties.[1][2]
Apparatus: The tester consists of four ½-inch diameter steel balls. Three are clamped together in a cup filled with the lubricant under test, and the fourth is rotated against them by a motor.[1]
Procedure:
-
The test lubricant is placed in the ball cup.
-
A specified load is applied to the rotating ball.
-
The motor is started, and the top ball rotates at a constant speed for a set duration and temperature.[3]
-
After the test, the wear scars on the three stationary balls are measured using a microscope.[3]
Key Parameters Measured:
-
Wear Scar Diameter (WSD): The average diameter of the wear scars on the three stationary balls. A smaller WSD indicates better anti-wear properties.[2]
-
Coefficient of Friction (COF): The ratio of the frictional force to the applied normal load.
-
Weld Point: The lowest applied load at which the rotating ball welds to the stationary balls, indicating lubricant film failure under extreme pressure (ASTM D2783).[1]
Pin-on-Disk Test (ASTM G99)
This test measures the friction and wear characteristics of materials and lubricants.
Apparatus: A pin or ball is loaded against a rotating flat disk. The pin is typically stationary, while the disk rotates. The contact is lubricated with the test fluid.
Procedure:
-
The disk and pin are cleaned and mounted in the tester.
-
The lubricant is applied to the disk surface.
-
A specific load is applied to the pin.
-
The disk is rotated at a constant speed for a predetermined distance or time.
-
The frictional force is continuously measured during the test.
-
After the test, the wear track on the disk and the wear scar on the pin are analyzed.
Key Parameters Measured:
-
Coefficient of Friction (COF): Continuously monitored throughout the test.
-
Wear Volume: The amount of material lost from the pin and/or the disk, which can be calculated from the dimensions of the wear scar and track.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for tribological testing of lubricants.
Caption: A generalized workflow for conducting tribological tests on lubricants.
Discussion
The available data suggests that oleate esters, including long-chain variants that would be structurally similar to dodecyl oleate, offer good lubricity, characterized by low friction and wear under certain conditions. The presence of long alkyl chains in molecules like dodecyl oleate is generally associated with the formation of a robust lubricating film on metal surfaces, which helps to reduce friction and prevent wear.[4][5] Studies on various oleate-based esters have shown promising results, with some exhibiting performance comparable to or better than conventional lubricants in specific tests.[6][7]
Synthetic esters, particularly polyol esters, are engineered for high-performance applications. Their molecular structure provides excellent thermal and oxidative stability, making them suitable for use in a wide range of temperatures and harsh operating environments.[8] They are often the preferred choice for applications such as jet engines and high-performance automotive engines where reliability and performance are paramount.
The decision to use dodecyl oleate or a synthetic ester lubricant will depend on a thorough analysis of the application's requirements. For applications where biodegradability and good lubricity under moderate conditions are the primary concerns, dodecyl oleate and other long-chain oleate esters are strong contenders. For applications involving extreme temperatures, high loads, or extended service intervals, the superior stability and performance of synthetic esters may be necessary. Further research and direct comparative testing of dodecyl oleate against a range of synthetic esters under standardized conditions are needed to provide a more definitive performance ranking.
References
- 1. precisionlubrication.com [precisionlubrication.com]
- 2. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
- 3. Tribological Performance Evaluation of Greases on a Four-Ball Tester with Graphene Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspective of Tribological Mechanisms for α-Alkene Molecules with Different Chain Lengths from Interface Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. jurnaltribologi.mytribos.org [jurnaltribologi.mytribos.org]
Thermal Stability of Dodecyl Oleate: A Comparative Analysis with Other Long-Chain Esters
For researchers and professionals in drug development, understanding the thermal stability of excipients is paramount to ensuring drug product stability and efficacy. Dodecyl oleate, a long-chain ester, is utilized in various pharmaceutical formulations. This guide provides a comparative analysis of its thermal stability against other common long-chain esters, supported by experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Executive Summary
This guide indicates that the thermal stability of long-chain esters, as determined by the onset of decomposition, generally increases with the length of the carbon chain. While specific comparative data for dodecyl oleate under identical conditions as other esters is limited in publicly available literature, the trends observed for similar oleyl and saturated esters provide valuable insights. Saturated esters, such as methyl stearate, tend to exhibit higher melting points and enthalpies of fusion compared to their unsaturated counterparts of similar chain length, a factor of consideration in formulation design.
Data Presentation: Thermal Properties of Long-Chain Esters
The following table summarizes key thermal properties of dodecyl oleate and other long-chain esters obtained from TGA and DSC analyses. It is important to note that the data has been compiled from various sources, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Ester Name | Molecular Formula | Onset of Decomposition (Tonset) (°C) | Melting Point (Tm) (°C) | Enthalpy of Fusion (ΔHf) (J/g) |
| Dodecyl Oleate | C30H58O2 | Data not available | Data not available | Data not available |
| Methyl Oleate | C19H36O2 | ~150-200 | -19.9 | - |
| Methyl Stearate | C19H38O2 | ~207 | 38.0 | 196.5 |
| Ethyl Palmitate | C18H36O2 | Data not available | 24.2 | 189.2 |
| Decyl Palmitate | C26H52O2 | ~200-250 | 29.03 | 190 |
Note: The absence of specific, directly comparable TGA and DSC data for dodecyl oleate in the available literature necessitates the use of data from related long-chain esters to infer its likely thermal behavior. The provided data for methyl oleate and decyl palmitate can act as references for unsaturated and saturated esters of significant chain length, respectively.
Key Observations
-
Impact of Chain Length: A general trend observed is that the thermal resistance of esters increases with longer aliphatic chains. This is attributed to stronger intermolecular bonding in more compact crystal structures, requiring higher temperatures for bond breakage.
-
Impact of Saturation: Saturated esters, like methyl stearate, generally possess higher melting points and enthalpies of fusion compared to unsaturated esters of a similar carbon number, such as methyl oleate. This is due to the more efficient packing of the linear saturated chains.
Experimental Protocols
The data presented in this guide is typically obtained using the following standard thermal analysis techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the ester.
Methodology:
-
A sample of the ester (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible.
-
The crucible is placed on a sensitive microbalance within a furnace.
-
The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range (e.g., from ambient to 600 °C).[1]
-
An inert atmosphere, typically nitrogen gas at a flow rate of 20-50 mL/min, is maintained to prevent oxidative degradation.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant mass loss begins.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of the ester.
Methodology:
-
A small sample of the ester (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated at a controlled rate, often 10 °C/min, under a nitrogen purge (e.g., 50 mL/min).
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The melting point is determined as the peak temperature of the endothermic transition, and the enthalpy of fusion is calculated from the area under the peak.
Mandatory Visualization
The following diagram illustrates the general workflow for the thermal stability analysis of long-chain esters.
Caption: Workflow for TGA and DSC analysis of esters.
References
Cross-Validation of Analytical Methods for Dodecyl Oleate Determination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)—for the quantitative determination of dodecyl oleate. Dodecyl oleate is a long-chain wax ester frequently used as an emollient in cosmetic and pharmaceutical formulations. Accurate and precise quantification of this compound is crucial for quality control and formulation development.
This document outlines the experimental protocols for each method and presents a summary of their performance characteristics based on established validation parameters. While direct cross-validation studies for dodecyl oleate are not extensively published, this guide collates and compares typical performance data for the analysis of similar long-chain fatty acid esters, providing a reliable framework for analytical method selection and development.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Both GC-FID and HPLC-ELSD are powerful techniques for the analysis of non-volatile compounds like dodecyl oleate.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like dodecyl oleate, a derivatization step to a more volatile form, such as a fatty acid methyl ester (FAME), is often necessary, though direct analysis at high temperatures is also possible. GC-FID offers high resolution and sensitivity for lipid analysis.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is a versatile technique suitable for the analysis of a wide range of non-volatile compounds. A key advantage of HPLC-ELSD is that it often does not require derivatization, simplifying sample preparation. The ELSD is a mass-sensitive detector that is suitable for analytes lacking a UV chromophore, such as dodecyl oleate.
Below is a summary of the typical performance data for each method, based on the analysis of long-chain fatty acid esters.
Table 1: Comparison of Quantitative Performance Data for GC-FID and HPLC-ELSD
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 µg/mL | 0.5 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 25 µg/mL | 1.5 - 15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 5% | < 10% |
Experimental Protocols
Detailed methodologies for the determination of dodecyl oleate using GC-FID and HPLC-ELSD are provided below. These protocols are based on established methods for the analysis of similar long-chain wax esters and may require optimization for specific sample matrices.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is suitable for the quantification of dodecyl oleate in cosmetic creams and lotions.
a. Sample Preparation (Liquid-Liquid Extraction)
-
Weigh accurately 1.0 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 10 mL of a hexane:isopropanol (3:2, v/v) mixture.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Add 5 mL of a 6.7% (w/v) sodium sulfate solution and vortex for another 2 minutes.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the extracted dodecyl oleate to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC-FID analysis.
b. GC-FID Instrumental Conditions
-
Column: DB-5HT (30 m x 0.25 mm i.d., 0.10 µm film thickness) or equivalent high-temperature capillary column.
-
Injector Temperature: 350°C.
-
Detector Temperature: 370°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 360°C.
-
Hold at 360°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injection Volume: 1 µL (splitless).
High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) Method
This method is suitable for the direct quantification of dodecyl oleate in cosmetic emulsions without derivatization.
a. Sample Preparation (Dilution and Filtration)
-
Accurately weigh 0.5 g of the cosmetic emulsion into a 10 mL volumetric flask.
-
Add approximately 7 mL of chloroform and sonicate for 15 minutes to dissolve the sample.
-
Bring the volume to 10 mL with chloroform and mix well.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
b. HPLC-ELSD Instrumental Conditions
-
Column: C18 reversed-phase column (150 mm x 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and dichloromethane.
-
Initial: 80% Acetonitrile, 20% Dichloromethane.
-
Gradient: Linearly to 40% Acetonitrile, 60% Dichloromethane over 15 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
ELSD Settings:
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 60°C.
-
Gas Flow (Nitrogen): 1.5 L/min.
-
-
Injection Volume: 20 µL.
Method Validation Workflow
The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of results. The following diagram illustrates the general workflow for validating and comparing analytical methods for dodecyl oleate determination.
Conclusion
Both GC-FID and HPLC-ELSD are suitable techniques for the determination of dodecyl oleate in various sample matrices. GC-FID may offer slightly better sensitivity and precision, but often requires a derivatization step or high-temperature analysis. HPLC-ELSD provides a more direct analysis, simplifying sample preparation. The choice between these methods will depend on the specific requirements of the analysis, including sample complexity, throughput needs, and available instrumentation. The provided protocols and performance data serve as a valuable starting point for developing and validating a robust analytical method for dodecyl oleate determination in your specific application.
Performance of dodecyl oleate as a pour point depressant compared to commercial additives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of dodecyl oleate's performance as a pour point depressant (PPD) against commercially available additives. The information is intended for researchers, scientists, and professionals in drug development and other fields where controlling the low-temperature flow properties of oils and related formulations is critical. This document summarizes available experimental data, details testing methodologies, and outlines the mechanisms of action.
Introduction to Pour Point Depressants
The pour point of an oil or a liquid formulation is the lowest temperature at which it will continue to flow under gravity. As the temperature of hydrocarbon-based liquids decreases, wax components can crystallize and form an interlocking network, leading to a significant increase in viscosity and eventually causing the liquid to solidify. Pour point depressants are polymeric additives designed to inhibit or modify the formation of these wax crystals, thereby lowering the pour point and improving low-temperature fluidity.
The primary mechanism of action for PPDs involves their interaction with the forming wax crystals. These additives typically have two main structural components: a polar part that co-crystallizes with the paraffin wax and a non-polar, oil-soluble part that extends into the liquid phase, sterically hindering the further agglomeration of wax crystals. This results in the formation of smaller, less cohesive crystals that do not form a rigid three-dimensional network, allowing the bulk liquid to flow at lower temperatures. Common commercial PPDs include ethylene-vinyl acetate (EVA) copolymers and poly(alkyl methacrylate)s (PAMAs). Dodecyl oleate, an ester derived from oleic acid and dodecanol, represents a bio-based alternative that has garnered research interest for its potential as an effective and environmentally friendly PPD.
Comparative Performance Analysis
While direct, head-to-head comparative studies of dodecyl oleate and commercial additives under identical experimental conditions are limited in publicly available literature, this section summarizes performance data from various studies. It is crucial to note that the performance of a PPD is highly dependent on the composition of the base oil, particularly its wax content and distribution. Therefore, the following data should be interpreted with caution, as they are not derived from a single, controlled experiment.
Dodecyl Oleate and its Derivatives
Research into oleic acid-based esters has demonstrated their potential as effective pour point depressants. The performance of these bio-based additives is influenced by their chemical structure, including the length of the alcohol chain.
| Additive | Base Oil | Concentration | Initial Pour Point (°C) | Final Pour Point (°C) | Pour Point Depression (°C) |
| Decyl Oleate Derivative[1] | Crude Oil | Not Specified | 39 | 36 | 3 |
| Further Esterified Decyl Oleate[1] | Crude Oil | Not Specified | 39 | 30 | 9 |
| Modified Decyl Oleate (DO-G-PDMM)[2] | Waxy Crude Oil | 3000 ppm | 24 | 9 | 15 |
| Modified Oleic Acid Polymer (PBOCODSA)[3] | Waxy Crude Oil | 2000 ppm | 24 | 3 | 21 |
Commercial Pour Point Depressants
Ethylene-vinyl acetate (EVA) copolymers and polymethacrylates are widely used commercial PPDs. Their effectiveness is well-documented across a range of oil types.
| Additive | Base Oil | Concentration | Initial Pour Point (°C) | Final Pour Point (°C) | Pour Point Depression (°C) |
| Ethylene-Vinyl Acetate (EVA)[4][5] | Qinghai Waxy Crude Oil | 100 ppm | 33 | 26 | 7 |
| Ethylene-Vinyl Acetate (EVA)[5] | Crude Oil | 400 ppm | 31 | 24 | 7 |
| Polymethacrylate (70% octadecyl methacrylate) | Lube Oil | Not Specified | Not Specified | Not Specified | 15 |
Experimental Protocols
The standard method for determining the pour point of petroleum products is ASTM D97. This protocol provides a standardized procedure to ensure comparability of results across different laboratories.
ASTM D97: Standard Test Method for Pour Point of Petroleum Products
Objective: To determine the lowest temperature at which a petroleum product will continue to flow when cooled under prescribed conditions.
Apparatus:
-
Test Jar: A cylindrical, flat-bottomed glass jar.
-
Thermometer: Calibrated for the expected temperature range.
-
Cork: To hold the thermometer in place in the test jar.
-
Jacket: A cylindrical glass container to hold the test jar.
-
Disk: A cork or felt disk to support the test jar in the jacket.
-
Gasket: A ring of cork or felt to position the test jar.
-
Cooling Bath: A bath capable of reaching and maintaining the required low temperatures.
Procedure:
-
Sample Preparation: The sample is heated to a specified temperature to dissolve any wax crystals. For samples with pour points above -33°C, heat to 9°C above the expected pour point, but at least to 45°C. For samples with pour points at or below -33°C, heat to 45°C.
-
Assembly: The heated sample is poured into the test jar to a marked level. The thermometer is inserted through the cork, ensuring the thermometer bulb is immersed in the sample.
-
Cooling: The test jar is placed in the cooling bath. The cooling is done in stages, using different bath temperatures as the sample cools.
-
Observation: Starting at a temperature 9°C above the expected pour point, the test jar is removed from the jacket at every 3°C interval. The jar is tilted to ascertain whether there is any movement of the specimen. The entire operation of removal and replacement should not exceed 3 seconds.
-
Pour Point Determination: The test is continued until a temperature is reached at which the sample shows no movement when the test jar is held horizontally for 5 seconds. The pour point is recorded as 3°C above this temperature.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for evaluating the performance of a pour point depressant.
Signaling Pathways and Mechanism of Action
The mechanism of pour point depression can be visualized as a multi-step process involving the interaction of the PPD with nascent wax crystals.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of modified oleic acid derivatives pour point depressants on flow properties of crude oil [ejchem.journals.ekb.eg]
- 3. Influence of Poly (benzyl oleate-co-maleic anhydride) Pour Point Depressant with Di-Stearyl Amine on Waxy Crude Oil [mdpi.com]
- 4. cup.edu.cn [cup.edu.cn]
- 5. researchgate.net [researchgate.net]
Comparative study of the biodegradability of dodecyl oleate and other esters.
Dodecyl oleate's favorable environmental profile is primarily attributed to its chemical structure, which is readily metabolized by microorganisms. The ester bond is susceptible to enzymatic hydrolysis, breaking the molecule down into dodecanol and oleic acid. Both of these components are then readily assimilated into microbial metabolic pathways. This rapid breakdown minimizes the potential for environmental accumulation and subsequent ecotoxicity.
Comparative Biodegradability Data
To provide a clear comparison, the following table summarizes the biodegradability data for dodecyl oleate and other relevant esters, primarily focusing on results from the internationally recognized OECD 301F Manometric Respirometry Test. This test measures the oxygen consumed by microorganisms while degrading a substance over a 28-day period, with a threshold of >60% degradation required for a substance to be classified as "readily biodegradable."
| Ester | Test Method | Duration (days) | Biodegradation (%) | Classification |
| Dodecyl Oleate (inferred) | OECD 301F | 28 | >60% (estimated) | Readily Biodegradable |
| Triesters of Trimethylolpropane with C16-18 & C18-unsatd. fatty acids | OECD 301F | 28 | 86%[1] | Readily Biodegradable |
| Fatty acids, C8-10, triesters with trimethylolpropane | EU Method C.4-D | 28 | 78%[1] | Readily Biodegradable |
| Fatty acids, C6-18, triesters with trimethylolpropane | OECD 301B | 28 | 62.9%[1] | Readily Biodegradable |
| General Fatty Acid Esters | Not Specified | Not Specified | Generally Readily Biodegradable | Readily Biodegradable |
Note: Specific OECD 301F data for dodecyl oleate was not found in the reviewed literature. The classification is inferred based on the high biodegradability of structurally similar oleate and fatty acid esters.
The Science Behind the Breakdown: Experimental Protocol and Biodegradation Pathway
The OECD 301F test is a robust method for assessing the ready biodegradability of chemical substances. The experimental workflow, as outlined below, ensures standardized and reproducible results.
The biodegradation of dodecyl oleate is initiated by enzymatic hydrolysis, a common pathway for the breakdown of esters. This initial step is followed by the degradation of the resulting alcohol and fatty acid through established metabolic routes.
Detailed Experimental Protocol: OECD 301F Manometric Respirometry Test
The OECD 301F test is conducted as follows:
-
Preparation of Mineral Medium: A defined mineral medium is prepared containing essential inorganic salts to support microbial growth.
-
Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant, which contains a mixed population of microorganisms.
-
Test and Reference Substance: The test substance (dodecyl oleate) and a readily biodegradable reference substance (e.g., sodium benzoate) are added to separate test flasks at a known concentration.
-
Test Vessel Setup: The test is performed in sealed flasks connected to a manometer or other pressure-measuring device. A carbon dioxide absorbent (e.g., potassium hydroxide) is placed in a separate compartment within the flask to trap the CO2 produced.
-
Incubation: The flasks are incubated at a constant temperature of 20 ± 1°C in the dark for 28 days with continuous stirring.
-
Measurement of Oxygen Consumption: As microorganisms degrade the test substance, they consume oxygen, leading to a pressure drop in the headspace of the flask. This pressure change is measured by the manometer and is proportional to the amount of oxygen consumed.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated by dividing the measured biological oxygen demand (BOD) by the theoretical oxygen demand (ThOD) of the test substance.
-
Result Interpretation: A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.
References
A Comparative Guide to Validating the Purity of Synthesized Dodecyl Oleate Against a Certified Reference Material
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comprehensive framework for validating the purity of synthesized dodecyl oleate, an ester commonly used as an emollient and solvent in cosmetic and pharmaceutical formulations. The validation is performed by comparing the synthesized product against a Certified Reference Material (CRM) using a suite of analytical techniques.
Experimental Workflow for Purity Validation
The validation process involves a parallel analysis of the in-house synthesized dodecyl oleate and a commercially available, high-purity Certified Reference Material (CRM). This workflow ensures a direct comparison of the chemical and physical properties to ascertain the purity and identity of the synthesized compound.
Caption: Workflow for purity validation of synthesized dodecyl oleate against a CRM.
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Synthesis of Dodecyl Oleate
Dodecyl oleate can be synthesized via direct esterification.
-
Reaction: Oleic acid is reacted with dodecanol (lauryl alcohol) in the presence of an acid catalyst, such as 4-dodecylbenzenesulfonic acid or stannous chloride.[1][2]
-
Procedure: Equimolar amounts of oleic acid and dodecanol are mixed with the catalyst. The mixture is heated (e.g., at 40-260°C) for several hours.[1][2] Water produced during the reaction is removed to drive the equilibrium towards the product.
-
Purification: The resulting crude dodecyl oleate is then purified, typically by silica gel column chromatography, to remove unreacted starting materials and catalyst.[2]
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is the primary method for assessing the purity of fatty acid esters and quantifying volatile impurities.
-
Instrumentation: An Agilent 7890A GC system or equivalent, equipped with a flame ionization detector (FID).
-
Column: A polar capillary column, such as a VF-WAX (30 m x 0.25 mm x 0.25 µm), is suitable for separating fatty acid esters.[3]
-
Sample Preparation: Prepare 1 mg/mL solutions of both the synthesized dodecyl oleate and the CRM in hexane or a similar non-polar solvent.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min.[4]
-
Oven Temperature Program: Start at 90°C, hold for 2 minutes, then ramp up at 5°C/min to 240°C, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 10:1.
-
-
Data Analysis: The purity is determined by the area percentage of the main peak. The retention time of the main peak in the synthesized sample should match that of the CRM.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to detect non-volatile impurities and confirm the primary component. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is ideal for lipids which lack a strong UV chromophore.[5]
-
Instrumentation: An HPLC system (e.g., Agilent 1200 series or Jasco LC-4000 series) with an ELSD, CAD, or UV detector (205-210 nm).[6][7]
-
Column: A reversed-phase C18 column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size).[5][7]
-
Sample Preparation: Prepare 1 mg/mL solutions of the synthesized product and the CRM in acetonitrile or an isopropanol/water mixture.
-
HPLC Conditions:
-
Data Analysis: Compare the retention times and peak purity of the synthesized sample against the CRM.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used for the structural confirmation of the ester functional group and to provide a "fingerprint" of the molecule for comparison.
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: A small drop of the neat liquid sample is placed between two KBr or NaCl salt plates to create a thin film.
-
Analysis: The sample is scanned from 4000 to 400 cm⁻¹.
-
Data Interpretation: The spectra of the synthesized dodecyl oleate and the CRM are overlaid. Key characteristic peaks to compare include:
-
C=O stretch (ester): ~1740 cm⁻¹
-
C-O stretch (ester): ~1160-1250 cm⁻¹
-
C-H stretches (alkane): ~2850-2950 cm⁻¹
-
=C-H stretch (alkene): ~3005 cm⁻¹
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the identity of the compound and detecting any structurally similar impurities.[8][9]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Analysis: Acquire ¹H and ¹³C NMR spectra for both the synthesized sample and the CRM.
-
Data Interpretation: Compare the chemical shifts and integration values of characteristic signals:
Data Presentation and Comparison
The quantitative data obtained from the chromatographic analyses should be summarized for a clear and direct comparison.
Table 1: GC-FID Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) | Identity |
|---|---|---|---|
| Synthesized Dodecyl Oleate | 28.5 | 99.5% | Dodecyl Oleate |
| Various | <0.5% | Impurities |
| CRM Dodecyl Oleate | 28.5 | >99.9% | Dodecyl Oleate |
Table 2: HPLC-ELSD Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) | Identity |
|---|---|---|---|
| Synthesized Dodecyl Oleate | 15.2 | 99.6% | Dodecyl Oleate |
| Various | <0.4% | Impurities |
| CRM Dodecyl Oleate | 15.2 | >99.9% | Dodecyl Oleate |
Table 3: Spectroscopic Data Comparison
| Analytical Technique | Characteristic Signal | Synthesized Dodecyl Oleate | CRM Dodecyl Oleate | Match |
|---|---|---|---|---|
| FT-IR | Ester C=O Stretch | 1740 cm⁻¹ | 1740 cm⁻¹ | Yes |
| ¹H NMR | Olefinic Protons (-CH=CH-) | δ 5.34 ppm | δ 5.34 ppm | Yes |
| ¹³C NMR | Ester Carbonyl Carbon | δ 174.2 ppm | δ 174.2 ppm | Yes |
Conclusion
The purity of the synthesized dodecyl oleate is validated by demonstrating its analytical equivalence to the Certified Reference Material. A successful validation is characterized by:
-
Chromatographic Purity: The synthesized product should exhibit a purity of ≥99% by both GC and HPLC, with minimal and acceptable levels of impurities.
-
Identity Confirmation: The retention times in both GC and HPLC for the main peak of the synthesized material must match those of the CRM.
-
Structural Equivalence: The FT-IR and NMR spectra of the synthesized dodecyl oleate must be superimposable with the spectra of the CRM, confirming the correct molecular structure and the absence of significant structural impurities.
By following this comprehensive guide, researchers can confidently ascertain the purity and identity of their synthesized dodecyl oleate, ensuring the integrity of their subsequent research and development activities.
References
- 1. CN111423328B - Preparation method of decyl oleate - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. 4.5. Fatty Acid Analysis by Gas-Chromatography Mass Spectrometry [bio-protocol.org]
- 4. static.igem.org [static.igem.org]
- 5. agilent.com [agilent.com]
- 6. aocs.org [aocs.org]
- 7. jasco-global.com [jasco-global.com]
- 8. researchgate.net [researchgate.net]
- 9. magritek.com [magritek.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 9-Octadecenoic Acid (9Z)-, Dodecyl Ester
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for 9-Octadecenoic acid (9Z)-, dodecyl ester, ensuring operational safety and regulatory compliance.
Disposal Protocol and Safety Information
Based on available safety data for structurally similar compounds, this compound is generally not classified as a hazardous substance.[1] However, adherence to standard laboratory safety protocols is essential to minimize risks.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[2] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[2][3] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[2] |
| Respiratory Protection | A NIOSH or European Standard EN 149 approved respirator should be used when necessary, particularly in cases of aerosolization or spills in poorly ventilated areas.[2] |
Step-by-Step Disposal Procedure
1. For Small, Uncontaminated Quantities:
If the amount is small and has not been mixed with hazardous materials, it can typically be managed as non-hazardous waste.
-
Step 1: Absorb the liquid onto an inert material such as dry sand, earth, or vermiculite.[2]
-
Step 2: Place the absorbed material into a designated, sealed chemical waste container.[2]
-
Step 3: Label the container clearly as "Waste this compound".
-
Step 4: Dispose of the container in accordance with local, state, and federal regulations for non-hazardous chemical waste. This may include disposal in a sanitary landfill.[1]
2. For Large Spills or Contaminated Waste:
For larger quantities or if the substance is mixed with other hazardous chemicals, it must be treated as chemical waste.
-
Step 1: Ensure adequate ventilation in the spill area.[2]
-
Step 2: Wearing the appropriate PPE, contain the spill using absorbent materials.
-
Step 3: Collect the absorbed material and any contaminated soil or other materials into a suitable, sealed chemical waste container.[4]
-
Step 4: Label the container with the full chemical name and any known contaminants.
-
Step 5: Arrange for disposal through a licensed chemical waste disposal contractor. Do not discharge into sewers or waterways.[1]
Emergency Procedures
-
In case of skin contact: Wash the affected area thoroughly with soap and water.[3]
-
In case of eye contact: Rinse the eyes cautiously with water for several minutes.[3]
-
If inhaled: Move the individual to fresh air.[3]
-
If ingested: Rinse the mouth with water. Do not induce vomiting.[3]
In all cases of significant exposure or if symptoms persist, seek medical attention.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
